molecular formula C10H18O5 B143112 3-Hydroxysebacic acid CAS No. 73141-46-5

3-Hydroxysebacic acid

Cat. No.: B143112
CAS No.: 73141-46-5
M. Wt: 218.25 g/mol
InChI Key: OQYZCCKCJQWHIE-UHFFFAOYSA-N
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Description

3-Hydroxydecanedioic acid is a significant aliphatic 3-hydroxy dicarboxylic acid of interest in metabolic research. It has been identified as a major urinary metabolite in patients with ketoacidosis . This compound is a key biomarker in the study of mitochondrial fatty acid oxidation disorders (FAODs) and other metabolic conditions, where its elevated excretion is often observed . Research indicates that the presence of 3-hydroxydecanedioic and related homologues in urine is suggestive of a block in the fatty acid β-oxidation pathway. It is proposed that these acids are formed from fatty acids through a combination of omega-oxidation and incomplete beta-oxidation . Studies have documented a marked elevation of this acid in patients experiencing fasting hypoketotic hypoglycemia, a finding that can be critical for understanding metabolic states . The compound is part of a broader class of 3-hydroxydicarboxylic acids, the excretion patterns of which can provide insights into specific metabolic defects, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxydecanedioic acid
Source PubChem
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InChI

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZCCKCJQWHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80867719
Record name 3-Hydroxydecanedioic acid
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Molecular Weight

218.25 g/mol
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CAS No.

73141-46-5, 68812-93-1
Record name 3-Hydroxysebacic acid
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Record name 3-Hydroxydecanedioic acid
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Record name 3-Hydroxysebacate
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Record name 3-Hydroxydecanedioic acid
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Record name 3-HYDROXYSEBACATE
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Foundational & Exploratory

Early Studies on 3-Hydroxydicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydicarboxylic acids are a class of organic compounds characterized by a carbon chain containing two carboxylic acid groups and at least one hydroxyl group at the C-3 position. These molecules are intermediates in fatty acid metabolism and have been the subject of research for their roles in various physiological and pathological processes. Early investigations into these compounds laid the groundwork for understanding their biochemical significance, particularly in the context of metabolic disorders. This technical guide provides an in-depth overview of the foundational studies on 3-hydroxydicarboxylic acids, focusing on their initial synthesis, characterization, and the early methods used for their detection.

Core Concepts: Biosynthesis and Metabolic Significance

Early research identified 3-hydroxydicarboxylic acids as products of fatty acid metabolism. Their formation is primarily linked to the ω-oxidation pathway, an alternative to β-oxidation, which occurs in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to a carboxylic acid, thus forming a dicarboxylic acid. Subsequent β-oxidation of these dicarboxylic acids can lead to the formation of various chain-length 3-hydroxydicarboxylic acids.[1]

The presence of these acids in urine was recognized as an indicator of altered fatty acid metabolism.[1] Conditions such as fasting or genetic defects in fatty acid oxidation enzymes can lead to an accumulation of dicarboxylic acids, and consequently, 3-hydroxydicarboxylic acids, which are then excreted in the urine. This excretion is a key diagnostic feature of a group of metabolic disorders known as dicarboxylic acidurias.[1]

Early Synthesis of 3-Hydroxydicarboxylic Acids

The chemical synthesis of 3-hydroxydicarboxylic acids was a crucial step in their early characterization, providing pure standards for analytical method development and biological studies.

Synthesis of 3-Hydroxyadipic Acid

A common and versatile method for the synthesis of β-hydroxy esters, which are precursors to 3-hydroxydicarboxylic acids, is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc.[2][3][4] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[2]

The following is a generalized protocol for a Reformatsky-type reaction that could be adapted for the synthesis of a 3-hydroxydicarboxylic acid precursor.

Materials:

  • An appropriate aldehyde or ketone (containing an ester group for the second carboxylic acid functionality)

  • An α-bromoester (e.g., ethyl bromoacetate)

  • Activated zinc dust

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran [THF], or benzene)[5]

  • Reagents for work-up (e.g., dilute acid)

Procedure:

  • Activation of Zinc: The zinc dust is activated to remove any oxide layer. This can be achieved by methods such as washing with dilute acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: A small amount of the α-bromoester is added to initiate the reaction, which is often indicated by a slight warming of the mixture or a change in color.

  • Addition of Reactants: A mixture of the carbonyl compound and the remaining α-bromoester, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional period to ensure complete conversion.

  • Work-up: The reaction mixture is cooled, and the organozinc complex is hydrolyzed by the slow addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid).

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting β-hydroxy ester can then be purified by distillation or chromatography.

  • Hydrolysis to Dicarboxylic Acid: The purified β-hydroxy ester is then hydrolyzed to the corresponding 3-hydroxydicarboxylic acid, typically by heating with an aqueous acid or base.

Synthesis of Other 3-Hydroxydicarboxylic Acids

While specific early detailed protocols for other homologous 3-hydroxydicarboxylic acids are scarce in readily available literature, the general principles of organic synthesis, such as adaptations of the Reformatsky reaction or aldol-type condensations, would have been employed. For instance, the synthesis of 3-hydroxysuberic acid has been reported, and it is a known metabolite.[2]

Physicochemical Properties and Characterization

Early studies focused on determining the fundamental physicochemical properties of these newly synthesized or isolated compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical State
3-Hydroxyadipic Acid C₆H₁₀O₅162.14Not consistently reported in early literatureWhite crystalline solid, soluble in water
3-Hydroxyglutaric Acid C₅H₈O₅148.1194-96Solid
3-Hydroxysuberic Acid C₈H₁₄O₅190.19Not available from early sourcesSolid
3-Hydroxysebacic Acid C₁₀H₁₈O₅218.25Not available from early sourcesSolid

Note: The data presented is a compilation from various sources and may not all originate from pre-1980 studies due to the limited availability of digitized early literature.

Early Analytical Methods for Detection in Urine

The detection and quantification of 3-hydroxydicarboxylic acids in biological fluids, particularly urine, were crucial for understanding their role in metabolic diseases. In the 1970s, gas chromatography (GC) was a primary analytical technique for the analysis of urinary organic acids.

General Protocol for Urinary Organic Acid Analysis by Gas Chromatography (circa 1970s-1980)

This protocol is based on the general methods described in the literature from that era.[1]

1. Sample Preparation and Extraction:

  • Urine Collection: A timed urine sample (e.g., 24-hour collection) was typically used.

  • Internal Standard: An internal standard, a non-endogenous organic acid, was added to the urine sample to allow for quantification.

  • Acidification: The urine sample was acidified to a low pH (typically pH 1-2) using a strong acid like hydrochloric acid.

  • Extraction: The acidified urine was extracted with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the organic acids. This was often performed multiple times to ensure complete extraction.

  • Drying: The combined organic extracts were dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

  • Evaporation: The solvent was carefully evaporated, often under a stream of nitrogen, to yield a residue of the organic acids.

2. Derivatization:

  • Organic acids, particularly those with hydroxyl and carboxyl groups, are not volatile enough for direct GC analysis. Therefore, a derivatization step was necessary to convert them into more volatile and thermally stable compounds.

  • Silylation: A common derivatization method was trimethylsilylation. The dried organic acid residue was reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS), in a solvent like pyridine. This reaction converts the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (-Si(CH₃)₃) esters and ethers, respectively.

3. Gas Chromatographic Analysis:

  • Injection: A small volume of the derivatized sample was injected into the gas chromatograph.

  • Column: Packed columns were common in the 1970s, with stationary phases like silicone-based polymers (e.g., SE-30) on a solid support.

  • Temperature Program: A temperature program was used to separate the mixture of derivatized organic acids. The oven temperature was gradually increased to elute compounds with different boiling points at different times.

  • Detection: A Flame Ionization Detector (FID) was a common detector used for this type of analysis.

  • Identification and Quantification: Compounds were identified based on their retention times relative to known standards. The peak area of each compound relative to the internal standard was used for quantification.

Signaling Pathways and Experimental Workflows

The primary "pathway" associated with 3-hydroxydicarboxylic acids is the metabolic route of fatty acid oxidation. The following diagrams illustrate the general workflow for the formation of these acids and a typical analytical workflow from that era.

Fatty_Acid_Oxidation_Pathway cluster_pathway substrate substrate process process product product pathway_label pathway_label FattyAcid Fatty Acid OmegaOxidation ω-Oxidation (Endoplasmic Reticulum) FattyAcid->OmegaOxidation DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid BetaOxidation β-Oxidation DicarboxylicAcid->BetaOxidation ThreeHydroxyDicarboxylicAcid 3-Hydroxydicarboxylic Acid BetaOxidation->ThreeHydroxyDicarboxylicAcid Urine Excreted in Urine ThreeHydroxyDicarboxylicAcid->Urine

Caption: Metabolic pathway showing the formation of 3-hydroxydicarboxylic acids.

Analytical_Workflow cluster_workflow sample sample step step instrument instrument output output workflow_label workflow_label UrineSample Urine Sample AcidificationExtraction Acidification and Solvent Extraction UrineSample->AcidificationExtraction Derivatization Derivatization (e.g., Silylation) AcidificationExtraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC DataAnalysis Data Analysis (Retention Time, Peak Area) GC->DataAnalysis

Caption: A typical experimental workflow for the analysis of urinary organic acids in early studies.

Conclusion

The early studies on 3-hydroxydicarboxylic acids were fundamental in establishing their chemical identity, methods for their synthesis, and their significance as markers of fatty acid metabolism. The development of synthetic routes, such as those based on the Reformatsky reaction, and analytical techniques, primarily gas chromatography, enabled researchers to investigate the role of these compounds in health and disease. This foundational work paved the way for the later discovery of specific enzyme deficiencies and a deeper understanding of inborn errors of metabolism. The principles and methods established during this early period remain relevant to the ongoing research in metabolomics and the development of diagnostics and therapeutics for metabolic disorders.

References

A Technical Chronicle: The Research History of 3-Hydroxydicarboxylic Aciduria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of 3-hydroxydicarboxylic aciduria as a key diagnostic marker for inborn errors of fatty acid oxidation represents a significant milestone in metabolic research. This technical guide provides an in-depth chronicle of the pivotal discoveries, analytical methodologies, and evolving understanding of this condition, primarily focusing on its association with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. The following sections detail the early case studies, the analytical techniques that enabled its discovery, and the biochemical pathways that underpin its pathophysiology.

The Dawn of Discovery: Early Case Reports and Biochemical Characterization

The late 1980s and early 1990s marked a period of intense investigation into a group of severe and often fatal infantile disorders characterized by hypoketotic hypoglycemia, cardiomyopathy, and liver dysfunction. A key breakthrough came with the identification of a distinct pattern of organic acids in the urine of these patients.

In 1990, Hagenfeldt and colleagues described five infants with a suspected defect in fatty acid β-oxidation who presented with a massive urinary excretion of 3-hydroxydicarboxylic acids.[1] These patients also showed an accumulation of 3-hydroxy fatty acids in their serum during acute illness.[1] Crucially, the activities of long-chain and medium-chain acyl-CoA dehydrogenases in fibroblasts were found to be normal, suggesting a different enzymatic defect.[1]

Contemporaneously, Wanders and his team in 1990 identified a new inborn error of mitochondrial fatty acid β-oxidation: long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2] Their work on two siblings, one of whom died in the neonatal period with severe hypoketotic hypoglycemia, revealed a significant excretion of C6-C14 3-hydroxydicarboxylic acids in the surviving sibling.[3] This finding firmly established 3-hydroxydicarboxylic aciduria as a prominent biochemical marker for LCHAD deficiency.

Quantitative Analysis of Urinary 3-Hydroxydicarboxylic Acids

The ability to quantify the specific 3-hydroxydicarboxylic acids in urine was critical for distinguishing different fatty acid oxidation defects. The work of Tserng and colleagues in 1991 was particularly insightful. They demonstrated that the ratios of different 3-hydroxydicarboxylic acids could differentiate between LCHAD and medium-chain acyl-CoA dehydrogenase (MCAD) deficiencies.[4][5]

Table 1: Urinary 3-Hydroxydicarboxylic Acid Ratios in Fatty Acid Oxidation Defects (Qualitative Representation from Early Findings)

Metabolite RatioLCHAD DeficiencyMCAD DeficiencyNormal (Fasting)
3OHDC6 / 3OHDC10IncreasedDecreasedNormal
3OHDC12 / 3OHDC10IncreasedNormal/Slightly DecreasedNormal

Note: This table represents the qualitative patterns described in early research.[4][5] Specific quantitative data from the seminal papers was not consistently reported in a standardized format.

Elucidating the Metabolic Pathway

The metabolic origin of these urinary 3-hydroxydicarboxylic acids was a key area of investigation. Research by Tserng and Jin in 1991 proposed that these compounds arise from the ω-oxidation of 3-hydroxy fatty acids, which are then further metabolized by β-oxidation from the dicarboxylate end.[6] This alternative pathway becomes significant when the primary mitochondrial β-oxidation spiral is blocked.

dot

Figure 1. Proposed Metabolic Pathway Leading to 3-Hydroxydicarboxylic Aciduria in LCHAD Deficiency. fatty_acids Long-Chain Fatty Acids acyl_coa Long-Chain Acyl-CoA fatty_acids->acyl_coa enoyl_coa 2-enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) hydroxy_fa 3-Hydroxy Fatty Acids hydroxyacyl_coa->hydroxy_fa De-esterification lchad_block LCHAD Deficiency (Block) acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa Thiolase omega_oxidation ω-Oxidation Pathway (Microsomal) hydroxydca 3-Hydroxydicarboxylic Acids (C14, C12, etc.) omega_oxidation->hydroxydca hydroxy_fa->omega_oxidation beta_oxidation_dca β-Oxidation of Dicarboxylic Acids hydroxydca->beta_oxidation_dca urine Urinary Excretion hydroxydca->urine shorter_hydroxydca Shorter-Chain 3-Hydroxydicarboxylic Acids (C10, C8, C6) beta_oxidation_dca->shorter_hydroxydca shorter_hydroxydca->urine lchad_block->omega_oxidation Accumulation leads to alternative pathway

Caption: Metabolic flux in LCHAD deficiency.

Core Experimental Protocols of the Era

The identification and quantification of 3-hydroxydicarboxylic acids and the confirmation of the underlying enzyme deficiencies relied on two key experimental techniques: gas chromatography-mass spectrometry (GC-MS) for urinary organic acid analysis and enzyme assays in cultured fibroblasts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

Methodology Overview (based on practices of the late 1980s/early 1990s):

  • Sample Preparation:

    • An aliquot of urine, often normalized to creatinine concentration, was used.

    • Internal standards were added for quantification.

    • The urine was acidified, typically with hydrochloric acid, to a pH of less than 2.

    • Organic acids were extracted into an organic solvent, commonly ethyl acetate.[1][2][7]

  • Derivatization:

    • The organic extract was evaporated to dryness under a stream of nitrogen.

    • The dried residue was derivatized to increase the volatility of the organic acids for gas chromatography. A common method was trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.[1][2]

  • GC-MS Analysis:

    • The derivatized sample was injected into a gas chromatograph equipped with a capillary column.

    • The separated compounds were then introduced into a mass spectrometer for identification based on their mass spectra.

dot

Figure 2. General Workflow for GC-MS Analysis of Urinary Organic Acids. start Urine Sample acidification Acidification (pH < 2) start->acidification extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (e.g., Trimethylsilylation) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Metabolite Identification gcms->data_analysis

Caption: GC-MS workflow for urinary organic acids.

3-Hydroxyacyl-CoA Dehydrogenase Enzyme Assay in Cultured Fibroblasts

Confirmation of LCHAD deficiency required direct measurement of enzyme activity in patient cells, typically cultured skin fibroblasts.

Methodology Overview (based on practices of the early 1990s):

  • Cell Culture and Homogenization:

    • Skin fibroblasts from a patient biopsy were cultured under standard conditions.

    • Cells were harvested and a cell homogenate was prepared, often by sonication.

  • Enzyme Reaction:

    • The assay measured the conversion of a long-chain 3-hydroxyacyl-CoA substrate to its corresponding 3-ketoacyl-CoA product.

    • The reaction mixture typically contained the cell homogenate, a buffer solution, and the substrate (e.g., 3-hydroxypalmitoyl-CoA).

    • The reaction was initiated by the addition of NAD+, and the rate of NADH production was measured spectrophotometrically at 340 nm.[3][8][9]

  • Substrate Specificity:

    • To differentiate between long-chain, medium-chain, and short-chain 3-hydroxyacyl-CoA dehydrogenase activities, substrates of varying chain lengths were used in separate assays.[9]

Table 2: Representative Enzyme Activities in LCHAD Deficiency (Qualitative)

Enzyme ActivityLCHAD Deficient FibroblastsControl Fibroblasts
Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseDeficient or significantly reducedNormal
Medium-Chain 3-Hydroxyacyl-CoA DehydrogenaseNormalNormal
Short-Chain 3-Hydroxyacyl-CoA DehydrogenaseNormalNormal

Note: This table provides a qualitative representation of expected results. Specific activity values would vary between laboratories and assay conditions.

The Genetic Basis and Broader Implications

Subsequent research focused on the genetic underpinnings of these disorders. LCHAD deficiency was found to be caused by mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein. This protein complex catalyzes the final three steps of long-chain fatty acid β-oxidation.

The discovery of 3-hydroxydicarboxylic aciduria and its association with specific enzyme defects had a profound impact on pediatric medicine. It enabled the development of diagnostic tests that could identify affected individuals early in life, leading to the implementation of dietary management strategies aimed at preventing life-threatening metabolic crises. The research into 3-hydroxydicarboxylic aciduria serves as a prime example of how the meticulous investigation of biochemical markers can unravel the complexities of inherited metabolic diseases and pave the way for improved patient outcomes.

References

The Metabolic Significance of 3-Hydroxysebacic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of 3-Hydroxysebacic acid in metabolism. As an intermediate in fatty acid oxidation, its presence and concentration in biological fluids can serve as a critical biomarker for a range of metabolic disorders. This document details its metabolic origins, clinical relevance, quantitative data, and the experimental protocols used for its analysis.

Introduction to this compound

This compound (3-OH SA) is a C10, omega-hydroxylated dicarboxylic acid.[1] Chemically, it is decanedioic (sebacic) acid with a hydroxyl group at the third carbon position.[1] While not a central player in major energy-producing pathways, it is a significant intermediate metabolite in the alternative omega (ω)-oxidation pathway of fatty acids.[2][3] Under normal physiological conditions, it is present at low levels in urine and blood.[3][4] However, its accumulation is indicative of metabolic stress or dysfunction, particularly in the mitochondrial or peroxisomal fatty acid β-oxidation pathways.[2][4]

Metabolic Pathways Involving this compound

The formation of this compound is a result of a metabolic overflow pathway that becomes active when the primary β-oxidation of fatty acids is either saturated or impaired. The process involves two key stages: ω-oxidation and subsequent β-oxidation of the resulting dicarboxylic acids.

Omega (ω)-Oxidation of Fatty Acids

When the mitochondrial β-oxidation pathway is overwhelmed, medium and long-chain fatty acids are shunted to the endoplasmic reticulum for ω-oxidation. This pathway hydroxylates the terminal methyl (ω) carbon of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid (e.g., sebacic acid from decanoic acid).[3]

Peroxisomal and Mitochondrial β-Oxidation

These dicarboxylic acids are then transported to peroxisomes and mitochondria for degradation via β-oxidation.[2][5] this compound is an intermediate in the β-oxidation of sebacic acid.[2] Impairment at any step in this pathway, due to enzyme deficiencies or organelle dysfunction, can lead to the accumulation and excretion of this compound and other dicarboxylic acids.[3][6]

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome / Mitochondrion LCFA Long-Chain Fatty Acid omega_hydroxylase Fatty Acid ω-hydroxylase LCFA->omega_hydroxylase omega_hydroxy_FA ω-Hydroxy Fatty Acid omega_hydroxylase->omega_hydroxy_FA ADH_ALDH ADH / ALDH omega_hydroxy_FA->ADH_ALDH DCA Dicarboxylic Acid (e.g., Sebacic Acid) ADH_ALDH->DCA DCA_in Dicarboxylic Acid DCA->DCA_in Transport beta_ox β-Oxidation DCA_in->beta_ox HSA This compound beta_ox->HSA further_ox Further β-Oxidation HSA->further_ox pathway_block Pathway Impairment (e.g., Enzyme Deficiency) HSA->pathway_block Accumulation Accumulation & Excretion in Urine pathway_block->Accumulation

Caption: Formation of this compound via ω-oxidation and β-oxidation.

Clinical Significance and Associated Pathologies

Elevated levels of this compound are a key diagnostic marker for several inherited metabolic disorders known as organic acidemias.

Dicarboxylic Aciduria

This is a general term for the excessive excretion of dicarboxylic acids in the urine.[7] The presence of this compound, along with other dicarboxylic acids like adipic, suberic, and sebacic acids, is a characteristic finding.[6][7] It signals a disruption in the catabolism of fatty acids.[2]

Peroxisomal Disorders

Peroxisomes play a critical role in the β-oxidation of very long-chain fatty acids and dicarboxylic acids.[5][8] In disorders where peroxisomes are absent or non-functional, such as Zellweger syndrome and neonatal adrenoleukodystrophy (NALD) , there is a characteristic accumulation of dicarboxylic acids, including this compound.[4][6][7] This makes 3-OH SA a useful marker for these severe and often fatal conditions.[6]

Fatty Acid Oxidation (FAO) Defects

Deficiencies in enzymes of the mitochondrial β-oxidation spiral also lead to the accumulation of fatty acid intermediates.

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): this compound can be elevated in MCADD, a common FAO disorder.[9][10]

  • Long-Chain L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Marked elevation of 3-hydroxydicarboxylic acids is a characteristic feature of this disorder.[4]

start Clinical Suspicion (e.g., Hypoglycemia, Lethargy) urine_test Urine Organic Acid Analysis (GC-MS) start->urine_test results Elevated Dicarboxylic Acids? (Adipic, Suberic, Sebacic, 3-Hydroxysebacic) urine_test->results acylcarnitine Acylcarnitine Profile results->acylcarnitine Yes peroxisomal_panel Very Long-Chain Fatty Acid (VLCFA) Analysis results->peroxisomal_panel Yes normal Other Etiologies results->normal No fao_defect Diagnosis: Fatty Acid Oxidation Defect (e.g., MCADD) acylcarnitine->fao_defect peroxisomal_disorder Diagnosis: Peroxisomal Disorder (e.g., Zellweger Syndrome) peroxisomal_panel->peroxisomal_disorder

Caption: Diagnostic workflow for suspected dicarboxylic aciduria.

Quantitative Analysis of this compound

Quantitative measurement of this compound is crucial for diagnosing and monitoring metabolic disorders. Concentrations can vary significantly between healthy individuals and those with metabolic defects.

AnalyteConditionBiospecimenConcentration RangeReference
This compound3-Hydroxydicarboxylic aciduriaBlood0.95 - 33.5 µM[11]
Normal RangeHealthy ControlUrine/BloodTypically low or undetectable[3][4]

Note: Reference ranges can vary significantly between laboratories. The data presented for the disease state reflects a specific case study and may not encompass all patients.

Experimental Protocols

The analysis of this compound is typically performed as part of a broader organic acid profile using gas chromatography-mass spectrometry (GC-MS).

Protocol: Urinary Organic Acid Analysis by GC-MS

Objective: To extract, derivatize, and quantify organic acids, including this compound, from a urine sample.

1. Sample Preparation:

  • Thaw a frozen urine sample (typically 1-2 mL) at room temperature.
  • Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
  • Transfer a precise volume of the supernatant to a clean glass tube.
  • Add an internal standard (e.g., a stable isotope-labeled version of a related organic acid) of a known concentration to correct for extraction efficiency and instrument variability.

2. Extraction:

  • Acidify the sample by adding hydrochloric acid (HCl) to a pH of ~1.0.
  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).
  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.
  • Centrifuge to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer containing the organic acids to a new tube.
  • Repeat the extraction process on the aqueous layer to maximize recovery.
  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

3. Derivatization:

  • Organic acids are not volatile enough for GC analysis and must be derivatized.
  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Seal the tube and heat at 70-80°C for 30-60 minutes to convert the carboxylic and hydroxyl groups to their more volatile trimethylsilyl (TMS) esters.
  • Cool the sample to room temperature before injection.

4. GC-MS Analysis:

  • Gas Chromatograph (GC): Inject 1-2 µL of the derivatized sample into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column separates the different organic acids based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometer (MS): As each compound elutes from the GC column, it enters the MS ion source, where it is fragmented into a predictable pattern of ions. The mass analyzer separates these fragments based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a unique "fingerprint" for each compound. By comparing the retention time and mass spectrum of a peak in the sample to that of a known standard, this compound can be identified and quantified relative to the internal standard.[7]

    Caption: Experimental workflow for GC-MS analysis of urinary organic acids.

    Conclusion

This compound is a clinically relevant metabolite whose presence in elevated concentrations serves as an important indicator of underlying defects in fatty acid metabolism. Its detection and quantification are integral to the diagnosis of several inherited metabolic diseases, including peroxisomal disorders and fatty acid oxidation defects. A thorough understanding of its metabolic origin and the analytical methods used for its measurement is essential for researchers and clinicians in the field of metabolic disease and for professionals involved in the development of targeted therapies.

References

3-Hydroxysebacic Acid and Omega-Oxidation of Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-oxidation of fatty acids represents an alternative metabolic pathway to the more prevalent beta-oxidation. While typically a minor route, its significance is amplified in contexts of impaired beta-oxidation, a hallmark of several inherited metabolic disorders. This pathway culminates in the production of dicarboxylic acids, which can undergo further metabolism. A key intermediate and biomarker associated with this pathway is 3-hydroxysebacic acid, a ten-carbon 3-hydroxydicarboxylic acid. Its detection and quantification in biological fluids, primarily urine, serve as a crucial diagnostic indicator for a range of metabolic dysfunctions, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the omega-oxidation pathway, the formation of this compound, its clinical relevance, and the analytical methodologies employed for its measurement.

Introduction to Fatty Acid Oxidation Pathways

Fatty acids are a vital energy source and are primarily catabolized through beta-oxidation within the mitochondria.[1] However, alternative pathways exist to handle specific types of fatty acids or to compensate when beta-oxidation is compromised.[2] The primary fatty acid oxidation pathways include:

  • Beta-oxidation: The principal pathway for fatty acid degradation, occurring in the mitochondria and peroxisomes, where fatty acids are broken down into acetyl-CoA units.[1][3]

  • Alpha-oxidation: This process occurs in the peroxisomes and is essential for the metabolism of branched-chain fatty acids like phytanic acid.[3]

  • Omega-oxidation: A pathway primarily active in the endoplasmic reticulum of the liver and kidneys, which oxidizes the terminal methyl group (omega carbon) of fatty acids.[1][3] This pathway becomes particularly important when beta-oxidation is defective.[4]

The Omega-Oxidation Pathway

Omega-oxidation is a three-step process that converts a fatty acid into a dicarboxylic acid.[5] This pathway is crucial for the detoxification of xenobiotics and for energy production when beta-oxidation is impaired.[3]

Step 1: Hydroxylation The initial and rate-limiting step is the hydroxylation of the omega (ω) carbon of the fatty acid. This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[4][6] This reaction requires molecular oxygen (O₂) and NADPH as a cofactor to introduce a hydroxyl group (-OH) onto the terminal methyl group, forming an ω-hydroxy fatty acid.[1][5]

Step 2: Oxidation to an Aldehyde The newly formed hydroxyl group is then oxidized to an aldehyde. This reaction is catalyzed by alcohol dehydrogenase, with NAD+ acting as the electron acceptor.[4][5]

Step 3: Oxidation to a Carboxylic Acid Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the electron acceptor.[4][5] The end product is a dicarboxylic acid, which has a carboxyl group at both ends of the aliphatic chain.[4]

The resulting dicarboxylic acid can then be transported to the mitochondria and undergo beta-oxidation from either end of the molecule.[4]

Omega_Oxidation_Pathway Fatty_Acid Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 (CYP4A, CYP4F) O₂, NADPH Omega_Aldehyde_FA ω-Aldehyde Fatty Acid Omega_Hydroxy_FA->Omega_Aldehyde_FA Alcohol Dehydrogenase NAD⁺ → NADH Dicarboxylic_Acid Dicarboxylic Acid Omega_Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD⁺ → NADH Beta_Oxidation Mitochondrial β-Oxidation Dicarboxylic_Acid->Beta_Oxidation Activation to Acyl-CoA

Figure 1: The omega-oxidation pathway of fatty acids.

Formation of this compound

This compound (3-hydroxydecanedioic acid) is a ten-carbon dicarboxylic acid with a hydroxyl group at the third carbon position. Its formation is thought to occur through a combination of omega-oxidation and incomplete beta-oxidation.[7]

The process begins with the omega-oxidation of a medium- or long-chain fatty acid, leading to the formation of a dicarboxylic acid. This dicarboxylic acid is then transported into the mitochondria for beta-oxidation. However, if beta-oxidation is impaired, for example, due to an enzyme deficiency, there is an accumulation of beta-oxidation intermediates. One such intermediate is a 3-hydroxyacyl-CoA. The subsequent action on this dicarboxylic 3-hydroxyacyl-CoA can lead to the formation of 3-hydroxydicarboxylic acids, including this compound.[8]

The metabolic origin of urinary 3-hydroxydicarboxylic acids is primarily from the omega-oxidation of 3-hydroxy fatty acids, which are themselves intermediates of incomplete beta-oxidation.[9][10] These longer-chain 3-hydroxydicarboxylic acids can then be shortened via beta-oxidation to yield lower-chain homologues like this compound.[9]

Formation_3_Hydroxysebacic_Acid cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Fatty_Acid Medium/Long-Chain Fatty Acid Dicarboxylic_Acid Dicarboxylic Acid Fatty_Acid->Dicarboxylic_Acid ω-Oxidation Dicarboxylic_Acid_Mito Dicarboxylic Acid Dicarboxylic_Acid->Dicarboxylic_Acid_Mito Transport Beta_Oxidation_Intermediates β-Oxidation of Dicarboxylic Acid Dicarboxylic_Acid_Mito->Beta_Oxidation_Intermediates Incomplete_Beta_Oxidation Incomplete β-Oxidation (e.g., MCAD deficiency) Beta_Oxidation_Intermediates->Incomplete_Beta_Oxidation Block in β-oxidation Three_Hydroxy_Dicarboxylic_Acids Longer-Chain 3-Hydroxydicarboxylic Acids Incomplete_Beta_Oxidation->Three_Hydroxy_Dicarboxylic_Acids Accumulation of 3-hydroxy intermediates Three_Hydroxysebacic_Acid This compound (C10) Three_Hydroxy_Dicarboxylic_Acids->Three_Hydroxysebacic_Acid Chain shortening via β-oxidation

Figure 2: Formation of this compound.

Clinical Significance and Data Presentation

Elevated levels of this compound and other dicarboxylic acids in urine (dicarboxylic aciduria) are indicative of underlying metabolic stress or a specific inborn error of metabolism.[5][11] Conditions associated with increased this compound excretion include:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common fatty acid oxidation disorders. The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids, resulting in their accumulation and diversion into the omega-oxidation pathway.[5][12]

  • Other Fatty Acid Oxidation Disorders: Deficiencies in other enzymes of the beta-oxidation spiral can also lead to dicarboxylic aciduria.[8]

  • Ketosis: Conditions of prolonged fasting or untreated diabetes can lead to increased fatty acid mobilization and consequently, an upregulation of omega-oxidation.

Quantitative Data

The following tables summarize the available quantitative data on dicarboxylic acids in urine. It is important to note that reference ranges can vary between laboratories and populations.[13]

Table 1: Urinary Concentrations of Dicarboxylic Acids in Healthy Individuals

Dicarboxylic AcidCarbon Chain LengthConcentration Range (μg/mL)Notes
Succinic AcidC4Mean: 2.80 ± 1.64Constitutes about 42% of total urinary dicarboxylic acids.[14]
Glutaric AcidC5Mean: 0.42 ± 0.26[14]
Adipic AcidC6Mean: 0.87 ± 0.58[14]
Pimelic AcidC7Mean: 0.70 ± 0.49[14]
Suberic AcidC8Mean: 0.74 ± 0.52[14]
Azelaic AcidC9Mean: 0.99 ± 0.69[14]
Sebacic AcidC10Mean: 0.16 ± 0.12[14]
3-Hydroxydodecanedioic AcidC120.918 ± 1.836 µmol/mmol creatinineIn children (1-13 years) after an 18-hour fast.

Table 2: Urinary Dicarboxylic Acid Levels in a Disease State (Alzheimer's Disease)

Dicarboxylic AcidCarbon Chain LengthMean Concentration in AD (μg/mL)Mean Concentration in Healthy Controls (μg/mL)p-value
Pimelic AcidC71.04 ± 0.720.70 ± 0.490.0033
Suberic AcidC81.01 ± 0.720.74 ± 0.520.0175
Azelaic AcidC91.45 ± 1.010.99 ± 0.690.0010
Sebacic AcidC100.24 ± 0.180.16 ± 0.120.0051
Data from a study comparing patients with Alzheimer's Disease (AD) to cognitively healthy (CH) individuals.[14]

Experimental Protocols

The primary method for the analysis of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the extraction and derivatization of urinary organic acids for GC-MS analysis.[1][2][3]

1. Sample Preparation:

  • A volume of urine equivalent to 1 µmole of creatinine is used for analysis to normalize for urine concentration.[1]
  • Internal standards (e.g., tropic acid, 2-ketocaproic acid, or stable isotope-labeled analogs) are added to the urine sample.[1][7]

2. Oximation (for keto-acids):

  • The sample is treated with hydroxylamine to form oxime derivatives of any keto-acids present.[1]

3. Extraction:

  • The urine sample is acidified (e.g., with HCl to pH < 2).[2]
  • Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[1] This step may be repeated to ensure complete extraction.[3]

4. Evaporation:

  • The organic extract is evaporated to dryness under a stream of nitrogen.[1][2]

5. Derivatization:

  • The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine, which forms trimethylsilyl (TMS) derivatives.[1][2]
  • The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a short period (e.g., 15-30 minutes).[3]

6. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.
  • Separation of the organic acids is achieved on a capillary column with a specific temperature program.[7]
  • The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.[7]
  • Identification of this compound and other organic acids is based on their retention times and characteristic mass fragmentation patterns compared to known standards.[2]

Urine_Sample [label="Urine Sample"]; Add_IS [label="Add Internal Standards"]; Extraction [label="Acidification &\nSolvent Extraction"]; Evaporation [label="Evaporation to Dryness"]; Derivatization [label="Derivatization (e.g., TMS)"]; GCMS_Analysis [label="GC-MS Analysis"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

Urine_Sample -> Add_IS; Add_IS -> Extraction; Extraction -> Evaporation; Evaporation -> Derivatization; Derivatization -> GCMS_Analysis; GCMS_Analysis -> Data_Analysis; }

Figure 3: General workflow for urinary organic acid analysis by GC-MS.

Protocol for Measuring Omega-Oxidation in Liver Microsomes

This protocol outlines a method for assessing the omega-oxidation activity of fatty acids in liver microsomes.[11][15]

1. Preparation of Microsomes:

  • Liver tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation.

2. Incubation Mixture:

  • The reaction mixture typically contains:
  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.7).[11]
  • Liver microsomes (as the enzyme source).
  • The fatty acid substrate (e.g., phytanic acid at 200 µM).[11] To improve solubility, the fatty acid may be complexed with cyclodextrin.[11][15]
  • NADPH (e.g., 1 mM) as a cofactor for cytochrome P450.[11]

3. Reaction:

  • The reaction is initiated by the addition of NADPH.[11]
  • Incubation is carried out at 37°C for a defined period (e.g., 30 minutes).[11][15]

4. Termination and Extraction:

  • The reaction is stopped by the addition of acid (e.g., HCl).[11]
  • The hydroxylated fatty acid products are extracted with an organic solvent mixture (e.g., ethyl acetate/diethyl ether).[11]

5. Analysis:

  • The extracted products are derivatized (e.g., with BSTFA) and analyzed by GC-MS to identify and quantify the omega-hydroxylated metabolites.[11]

Conclusion

This compound is a significant biomarker that provides valuable insights into the activity of the omega-oxidation pathway of fatty acids. Its elevated presence in urine is a key indicator of underlying metabolic disturbances, particularly those affecting beta-oxidation. Understanding the biochemical basis of its formation and the analytical methods for its detection is crucial for the diagnosis and management of a range of inherited metabolic diseases. The protocols and data presented in this guide offer a foundational resource for researchers and clinicians working in the field of metabolic disorders and drug development. Further research into the specific enzyme kinetics and the development of more targeted analytical methods will continue to enhance our understanding and clinical utilization of this important metabolite.

References

The Metabolic Genesis of Urinary 3-Hydroxydicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of 3-hydroxydicarboxylic acids in urine serves as a crucial biomarker for underlying disorders of fatty acid metabolism. This technical guide provides an in-depth exploration of the metabolic origins of these compounds, their significance in diagnosing inborn errors of metabolism, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to support researchers and clinicians in this field.

Introduction

Urinary 3-hydroxydicarboxylic acids are a class of organic acids that are typically present in trace amounts in healthy individuals. However, their excretion is significantly elevated in conditions characterized by increased fatty acid mobilization or impaired fatty acid β-oxidation.[1][2] This elevation makes them key diagnostic markers for several inborn errors of metabolism, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Understanding the metabolic pathways that lead to the formation of these acids is paramount for accurate diagnosis, monitoring, and the development of therapeutic interventions.

Metabolic Origin of 3-Hydroxydicarboxylic Acids

The formation of 3-hydroxydicarboxylic acids is a multi-step process that begins with the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation.[1][2]

Omega (ω)-Oxidation of 3-Hydroxy Fatty Acids

Under conditions of metabolic stress or when the primary β-oxidation pathway is compromised, an alternative pathway, ω-oxidation, becomes more active. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells. It involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by its oxidation to a carboxylic acid, thereby forming a dicarboxylic acid. When the substrate for this pathway is a 3-hydroxy fatty acid, the product is a 3-hydroxydicarboxylic acid.[1][2]

Beta (β)-Oxidation of Dicarboxylic Acids

Once formed, the longer-chain 3-hydroxydicarboxylic acids can be further metabolized via β-oxidation, primarily within peroxisomes and to some extent in mitochondria.[3] This process shortens the carbon chain of the dicarboxylic acid, leading to the formation of a homologous series of shorter-chain 3-hydroxydicarboxylic acids that are then excreted in the urine.[1]

Signaling Pathways and Experimental Workflows

The metabolic pathways leading to the formation and subsequent metabolism of 3-hydroxydicarboxylic acids can be visualized as follows:

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome / Mitochondria FA 3-Hydroxy Fatty Acid omega_ox ω-Oxidation (Cytochrome P450) FA->omega_ox DCA Long-Chain 3-Hydroxydicarboxylic Acid omega_ox->DCA beta_ox β-Oxidation DCA->beta_ox short_DCA Shorter-Chain 3-Hydroxydicarboxylic Acids beta_ox->short_DCA Urine Urinary Excretion short_DCA->Urine

Caption: Metabolic pathway of urinary 3-hydroxydicarboxylic acid formation.

An experimental workflow for the analysis of these acids in urine typically involves sample preparation followed by gas chromatography-mass spectrometry (GC-MS).

Experimental_Workflow Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

References

3-Hydroxysebacic Acid: An Endogenous Metabolite and Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxysebacic acid (3-hydroxydecanedioic acid) is a dicarboxylic acid that has garnered significant attention as an endogenous metabolite indicative of underlying metabolic processes, particularly those related to fatty acid oxidation. Its presence and concentration in biological fluids, such as urine and blood, serve as a crucial biomarker for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of this compound, detailing its biochemical origins, physiological significance, and the analytical methodologies for its quantification. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism and related disorders.

Introduction

This compound is an alpha,omega-dicarboxylic acid derived from the metabolism of fatty acids.[1] Under normal physiological conditions, it is present at low levels in urine.[2] However, its excretion is significantly increased in conditions of impaired mitochondrial beta-oxidation or when there is an increased mobilization of fatty acids.[3] This makes it a valuable diagnostic marker for several metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4] Understanding the metabolic context of this compound is essential for the diagnosis and monitoring of these conditions, as well as for the development of therapeutic interventions.

Biosynthesis of this compound

The formation of this compound is not a primary metabolic pathway but rather an alternative route that becomes significant when the main pathway of fatty acid beta-oxidation is compromised. The biosynthesis involves a combination of omega-oxidation and subsequent beta-oxidation of dicarboxylic acids.[5]

The initial step is the omega-oxidation of 3-hydroxy fatty acids.[3] This process occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[6] It begins with the hydroxylation of the terminal methyl group (ω-carbon) of a 3-hydroxy fatty acid, a reaction catalyzed by cytochrome P450 omega-hydroxylases, particularly members of the CYP4A and CYP4F subfamilies.[6][7] The resulting ω-hydroxy-3-hydroxy fatty acid is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form a 3-hydroxy dicarboxylic acid.[8]

The longer-chain 3-hydroxy dicarboxylic acids can then be transported into peroxisomes where they undergo beta-oxidation to yield shorter-chain 3-hydroxy dicarboxylic acids, such as this compound.[3][9]

G cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome 3-Hydroxy Fatty Acid 3-Hydroxy Fatty Acid ω-Hydroxy-3-Hydroxy Fatty Acid ω-Hydroxy-3-Hydroxy Fatty Acid 3-Hydroxy Fatty Acid->ω-Hydroxy-3-Hydroxy Fatty Acid CYP450 ω-hydroxylase (CYP4A, CYP4F) ω-Aldehyde-3-Hydroxy Fatty Acid ω-Aldehyde-3-Hydroxy Fatty Acid ω-Hydroxy-3-Hydroxy Fatty Acid->ω-Aldehyde-3-Hydroxy Fatty Acid Alcohol Dehydrogenase 3-Hydroxy Dicarboxylic Acid (Long-Chain) 3-Hydroxy Dicarboxylic Acid (Long-Chain) ω-Aldehyde-3-Hydroxy Fatty Acid->3-Hydroxy Dicarboxylic Acid (Long-Chain) Aldehyde Dehydrogenase Shortened 3-Hydroxy Dicarboxylic Acids Shortened 3-Hydroxy Dicarboxylic Acids 3-Hydroxy Dicarboxylic Acid (Long-Chain)->Shortened 3-Hydroxy Dicarboxylic Acids Peroxisomal β-Oxidation This compound This compound Shortened 3-Hydroxy Dicarboxylic Acids->this compound Peroxisomal β-Oxidation

Biosynthesis of this compound

Physiological Significance and Clinical Relevance

The primary clinical significance of this compound lies in its role as a biomarker for disorders of fatty acid oxidation.[10] In these conditions, the block in the beta-oxidation spiral leads to an accumulation of fatty acid intermediates, which are then shunted into the omega-oxidation pathway, resulting in increased production and excretion of dicarboxylic acids, including this compound.

Table 1: Urinary Levels of this compound in Health and Disease

ConditionUrinary this compound LevelReference
Healthy Individuals Present in trace amounts. Specific quantitative ranges vary by age and analytical method. One pediatric study identified "HydroxyDecadicarboxylic Acid" in 0.5-20% of samples.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Significantly elevated. The pattern of 3-hydroxydicarboxylic acids can be informative, with lower ratios of C6 and C8 to C10 homologues.[1][5]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Elevated, with a characteristic profile showing increased ratios of C6 and C12 relative to C10 3-hydroxydicarboxylic acids.[1][5]
Other Dicarboxylic Acidurias (e.g., fasting, ketosis) Increased excretion of 3-hydroxydicarboxylic acids is a general finding.[2][5]

Experimental Protocols

The quantification of this compound in urine is typically performed as part of a broader urinary organic acid analysis using gas chromatography-mass spectrometry (GC-MS).[4]

Sample Preparation: Urinary Organic Acid Extraction

This protocol is a representative method for the extraction of organic acids from urine for GC-MS analysis.

  • Sample Collection and Normalization: Collect a random urine sample (at least 5 mL is recommended) and store it at -20°C until analysis. Thaw the sample and centrifuge to remove any particulate matter. The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution.

  • Internal Standard Addition: To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg). Add a known amount of an internal standard, such as pentadecanoic acid, to correct for extraction efficiency and analytical variability.

  • Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl). This step protonates the carboxylic acid groups, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction: Add an organic solvent, such as ethyl acetate or a mixture of diethyl ether and ethyl acetate, to the acidified urine. Vortex the mixture vigorously for several minutes to ensure thorough extraction of the organic acids into the organic phase. Centrifuge the sample to separate the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To make the organic acids volatile for GC analysis, they must be derivatized. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. Cap the tube tightly and heat at a specific temperature (e.g., 75°C) for a set time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • Sample Reconstitution: After cooling, the derivatized sample is ready for injection into the GC-MS system.

G Urine Sample Urine Sample Normalization (to Creatinine) Normalization (to Creatinine) Urine Sample->Normalization (to Creatinine) Acidification (pH 1-2) Acidification (pH 1-2) Normalization (to Creatinine)->Acidification (pH 1-2) Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification (pH 1-2)->Liquid-Liquid Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction->Solvent Evaporation Derivatization (TMS) Derivatization (TMS) Solvent Evaporation->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis

Workflow for Urinary Organic Acid Analysis
GC-MS Analysis

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography: The TMS-derivatized organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl methyl siloxane column). A temperature gradient is used to elute the compounds over time.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum that is characteristic of the parent molecule. This compound is identified by its retention time and its unique mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Role in Drug Development

The understanding of this compound's metabolic context is crucial for several aspects of drug development:

  • Target Identification: Inborn errors of metabolism characterized by elevated this compound highlight the critical roles of enzymes in the fatty acid oxidation pathways. These enzymes could be potential targets for therapeutic interventions.

  • Biomarker for Drug Efficacy and Safety: For therapies aimed at correcting defects in fatty acid oxidation, the normalization of urinary this compound levels could serve as a valuable biomarker of drug efficacy. Conversely, monitoring for unexpected increases in this metabolite could be part of safety assessments for new drug candidates that may inadvertently affect fatty acid metabolism.

  • Preclinical Research: Animal models of fatty acid oxidation disorders that exhibit elevated this compound can be utilized to test the efficacy and mechanism of action of novel therapeutic agents.

Conclusion

This compound is a clinically significant endogenous metabolite that provides a window into the functioning of fatty acid oxidation pathways. Its detection and quantification are integral to the diagnosis and management of several inborn errors of metabolism. For researchers and drug development professionals, a thorough understanding of its biosynthesis and the methods for its analysis is essential for advancing the study and treatment of metabolic diseases. The continued development of sensitive and high-throughput analytical methods will further enhance the utility of this compound as a biomarker in both clinical and research settings.

References

Synthesis of 3-Hydroxysebacic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-hydroxysebacic acid, a molecule of interest for various research and development applications. The guide details both a microbially-driven synthesis route and a proposed chemical pathway, offering researchers flexibility based on their available resources and synthetic goals. This document includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate the practical application of these methods in a laboratory setting.

Introduction to this compound

This compound, also known as 3-hydroxydecanedioic acid, is a C10 dicarboxylic acid with a hydroxyl group at the C-3 position. Its structure lends itself to a variety of chemical modifications and applications, making it a valuable target for organic synthesis. In biological systems, it is recognized as a metabolite of fatty acid metabolism. This guide focuses on practical methods for its synthesis for research purposes.

Microbiological Synthesis of this compound

A patented method for the production of 3-hydroxydicarboxylic acids, including this compound, utilizes a mutant strain of the yeast Candida tropicalis[1]. This biocatalytic approach offers a direct route from n-alkanes.

Experimental Protocol: Fermentation and Purification

This protocol is based on the general principles outlined in patent US4827030A for the production of 3-hydroxydicarboxylic acids using Candida tropicalis DSM 3152[1].

Materials:

  • Candida tropicalis DSM 3152

  • n-Dodecane (substrate)

  • Yeast growth medium (e.g., YM broth)

  • Fermentation medium (containing n-dodecane as the primary carbon source, along with essential salts and nitrogen source)

  • Bioreactor with controls for temperature, pH, and dissolved oxygen

  • Centrifuge

  • Acidifying agent (e.g., HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator

  • Chromatography system (e.g., silica gel column)

Procedure:

  • Inoculum Preparation: Culture Candida tropicalis DSM 3152 in a suitable yeast growth medium (e.g., YM broth) at 30°C with shaking until a sufficient cell density is reached.

  • Fermentation:

    • Sterilize the fermentation medium in the bioreactor.

    • Inoculate the sterile medium with the prepared Candida tropicalis culture.

    • Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

    • Provide adequate aeration to maintain dissolved oxygen levels.

    • Feed n-dodecane to the culture as the carbon source for the biotransformation. The feeding strategy can be optimized to maximize product yield and minimize substrate toxicity.

    • Monitor the progress of the fermentation by analyzing samples for cell growth and product formation.

  • Harvesting and Extraction:

    • After the desired fermentation time, harvest the broth.

    • Separate the yeast cells from the broth by centrifugation.

    • Acidify the supernatant to a low pH (e.g., pH 2-3) with HCl to protonate the carboxylic acid groups of this compound.

    • Extract the acidified broth with an organic solvent such as ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound using column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the microbiological synthesis of this compound. The values are estimates based on typical yeast fermentation processes for dicarboxylic acid production.

ParameterValueUnit
Substraten-Dodecane-
MicroorganismCandida tropicalis DSM 3152-
Fermentation Time72 - 120hours
Typical Yield50 - 100g/L
Purity (after chromatography)>95%

Experimental Workflow

Microbiological_Synthesis_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation Inoculum->Fermentation Inoculation Harvest Harvest Broth Fermentation->Harvest Substrate n-Dodecane Feed Substrate->Fermentation Centrifugation Centrifugation Harvest->Centrifugation Acidification Acidification Centrifugation->Acidification Extraction Solvent Extraction Acidification->Extraction Purification Chromatographic Purification Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the microbiological synthesis of this compound.

Proposed Chemical Synthesis of this compound via Reformatsky Reaction

A plausible chemical synthesis route for this compound is the Reformatsky reaction. This reaction involves the coupling of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester[2][3][4]. Subsequent hydrolysis of the ester groups yields the desired 3-hydroxy dicarboxylic acid.

Proposed Reaction Scheme

The proposed synthesis involves two main steps:

  • Reformatsky Reaction: Reaction of a 7-oxononanoic acid ester with an α-bromoacetic acid ester in the presence of zinc.

  • Hydrolysis: Saponification of the resulting diester to yield this compound.

Experimental Protocol

Materials:

  • Methyl 7-oxononanoate

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reformatsky Reaction:

    • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum.

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add the activated zinc dust and dry THF.

    • Add a solution of methyl 7-oxononanoate and ethyl bromoacetate in dry THF dropwise to the zinc suspension with stirring.

    • The reaction is typically initiated by gentle heating. Once initiated, the reaction is usually exothermic and may require cooling to maintain a moderate temperature.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

  • Hydrolysis:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude diester.

    • Dissolve the crude diester in a solution of sodium hydroxide in methanol/water.

    • Heat the mixture to reflux until the saponification is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.

    • Extract the this compound with ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed chemical synthesis.

ParameterValueUnit
Starting MaterialMethyl 7-oxononanoate-
ReagentEthyl bromoacetate, Zinc-
Reaction Time (Reformatsky)2 - 4hours
Reaction Time (Hydrolysis)4 - 8hours
Overall Yield60 - 80%
Purity (after extraction)>90%

Logical Relationship Diagram

Chemical_Synthesis_Pathway Start Methyl 7-oxononanoate + Ethyl bromoacetate Reformatsky Reformatsky Reaction (Zinc, THF) Start->Reformatsky Intermediate Diethyl 3-hydroxysebacate Reformatsky->Intermediate Hydrolysis Saponification (NaOH, H2O/MeOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxydecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanedioic acid, also known as 3-hydroxysebacic acid, is a dicarboxylic acid that has garnered interest in the scientific community due to its role as a human urinary metabolite, particularly in states of ketoacidosis.[1][2] Its presence and concentration in biological fluids can serve as a biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxydecanedioic acid, detailed experimental protocols, and its relevant metabolic pathway.

Chemical and Physical Properties

3-Hydroxydecanedioic acid is a C10 dicarboxylic acid with a hydroxyl group at the third carbon. Its chemical structure and properties are summarized below.

Table 1: General and Predicted Physicochemical Properties of 3-Hydroxydecanedioic Acid

PropertyValueSource
Molecular Formula C10H18O5PubChem[3]
Molecular Weight 218.25 g/mol PubChem[3]
IUPAC Name 3-hydroxydecanedioic acidPubChem[3]
Synonyms This compoundPubChem[3]
CAS Number 68812-93-1, 73141-46-5PubChem[3]
Predicted Boiling Point 426.6 °C at 760 mmHgInvivoChem
Predicted Water Solubility 3.38 g/LALOGPS
Predicted pKa (Strongest Acidic) 4.45ChemAxon
Predicted LogP 0.63ALOGPS

Metabolic Pathway: Formation of 3-Hydroxydecanedioic Acid

In humans, 3-hydroxydecanedioic acid is formed from fatty acids through a combination of omega-oxidation and incomplete beta-oxidation.[1][2] This pathway becomes more prominent when the primary fatty acid metabolism pathway, beta-oxidation, is overwhelmed or impaired, such as in ketoacidosis.

The process begins with the omega-oxidation of a medium-chain fatty acid like decanoic acid in the smooth endoplasmic reticulum. This introduces a hydroxyl group at the omega (ω) carbon, which is then oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation from either end. Incomplete beta-oxidation of the resulting dicarboxylic acid leads to the formation of 3-hydroxydecanedioic acid.

metabolic_pathway Metabolic Pathway of 3-Hydroxydecanedioic Acid Formation FA Decanoic Acid omega_hydroxy_FA ω-Hydroxydecanoic Acid FA->omega_hydroxy_FA Mixed-function oxidase (NADPH, O2) dicarboxylic_acid Decanedioic Acid omega_hydroxy_FA->dicarboxylic_acid Alcohol & Aldehyde Dehydrogenase (NAD+) dicarboxylic_acid_mito Decanedioic Acid dicarboxylic_acid->dicarboxylic_acid_mito Transport to Mitochondria beta_oxidation Incomplete β-Oxidation dicarboxylic_acid_mito->beta_oxidation Acyl-CoA Synthetase hydroxy_dicarboxylic_acid 3-Hydroxydecanedioic Acid beta_oxidation->hydroxy_dicarboxylic_acid

Caption: Metabolic pathway showing the formation of 3-hydroxydecanedioic acid.

Experimental Protocols

Synthesis of 3-Hydroxydodecanedioic Acid (Adapted Protocol)

While a specific detailed protocol for 3-hydroxydecanedioic acid was not found in the available literature, a synthetic route for the closely related 3-hydroxydodecanedioic acid has been reported and can be adapted.[4] The following is a generalized workflow based on this synthesis.

synthesis_workflow General Synthesis Workflow for 3-Hydroxyalkane-1,ω-dioic Acids start Start with a dicarboxylic acid diethyl ester step1 Claisen Condensation (e.g., with Ethyl Acetate) start->step1 step2 Reduction of the β-keto group (e.g., with NaBH4) step1->step2 step3 Hydrolysis of the -diester (e.g., with NaOH) step2->step3 end 3-Hydroxydecanedioic Acid step3->end

Caption: A generalized workflow for the synthesis of 3-hydroxyalkane-1,ω-dioic acids.

Materials:

  • Decanedioic acid diethyl ester

  • Ethyl acetate

  • Sodium ethoxide

  • Sodium borohydride (NaBH4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide in ethanol, add decanedioic acid diethyl ester followed by ethyl acetate. The mixture is refluxed to promote the Claisen condensation, forming the corresponding β-keto diester.

  • Reduction: The resulting β-keto diester is then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent. This step selectively reduces the ketone to a hydroxyl group.

  • Hydrolysis: The ester groups are hydrolyzed to carboxylic acids by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification and Extraction: The reaction mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate groups. The product, 3-hydroxydecanedioic acid, is then extracted with an organic solvent like diethyl ether.

  • Purification: The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Purification and Analysis from Biological Samples

3-Hydroxydecanedioic acid can be purified from urine samples of patients with ketoacidosis.[1]

Materials:

  • Urine sample

  • Silicic acid

  • Solvents for chromatography (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Acidify the urine sample and extract with an organic solvent.

  • Chromatography: The extract is concentrated and applied to a silicic acid column. Elute with a gradient of methanol in chloroform to separate the dicarboxylic acids.

  • Derivatization: The fractions containing 3-hydroxydecanedioic acid are collected, and the solvent is evaporated. The residue is derivatized (e.g., silylated with BSTFA) to increase its volatility for GC-MS analysis.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system for identification and quantification. The mass spectrum of the derivatized 3-hydroxydecanedioic acid will show characteristic fragmentation patterns that allow for its unambiguous identification.

Chemical Reactivity and Stability

As a dicarboxylic acid with a secondary alcohol, 3-hydroxydecanedioic acid can undergo reactions typical of these functional groups. The carboxylic acid groups can be esterified or converted to acid chlorides. The hydroxyl group can be oxidized or participate in ether formation.

The stability of 3-hydroxydecanedioic acid is generally good under standard conditions. However, at elevated temperatures, it may undergo decarboxylation. It should be stored in a cool, dry place to prevent degradation.

Spectroscopic Data

Detailed experimental spectroscopic data for pure 3-hydroxydecanedioic acid is not widely available in the public domain. However, analysis of biological samples is typically performed using GC-MS after derivatization. The mass spectrum of the trimethylsilyl (TMS) derivative would be the primary means of identification.

Conclusion

3-Hydroxydecanedioic acid is a metabolically significant dicarboxylic acid, the levels of which are elevated in certain metabolic disorders. While comprehensive experimental data on its chemical properties are still emerging, its role in fatty acid metabolism is a key area of interest for researchers in metabolic diseases and drug development. The provided protocols offer a starting point for its synthesis and analysis, which are crucial for further investigation into its biological functions and potential as a biomarker.

References

Physiological Concentration of 3-Hydroxysebacic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a C10, omega-dicarboxylic acid that is hydroxylated at the C3 position. It is a metabolite derived from the omega-oxidation of fatty acids, followed by subsequent beta-oxidation. Elevated levels of this compound in biological fluids are often associated with certain inborn errors of metabolism, particularly those affecting fatty acid oxidation. This technical guide provides a comprehensive overview of the current knowledge regarding the physiological concentration of this compound, methodologies for its quantification, and its metabolic context.

Data Presentation: Physiological Concentrations

Quantitative data on the physiological concentration of this compound in healthy individuals is limited. The compound is typically present at very low levels, often below the detection limit of routine organic acid analyses. Elevated concentrations are primarily observed in pathological conditions.

Biological FluidPopulationConditionConcentration RangeCitation
Blood (Plasma) Infants (0-1 year old)3-Hydroxydicarboxylic aciduria0.95 - 33.5 µM[1]
Healthy AdultsNormalExpected but not definitively quantified[2]
Urine Healthy IndividualsNormalOptimal: 0 - 3 mmol/mol creatinine
Patients with dicarboxylic aciduriaPathologicalElevated, specific ranges not consistently reported[3][4][5]
Cerebrospinal Fluid Healthy AdultsNormalNot typically reported in metabolomic studies[6][7][8][9][10]

Experimental Protocols for Quantification

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification in Urine by GC-MS

This protocol is adapted from established methods for urinary organic acid profiling.[2][11][12][13][14][15]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar dicarboxylic acid not present in urine).

  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

  • Repeat the extraction step on the aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl methylpolysiloxane column).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the TMS derivative of this compound based on its retention time and mass spectrum. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions.

Quantification in Plasma by LC-MS/MS

This protocol is based on methods for the analysis of medium-chain fatty acids in plasma.[1][16][17][18][19][20][21][22][23]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly analyzed or subjected to further clean-up using solid-phase extraction (SPE) if necessary.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and specific product ions will be monitored. The MRM transitions would need to be optimized for this compound and the internal standard.

Signaling Pathways and Metabolic Context

Direct signaling pathways involving this compound have not been well-elucidated. Its primary significance lies in its role as an intermediate in fatty acid metabolism. Dicarboxylic acids, in general, are products of omega-oxidation of monocarboxylic fatty acids, a pathway that becomes more active when mitochondrial beta-oxidation is impaired or overloaded.[4][24][25][26][27]

The metabolic pathway leading to the formation and subsequent degradation of this compound is depicted below.

Fatty_Acid_Metabolism LongChainFattyAcid Long-Chain Fatty Acid OmegaOxidation ω-Oxidation (Endoplasmic Reticulum) LongChainFattyAcid->OmegaOxidation DicarboxylicAcid Long-Chain Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid PeroxisomalBetaOxidation Peroxisomal β-Oxidation DicarboxylicAcid->PeroxisomalBetaOxidation MediumChainDicarboxylicAcid Medium-Chain Dicarboxylic Acid (e.g., Sebacic Acid) PeroxisomalBetaOxidation->MediumChainDicarboxylicAcid MitochondrialBetaOxidation Mitochondrial β-Oxidation MediumChainDicarboxylicAcid->MitochondrialBetaOxidation HydroxysebacicAcid This compound MitochondrialBetaOxidation->HydroxysebacicAcid Incomplete Oxidation ChainShortenedDicarboxylicAcids Chain-Shortened Dicarboxylic Acids MitochondrialBetaOxidation->ChainShortenedDicarboxylicAcids HydroxysebacicAcid->MitochondrialBetaOxidation Further Metabolism TCA_Cycle TCA Cycle ChainShortenedDicarboxylicAcids->TCA_Cycle Succinyl-CoA

Metabolic pathway of dicarboxylic acid formation and degradation.

This diagram illustrates that long-chain fatty acids can undergo omega-oxidation in the endoplasmic reticulum to form long-chain dicarboxylic acids. These are then shortened in peroxisomes via beta-oxidation to medium-chain dicarboxylic acids like sebacic acid. Further beta-oxidation in the mitochondria can lead to the formation of this compound, particularly when this pathway is inefficient. Ultimately, the breakdown products can enter the TCA cycle.

The following diagram outlines a general experimental workflow for the quantification of this compound from a biological sample.

Experimental_Workflow BiologicalSample Biological Sample (Urine or Plasma) SamplePreparation Sample Preparation (e.g., Extraction, Protein Precipitation) BiologicalSample->SamplePreparation Derivatization Derivatization (for GC-MS) SamplePreparation->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePreparation->Analysis Direct analysis for LC-MS/MS Derivatization->Analysis DataProcessing Data Processing (Quantification, Statistical Analysis) Analysis->DataProcessing

General workflow for this compound quantification.

Conclusion

This compound is a minor metabolite of fatty acid metabolism, and its physiological concentration in healthy individuals is very low. Its primary clinical relevance is as a biomarker for certain metabolic disorders. The quantification of this compound requires sensitive and specific analytical methods such as GC-MS or LC-MS/MS. While its direct role in cellular signaling is not yet established, its presence is indicative of fluxes through the omega- and beta-oxidation pathways of fatty acids. Further research is needed to fully elucidate its physiological roles and potential as a biomarker in a wider range of conditions.

References

3-Hydroxysebacic Acid: A Metabolic Intermediate with Implications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysebacic acid, a dicarboxylic fatty acid, is a human urinary metabolite primarily associated with fatty acid metabolism. While not a direct signaling molecule itself, its presence and concentration in biological fluids offer a window into the state of cellular metabolic pathways, particularly fatty acid β-oxidation and ω-oxidation. Elevated levels of this compound are a key indicator of certain inherited metabolic disorders. Furthermore, the study of structurally related 3-hydroxy fatty acids has revealed their role as ligands for G-protein coupled receptors (GPCRs), suggesting an indirect link for this compound to cellular signaling cascades. This technical guide provides a comprehensive overview of the metabolic origin of this compound, its indirect role in cellular signaling through related molecules, its clinical significance, and detailed experimental protocols for its analysis.

Metabolic Origin and Biosynthesis of this compound

This compound (3-hydroxydecanedioic acid) is not a product of a primary metabolic pathway but rather arises from the interplay of fatty acid ω-oxidation and incomplete β-oxidation.[1][2] Under conditions of metabolic stress, such as fasting, or in the presence of defects in fatty acid oxidation, the cell resorts to alternative pathways to process fatty acids.

The biosynthesis can be summarized in the following steps:

  • ω-Oxidation of 3-Hydroxy Fatty Acids : The process begins with the ω-oxidation of medium to long-chain 3-hydroxy monocarboxylic acids in the liver.[3] This reaction, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a 3-hydroxy dicarboxylic acid.

  • Peroxisomal β-Oxidation : The resulting longer-chain 3-hydroxy dicarboxylic acids are then transported to peroxisomes where they undergo β-oxidation.[4] This process shortens the carbon chain of the dicarboxylic acid, leading to the formation of shorter-chain 3-hydroxy dicarboxylic acids, including this compound (C10).[5]

Long-Chain 3-Hydroxy\nMonocarboxylic Acid Long-Chain 3-Hydroxy Monocarboxylic Acid Long-Chain 3-Hydroxy\nDicarboxylic Acid Long-Chain 3-Hydroxy Dicarboxylic Acid Long-Chain 3-Hydroxy\nMonocarboxylic Acid->Long-Chain 3-Hydroxy\nDicarboxylic Acid ω-Oxidation (Endoplasmic Reticulum) This compound (C10) This compound (C10) Long-Chain 3-Hydroxy\nDicarboxylic Acid->this compound (C10) Peroxisomal β-Oxidation Shorter-Chain 3-Hydroxy\nDicarboxylic Acids Shorter-Chain 3-Hydroxy Dicarboxylic Acids This compound (C10)->Shorter-Chain 3-Hydroxy\nDicarboxylic Acids Further Peroxisomal β-Oxidation

Biosynthesis of this compound.

Indirect Role in Cellular Signaling

Currently, there is no direct evidence demonstrating that this compound itself functions as a signaling molecule by binding to specific cellular receptors. However, its structural relatives, the medium-chain 3-hydroxy fatty acids, are known agonists for specific G-protein coupled receptors (GPCRs), namely Hydroxycarboxylic Acid Receptor 3 (HCA3) and GPR84.[6][7] This suggests that while this compound is a metabolic byproduct, the pathways that produce it also generate active signaling molecules.

HCA3 Activation by 3-Hydroxyoctanoic Acid (Anti-inflammatory Pathway)

HCA3 is a Gi/o-coupled GPCR that is activated by 3-hydroxyoctanoic acid.[6] Activation of HCA3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory responses.[7]

cluster_membrane Cell Membrane HCA3 HCA3 Gi/o Gi/o HCA3->Gi/o activation 3-Hydroxyoctanoic Acid 3-Hydroxyoctanoic Acid 3-Hydroxyoctanoic Acid->HCA3 Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibition cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Anti-inflammatory\nResponse Anti-inflammatory Response cAMP->Anti-inflammatory\nResponse leads to

HCA3 Signaling Pathway.
GPR84 Activation by 3-Hydroxydecanoic Acid (Pro-inflammatory Pathway)

GPR84 is another Gi/o-coupled GPCR, but it is activated by medium-chain fatty acids, including 3-hydroxydecanoic acid.[6] In contrast to HCA3, the activation of GPR84 is linked to pro-inflammatory responses.[7] In macrophages, GPR84 signaling can also involve Gα15, leading to increased intracellular calcium and the production of reactive oxygen species (ROS).[7]

cluster_membrane Cell Membrane GPR84 GPR84 Gi/o Gi/o GPR84->Gi/o Gα15 Gα15 GPR84->Gα15 3-Hydroxydecanoic Acid 3-Hydroxydecanoic Acid 3-Hydroxydecanoic Acid->GPR84 Downstream\nEffectors Downstream Effectors Gi/o->Downstream\nEffectors Gα15->Downstream\nEffectors Pro-inflammatory\nResponse\n(e.g., ERK activation, Ca2+ increase, ROS production) Pro-inflammatory Response (e.g., ERK activation, Ca2+ increase, ROS production) Downstream\nEffectors->Pro-inflammatory\nResponse\n(e.g., ERK activation, Ca2+ increase, ROS production)

GPR84 Signaling Pathway.

Clinical Significance in Metabolic Disorders

The measurement of this compound in urine is a valuable diagnostic tool for several inborn errors of fatty acid metabolism.[4] Elevated levels are particularly indicative of:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : In MCAD deficiency, the inability to break down medium-chain fatty acids leads to their accumulation and subsequent metabolism through alternative pathways, resulting in increased urinary excretion of this compound.[8]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency : Defects in LCHAD also lead to an accumulation of long-chain 3-hydroxy fatty acids, which are then metabolized to 3-hydroxydicarboxylic acids, including this compound.[5]

  • Other Fatty Acid Oxidation Disorders : Elevated levels can also be seen in other disorders of fatty acid oxidation and organic acidemias.[4]

Quantitative Data Summary

While specific urinary concentrations of this compound can vary significantly depending on the individual's metabolic state and the specific disorder, the following table summarizes key quantitative data for related signaling molecules.

LigandReceptorAssay TypeEC50 ValueReference
3-Hydroxyoctanoic AcidHCA3cAMP Inhibition~10 µM[6]
3-Hydroxydecanoic AcidHCA3cAMP Inhibition~5 µM[6]
Decanoic Acid (C10)GPR84DMR~3 µM[6]
3-Hydroxydecanoic AcidGPR84DMR~1 µM[6]

DMR: Dynamic Mass Redistribution

Experimental Protocols

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the quantitative analysis of this compound in urine is GC-MS.[9][10] The general workflow is as follows:

Urine Sample\n(normalized to creatinine) Urine Sample (normalized to creatinine) Addition of\nInternal Standards Addition of Internal Standards Urine Sample\n(normalized to creatinine)->Addition of\nInternal Standards Oximation of Keto-Acids\n(with hydroxylamine) Oximation of Keto-Acids (with hydroxylamine) Addition of\nInternal Standards->Oximation of Keto-Acids\n(with hydroxylamine) Acidification and\nLiquid-Liquid Extraction\n(e.g., with ethyl acetate) Acidification and Liquid-Liquid Extraction (e.g., with ethyl acetate) Oximation of Keto-Acids\n(with hydroxylamine)->Acidification and\nLiquid-Liquid Extraction\n(e.g., with ethyl acetate) Evaporation of Solvent Evaporation of Solvent Acidification and\nLiquid-Liquid Extraction\n(e.g., with ethyl acetate)->Evaporation of Solvent Derivatization\n(e.g., silylation with BSTFA) Derivatization (e.g., silylation with BSTFA) Evaporation of Solvent->Derivatization\n(e.g., silylation with BSTFA) GC-MS Analysis GC-MS Analysis Derivatization\n(e.g., silylation with BSTFA)->GC-MS Analysis

GC-MS Workflow for Urinary Organic Acid Analysis.

Detailed Methodological Steps:

  • Sample Preparation : A volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole) is used for analysis.[9]

  • Internal Standard Addition : Known quantities of internal standards (e.g., isotopically labeled analogs) are added to the sample for accurate quantification.

  • Oximation : To protect keto groups and improve chromatographic properties, the sample is treated with hydroxylamine hydrochloride.[9]

  • Extraction : The sample is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.[1]

  • Drying : The organic extract is evaporated to dryness under a stream of nitrogen.[10]

  • Derivatization : The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The organic acids are separated on a capillary column and detected by the mass spectrometer.

Synthesis of this compound

The chemical synthesis of 3-hydroxydicarboxylic acids has been described in the patent literature. One cited method is the German patent by Hill, Frank Friedrich, titled "Manufacture of 3-hydroxydicarboxylic acids" (1986).[2] This provides a potential route for obtaining a standard for research purposes.

Conclusion

This compound is a clinically significant metabolite whose presence in urine is a key indicator of underlying disorders in fatty acid metabolism. While it does not appear to be a direct signaling molecule, the metabolic pathways that lead to its formation also produce 3-hydroxy fatty acids that are active ligands for the GPCRs HCA3 and GPR84. These receptors are involved in modulating inflammatory responses, highlighting an indirect but important link between fatty acid metabolism and cellular signaling. Further research is warranted to explore the full spectrum of biological activities of 3-hydroxydicarboxylic acids and to elucidate their potential roles in health and disease.

References

Unraveling the Structure of 3-Hydroxy Dicarboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the structural elucidation of 3-hydroxy dicarboxylic acids. These compounds are significant biomarkers in various metabolic disorders, and their accurate identification and quantification are crucial for diagnostics and therapeutic development. This document details the analytical techniques, experimental protocols, and relevant metabolic pathways, presenting quantitative data in a structured format for ease of comparison.

Introduction

3-Hydroxy dicarboxylic acids are a class of organic acids characterized by a carbon chain containing two carboxylic acid groups and at least one hydroxyl group at the C-3 position. They are intermediates in several metabolic pathways, most notably fatty acid β-oxidation and the mevalonate pathway. Elevated levels of specific 3-hydroxy dicarboxylic acids in biological fluids such as urine and plasma can be indicative of inborn errors of metabolism, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and 3-hydroxy-3-methylglutaric aciduria.[1][2] Therefore, robust analytical methods for their structural elucidation and quantification are essential for clinical diagnosis and research.

Analytical Techniques for Structural Elucidation

The primary analytical techniques for the identification and quantification of 3-hydroxy dicarboxylic acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for the structural characterization of synthesized standards and novel compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since 3-hydroxy dicarboxylic acids are non-volatile, a crucial step in their GC-MS analysis is derivatization.[3] This process chemically modifies the analyte to increase its volatility and thermal stability.

Derivatization: The most common derivatization method for 3-hydroxy dicarboxylic acids is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a widely used silylating agent.[4] The resulting TMS derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing compounds in their native form without the need for derivatization, although derivatization can be used to enhance ionization efficiency.[5][6] This technique is particularly suitable for the analysis of complex biological matrices. Reversed-phase liquid chromatography is a common separation method, and tandem mass spectrometry provides high selectivity and sensitivity for quantification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 3-hydroxy dicarboxylic acids. It provides detailed information about the carbon-hydrogen framework of a molecule. While not typically used for routine quantification in biological samples due to its lower sensitivity compared to MS, it is crucial for characterizing synthesized reference standards.[8][9] The chemical shifts in ¹H and ¹³C NMR spectra provide information about the electronic environment of the protons and carbons, respectively, allowing for the determination of the molecule's connectivity.[10][11]

Experimental Protocols

Sample Preparation from Urine

A typical procedure for the extraction of 3-hydroxy dicarboxylic acids from urine for GC-MS or LC-MS/MS analysis involves the following steps:

  • Thawing and Centrifugation: Frozen urine samples are thawed, warmed (e.g., at 60°C for 30 minutes), and then centrifuged to remove any precipitates.[12]

  • Extraction: The supernatant is subjected to liquid-liquid extraction to isolate the organic acids. This is often performed under acidic conditions to ensure the carboxylic acids are protonated and more soluble in the organic solvent.[13]

  • Derivatization (for GC-MS): The extracted and dried residue is derivatized, for example, with BSTFA with 1% TMCS at an elevated temperature (e.g., 60°C for 60 minutes).[4]

GC-MS Protocol for Trimethylsilylated 3-Hydroxy Dicarboxylic Acids
  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 120°C at 15°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-650.

LC-MS/MS Protocol for 3-Hydroxy Dicarboxylic Acids
  • Liquid Chromatograph: Waters Acquity UPLC or similar.[12]

  • Column: HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient is typically used, starting with a low percentage of organic phase and increasing over time to elute the compounds of interest. For example, starting at 15% B, increasing to 50% B over 10 minutes.[6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Synthesis of 3-Hydroxydodecanedioic Acid Standard

The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry.[3][14] A general synthetic scheme involves:

  • Preparation of a protected dicarboxylic acid monoester.

  • Reaction with a suitable building block to introduce the 3-hydroxy functionality.

  • Deprotection to yield the final 3-hydroxydicarboxylic acid. [14]

The purity and structure of the synthesized standard must be confirmed by NMR and mass spectrometry.[8][14]

Quantitative Data

The urinary excretion of 3-hydroxy dicarboxylic acids is significantly altered in certain metabolic disorders. The following table summarizes typical findings.

3-Hydroxy Dicarboxylic AcidAssociated Disorder(s)Typical Urinary Concentration Range (Disorder vs. Control)Reference
3-Hydroxyadipic acid (3OHDC6)LCHAD deficiency, MCAD deficiency, KetosisElevated in LCHAD, lower ratio to 3OHDC10 in MCAD[1]
3-Hydroxyoctanedioic acid (3OHDC8)LCHAD deficiency, MCAD deficiencyElevated in LCHAD, lower ratio to 3OHDC10 in MCAD[1]
3-Hydroxydecanedioic acid (3OHDC10)LCHAD deficiency, MCAD deficiencyServes as a reference for ratios[1]
3-Hydroxydodecanedioic acid (3OHDC12)LCHAD deficiencyMarkedly elevated ratio to 3OHDC10[1]
3-Hydroxy-3-methylglutaric acid3-Hydroxy-3-methylglutaric aciduriaSignificantly elevated[13]

Signaling Pathways and Workflows

Fatty Acid β-Oxidation Pathway

3-Hydroxy dicarboxylic acids are often byproducts of disrupted fatty acid β-oxidation. The following diagram illustrates the core steps of this pathway.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (NAD+ -> NADH) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: A simplified diagram of the mitochondrial fatty acid β-oxidation spiral.

Mevalonate Pathway

3-Hydroxy-3-methylglutaric acid is an intermediate in the mevalonate pathway, which is crucial for cholesterol and isoprenoid biosynthesis.[15][16]

Mevalonate_Pathway Acetyl_CoA 2 x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA (3-Hydroxy-3-methylglutaryl-CoA) Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase (+ Acetyl-CoA) Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (2 NADPH -> 2 NADP+) Mevalonate_5P Mevalonate-5-phosphate Mevalonate->Mevalonate_5P Mevalonate Kinase Mevalonate_5PP Mevalonate-5-pyrophosphate Mevalonate_5P->Mevalonate_5PP Phosphomevalonate Kinase IPP Isopentenyl pyrophosphate (IPP) Mevalonate_5PP->IPP Mevalonate-5-pyrophosphate Decarboxylase DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase

Caption: The mevalonate pathway leading to the synthesis of IPP and DMAPP.

Analytical Workflow for 3-Hydroxy Dicarboxylic Acids

The general workflow for the analysis of 3-hydroxy dicarboxylic acids from biological samples is depicted below.

Analytical_Workflow Sample Biological Sample (Urine, Plasma) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Data_Processing Data Processing (Integration, Quantification) Analysis->Data_Processing Interpretation Structural Elucidation & Biological Interpretation Data_Processing->Interpretation

Caption: A generalized workflow for the structural elucidation of 3-hydroxy dicarboxylic acids.

Conclusion

The structural elucidation of 3-hydroxy dicarboxylic acids is a multi-faceted process that relies on sophisticated analytical techniques and detailed experimental protocols. GC-MS and LC-MS/MS are the cornerstones of their analysis in biological matrices, providing the necessary sensitivity and selectivity for accurate identification and quantification. A thorough understanding of the underlying metabolic pathways is essential for the interpretation of the analytical results in the context of human health and disease. This guide provides a foundational understanding for researchers and clinicians working in the field of metabolic disorders and drug development.

References

Methodological & Application

Quantification of 3-Hydroxysebacic Acid in Urine by GC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid that serves as a key metabolite in fatty acid metabolism.[1][2] Its quantification in urine is a valuable tool for diagnosing and monitoring certain inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders.[1][3][4] Elevated levels of this compound can indicate a disruption in the mitochondrial beta-oxidation pathway, prompting further investigation into conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of organic acids.[5][6]

This compound is formed through a combination of omega-oxidation and subsequent beta-oxidation of longer-chain fatty acids.[2][7] When beta-oxidation is impaired, fatty acids are shunted to the alternative omega-oxidation pathway, leading to an accumulation of dicarboxylic acids, including this compound.[8][9][10]

Quantitative Data Summary

The urinary concentration of this compound is typically low in healthy individuals but can be significantly elevated in patients with certain metabolic disorders. The following table summarizes representative quantitative data. It is important to note that reference ranges can vary between laboratories due to differences in methodology and population.

AnalyteConditionSpecimenConcentration Range (µmol/mmol creatinine)Reference
This compound Healthy Adults (Fasting)Urine0.9 ± 0.5[11]
Healthy Infants (0-1 year)Blood0.65 (0.32-1.2) µM[2]
Fatty Acid Oxidation Disorders (e.g., LCHAD deficiency)UrineSignificantly Elevated[3][4]
KetoacidosisUrineElevated[2]

Metabolic Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Metabolic Pathway of this compound Formation Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acid->Omega-Oxidation CYP4F2/3B Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Omega-Oxidation->Omega-Hydroxy Fatty Acid Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Beta-Oxidation (Peroxisomal/Mitochondrial) Beta-Oxidation (Peroxisomal/Mitochondrial) Dicarboxylic Acid->Beta-Oxidation (Peroxisomal/Mitochondrial) This compound This compound Beta-Oxidation (Peroxisomal/Mitochondrial)->this compound

Caption: Formation of this compound from long-chain fatty acids.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in urine is depicted below.

GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine_collection Urine Sample Collection normalization Normalization to Creatinine urine_collection->normalization extraction Liquid-Liquid Extraction normalization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Silylation (BSTFA + TMCS) reconstitution->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for urinary this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine)

  • Urine samples (stored at -20°C or lower)[5]

  • Hydrochloric acid (HCl), 5M

  • Sodium chloride (NaCl)

  • Ethyl acetate (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][12]

  • Nitrogen gas, high purity

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation

This protocol is adapted from established methods for urinary organic acid analysis.[6][13][14]

  • Sample Thawing and Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine dilution, it is recommended to normalize the sample volume to the creatinine concentration.[5] A common approach is to use a volume of urine that contains a specific amount of creatinine (e.g., equivalent to 1 µmol of creatinine).

  • Internal Standard Addition: Add a known amount of the internal standard to each urine sample, calibrator, and quality control sample. This is a critical step to correct for analyte loss during sample preparation and for variations in injection volume.[5]

  • Acidification: Acidify the urine sample by adding 5M HCl to bring the pH to approximately 1-2. This protonates the organic acids, making them more amenable to extraction into an organic solvent.[13]

  • Salting Out: Add solid NaCl to saturate the aqueous solution. This increases the ionic strength of the aqueous phase and enhances the partitioning of organic acids into the organic solvent.[6][13]

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of ethyl acetate to the tube, cap securely, and vortex for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with 2.5 mL of diethyl ether.

    • Combine the organic extracts.[6]

  • Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 30-40°C).[6][14]

Derivatization

Derivatization is necessary to increase the volatility and thermal stability of the organic acids for GC analysis.[13] Silylation is a common derivatization technique for compounds with active hydrogens.[12][15]

  • Reconstitution and Silylation: To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[6]

  • Incubation: Cap the tubes tightly and heat at 70-75°C for 30-60 minutes to ensure complete derivatization.[6][16]

  • Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250-280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature ProgramInitial: 80°C, hold for 2 minRamp: 5-10°C/min to 280-300°CFinal hold: 5-10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification; Full scan for qualitative analysis (m/z 50-600)
Transfer Line Temp.280-300°C
Ion Source Temp.230-250°C
SIM Ions for this compound (as TMS derivative) To be determined by analyzing a standard of the derivatized compound. Characteristic ions should be selected for quantification and qualification.
Method Validation

A thorough method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters include:[17][18][19][20]

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. The linear range and the coefficient of determination (r²) should be established. An r² value >0.99 is generally considered acceptable.

  • Precision and Accuracy: Assessed by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day). Precision is expressed as the relative standard deviation (RSD), and accuracy as the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: The stability of the analyte in the urine samples under different storage conditions and the stability of the derivatized samples.

Conclusion

The GC-MS method described provides a robust and reliable approach for the quantification of this compound in urine. Accurate measurement of this metabolite is crucial for the investigation of inherited metabolic disorders related to fatty acid oxidation. Adherence to a well-defined and validated protocol is essential for obtaining high-quality data for both clinical diagnostics and research applications.

References

Application Note: Quantitative Analysis of 3-Hydroxydicarboxylic Acids in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of a panel of 3-hydroxydicarboxylic acids (3-OH-DCAs) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Hydroxydicarboxylic acids are important intermediates in fatty acid metabolism, and their levels in biological fluids can be indicative of certain metabolic disorders.[1][2][3] The inherent polarity and low volatility of these compounds present analytical challenges.[4][5] This method employs a derivatization strategy with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention on a reversed-phase column and improve ionization efficiency, allowing for reliable quantification with high sensitivity.[2] The protocol provides detailed procedures for sample preparation, derivatization, LC-MS/MS analysis, and data processing, making it suitable for clinical research and drug development applications.

Introduction

3-Hydroxydicarboxylic acids are metabolites produced from the ω-oxidation of 3-hydroxy fatty acids, followed by β-oxidation.[1][2] Elevated urinary excretion of 3-OH-DCAs, such as 3-hydroxyadipic, 3-hydroxyoctanedioic, and 3-hydroxydecanedioic acids, is associated with inherited disorders of fatty acid oxidation, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2] Therefore, the accurate and precise measurement of these compounds is crucial for the diagnosis and monitoring of these metabolic diseases.

Direct analysis of 3-OH-DCAs by reversed-phase LC-MS/MS is challenging due to their high polarity, which results in poor retention.[2] Derivatization of the carboxylic acid functional groups is a common strategy to overcome this limitation.[4][5] This method utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatization agent, which reacts with the carboxyl groups to form hydrazones.[2] This derivatization not only decreases the polarity of the analytes, leading to better chromatographic separation, but also introduces a readily ionizable moiety, significantly enhancing the sensitivity of mass spectrometric detection.[2]

This application note provides a comprehensive protocol for the analysis of a panel of C6 to C14 3-OH-DCAs in human urine. The method is designed for researchers, scientists, and drug development professionals who require a reliable analytical workflow for these important metabolic biomarkers.

Experimental Protocols

Materials and Reagents
  • Analytes: 3-Hydroxyadipic acid, 3-Hydroxysebacic acid, 3-Hydroxysuberic acid, 3-Hydroxydodecanedioic acid, 3-Hydroxytetradecanedioic acid.

  • Internal Standards (IS): Stable isotope-labeled 3-hydroxydicarboxylic acids (e.g., ³C-labeled or D-labeled analogues).

  • Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride.

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Pyridine

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic acid (FA, LC-MS grade).

  • Sample Preparation: Human urine samples, protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (optional for cleaner extracts).

Sample Preparation and Derivatization
  • Urine Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard working solution (containing a mixture of stable isotope-labeled 3-OH-DCAs) to each urine sample.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization with 3-NPH: [2]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 40 µL of ACN/water (50/50, v/v).[2]

    • Add 20 µL of 200 mM 3-NPH solution (prepared in ACN/water, 50/50, v/v).[2]

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine (prepared in ACN/water, 50/50, v/v).[2]

    • Incubate the mixture at 40°C for 30 minutes.[2]

    • After incubation, dilute the reaction mixture with 1.4 mL of ACN/water (50/50, v/v).[2]

    • Centrifuge at 14,350 rcf for 10 minutes prior to LC-MS/MS analysis.[2]

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC Parameters

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)

Table 2: MS/MS Parameters (Hypothetical MRM Transitions for 3-NPH Derivatives)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Hydroxyadipic acid-bis-3NPH[Calculated][Calculated]20
3-Hydroxysuberic acid-bis-3NPH[Calculated][Calculated]22
This compound-bis-3NPH[Calculated][Calculated]25
3-Hydroxydodecanedioic acid-bis-3NPH[Calculated][Calculated]28
3-Hydroxytetradecanedioic acid-bis-3NPH[Calculated][Calculated]30

Note: The exact m/z values for precursor and product ions will depend on the specific 3-OH-DCA and the derivatization product (mono- or bis-3NPH adduct). These would need to be determined experimentally by infusing the derivatized standards.

Data Presentation

The quantitative data for method validation should be summarized in the following tables.

Table 3: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
3-Hydroxyadipic acid1 - 1000>0.991
3-Hydroxysuberic acid1 - 1000>0.991
This compound1 - 1000>0.991
3-Hydroxydodecanedioic acid1 - 1000>0.991
3-Hydroxytetradecanedioic acid1 - 1000>0.991

Table 4: Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%CV)Accuracy (%)
3-Hydroxyadipic acid5<1585-115
50<1585-115
500<1585-115
3-Hydroxysuberic acid5<1585-115
50<1585-115
500<1585-115
This compound5<1585-115
50<1585-115
500<1585-115
3-Hydroxydodecanedioic acid5<1585-115
50<1585-115
500<1585-115
3-Hydroxytetradecanedioic acid5<1585-115
50<1585-115
500<1585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis urine Urine Sample spike Spike with Internal Standards urine->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute add_reagents Add 3-NPH & EDC reconstitute->add_reagents incubate Incubate at 40°C add_reagents->incubate dilute Dilute incubate->dilute centrifuge2 Centrifugation dilute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Figure 1: Experimental workflow for the LC-MS/MS analysis of 3-hydroxydicarboxylic acids.

signaling_pathway fatty_acid Long-Chain Fatty Acids beta_oxidation Mitochondrial β-Oxidation fatty_acid->beta_oxidation three_oh_fa 3-Hydroxy Fatty Acids beta_oxidation->three_oh_fa omega_oxidation ω-Oxidation three_oh_fa->omega_oxidation three_oh_dca 3-Hydroxydicarboxylic Acids omega_oxidation->three_oh_dca beta_oxidation_dca β-Oxidation of 3-OH-DCAs three_oh_dca->beta_oxidation_dca shorter_chain_dca Shorter-Chain 3-OH-DCAs beta_oxidation_dca->shorter_chain_dca lchad LCHAD Deficiency lchad->beta_oxidation Inhibits

Figure 2: Simplified metabolic pathway for the formation of 3-hydroxydicarboxylic acids.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantitative analysis of 3-hydroxydicarboxylic acids in human urine. The use of 3-NPH derivatization effectively addresses the analytical challenges associated with these polar metabolites. This method is well-suited for clinical research studies investigating fatty acid oxidation disorders and for pharmaceutical companies developing therapies for these conditions. The detailed protocol and performance characteristics demonstrate the suitability of this method for high-throughput analysis in a regulated environment.

References

Application Notes and Protocols for Urinary 3-Hydroxysebacic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid found in urine that serves as a potential biomarker for certain metabolic disorders. Its detection and quantification are crucial for research into fatty acid oxidation disorders and other metabolic pathway abnormalities. This document provides detailed application notes and protocols for the sample preparation of this compound from urine for analysis by gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of this compound Formation

This compound is a product of the omega-oxidation of fatty acids. This pathway is an alternative to beta-oxidation and becomes more significant when beta-oxidation is impaired. The process begins in the endoplasmic reticulum with the hydroxylation of the omega (ω) carbon of a fatty acid, followed by oxidation to a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation in the peroxisomes, leading to the formation of shorter-chain dicarboxylic acids, including this compound.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Fatty Acid->Omega-Hydroxy Fatty Acid Omega-Hydroxylation Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid Oxidation Dicarboxylic Acid_p Dicarboxylic Acid Dicarboxylic Acid->Dicarboxylic Acid_p Transport Beta-Oxidation Beta-Oxidation Dicarboxylic Acid_p->Beta-Oxidation This compound This compound Beta-Oxidation->this compound

Caption: Metabolic pathway of this compound formation.

Experimental Protocols

This section details the recommended protocol for the extraction and derivatization of this compound from urine samples prior to GC-MS analysis.

Materials and Reagents
  • Urine Sample: 1 mL, stored at -80°C until use.

  • Internal Standard (IS): Tropic acid solution (100 µmol/L in methanol).

  • Extraction Solvents: Ethyl acetate and diethyl ether (analytical grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Other Reagents: Sodium chloride (NaCl), 6M Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄), Pyridine.

  • Equipment: Glass test tubes, centrifuge, nitrogen evaporator, heating block, GC-MS system.

Sample Preparation Workflow

workflow start Start: Urine Sample (1 mL) add_is Add Internal Standard (Tropic Acid) start->add_is acidify Acidify with HCl (pH < 2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether) acidify->extract separate Centrifuge and Separate Organic Layer extract->separate dry Dry with Na₂SO₄ separate->dry evaporate Evaporate to Dryness (Nitrogen Stream, 25°C) dry->evaporate derivatize Derivatize with BSTFA + 1% TMCS (60°C, 30 min) evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: Sample preparation workflow for urinary this compound.

Detailed Protocol
  • Sample Thawing and Internal Standard Addition:

    • Thaw the frozen urine sample at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Take 1 mL of the urine sample and place it in a glass test tube.

    • Add a known amount of the internal standard solution (e.g., 10 µL of 100 µmol/L tropic acid).

  • Acidification and Extraction:

    • Acidify the urine sample to a pH below 2 by adding 6M HCl.

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process with another 2 mL of diethyl ether.

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature (25°C). It is crucial to avoid excessive heat during this step to prevent the loss of hydroxycarboxylic acids[1].

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • The GC-MS parameters should be optimized for the analysis of organic acids. A typical temperature program starts at a low temperature (e.g., 70°C) and gradually increases to a higher temperature (e.g., 300°C) to ensure the separation of various compounds.

Quantitative Data

While specific quantitative validation data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of dicarboxylic acids in urine using GC-MS based methods. These values can be used as a general guideline for method development and validation.

ParameterTypical ValueReference/Comment
Recovery >85%For dicarboxylic acids using liquid-liquid extraction. Recovery can be affected by the evaporation temperature; ambient temperature is recommended to minimize loss of hydroxycarboxylic acids.[1]
Limit of Detection (LOD) 1-10 pg on columnFor dicarboxylic acids using GC-MS with selected ion monitoring (SIM).
Limit of Quantification (LOQ) 5-40 pg on columnFor dicarboxylic acids using GC-MS.
Linearity (R²) >0.99Typically observed for quantitative methods of organic acids.
Precision (RSD%) <15%For intra- and inter-day precision.

Conclusion

The protocol described in these application notes provides a reliable method for the sample preparation of this compound from urine for GC-MS analysis. Adherence to the detailed steps, particularly the control of temperature during solvent evaporation, is critical for achieving accurate and reproducible results. While specific performance data for this compound is limited, the provided information for similar dicarboxylic acids offers a solid foundation for method validation in your laboratory. This will enable researchers and clinicians to accurately quantify this important biomarker and advance the understanding of metabolic disorders.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxysebacic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-hydroxysebacic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These methods are crucial for the accurate quantification of this compound in various matrices, particularly in biological samples where it can be a key metabolite in studies of fatty acid oxidation disorders.

Introduction

This compound is a dicarboxylic acid that contains a hydroxyl group, making it a relatively polar and non-volatile compound. Direct chromatographic analysis of such molecules is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detectability. This note details two primary derivatization strategies: silylation for GC-MS analysis and fluorescent labeling for HPLC-FLD analysis.

Methods Overview

Two primary methods for the derivatization and analysis of this compound are presented:

  • GC-MS Analysis following Silylation: This is a robust and widely used method for the analysis of non-volatile compounds. Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. The resulting TMS esters are more volatile and thermally stable, making them suitable for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.

  • HPLC-FLD Analysis following Fluorescent Labeling: This method offers high sensitivity and selectivity. A fluorescent tag is attached to the carboxylic acid groups, rendering the molecule detectable by a fluorescence detector. 9-Anthryldiazomethane (ADAM) is a derivatizing reagent that reacts with carboxylic acids to form highly fluorescent anthrylmethyl esters.

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the derivatization and analysis of this compound and similar dicarboxylic acids. It is important to note that performance characteristics can vary depending on the specific instrumentation and matrix effects.

Table 1: GC-MS Analysis of Dicarboxylic Acids after Silylation with BSTFA

ParameterExpected ValueReference Compound(s)
Limit of Detection (LOD) ≤2 ng/m³ (in air samples)C3–C9 dicarboxylic acids
Limit of Quantification (LOQ) ~3x LODGeneral practice
Linearity (r²) >0.99General expectation
Recovery 80-120%General expectation
Precision (%RSD) ≤10%C3–C9 dicarboxylic acids

Note: Data for LOD is based on the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols and has been converted from the reported units. Specific LOD/LOQ for this compound in biological matrices may differ and require validation.

Table 2: HPLC-FLD Analysis of Carboxylic Acids after Fluorescent Labeling

ParameterExpected ValueReference Compound(s)
Limit of Detection (LOD) Femtomole levelsCarboxylic acids
Limit of Quantification (LOQ) ~3x LODGeneral practice
Linearity (r²) >0.99General expectation
Recovery 80-120%General expectation
Precision (%RSD) <15%General expectation

Note: The LOD for fluorescently labeled carboxylic acids can be exceptionally low. The exact values for this compound would need to be determined experimentally.

Experimental Protocols

Sample Preparation from Biological Fluids (General Protocol)

Effective sample preparation is critical for removing interferences and concentrating the analyte.[1]

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a 3-fold volume of a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas. The dried extract is now ready for derivatization.

Protocol 1: GC-MS Analysis of this compound via Silylation

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester for GC-MS analysis.[2][3]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Reconstitute the dried sample extract in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the sample vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (Typical):

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: 100°C hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-600

Protocol 2: HPLC-FLD Analysis of this compound via Fluorescent Labeling

This protocol details the derivatization of this compound with 9-anthryldiazomethane (ADAM) for sensitive HPLC-FLD analysis.

Materials:

  • Dried sample extract

  • 9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in a suitable solvent like methanol or ethyl acetate)

  • Solvent for reconstitution (e.g., methanol)

  • HPLC-FLD system

Procedure:

  • Reconstitute the dried sample extract in 100 µL of methanol.

  • Add 100 µL of the ADAM solution to the vial.

  • Vortex the mixture and let it react at room temperature for at least 60 minutes in the dark. The reaction is typically complete within this time.

  • The sample is now ready for injection into the HPLC-FLD system.

HPLC-FLD Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector Wavelengths: Excitation at 365 nm, Emission at 412 nm

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Dried_Extract Dried Extract Add_Reagents Add Pyridine & BSTFA Drying->Add_Reagents Dried_Extract->Add_Reagents Heating Heat at 60-70°C Add_Reagents->Heating Cooling Cool to RT Heating->Cooling GCMS_Injection GC-MS Injection Heating->GCMS_Injection Derivatized_Sample Derivatized Sample Derivatized_Sample->GCMS_Injection Data_Analysis Data Analysis GCMS_Injection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Dried_Extract Dried Extract Add_Reagents Add Methanol & ADAM Drying->Add_Reagents Dried_Extract->Add_Reagents Reaction React at RT (dark) Add_Reagents->Reaction Derivatized_Sample Derivatized Sample HPLC_Injection HPLC-FLD Injection Reaction->HPLC_Injection Derivatized_Sample->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis Derivatization_Logic cluster_GCMS GC-MS Pathway cluster_HPLC HPLC-FLD Pathway Analyte This compound (Polar, Non-volatile) Silylation Silylation (e.g., BSTFA) Analyte->Silylation Fluorescent_Labeling Fluorescent Labeling (e.g., ADAM) Analyte->Fluorescent_Labeling TMS_Derivative TMS Derivative (Volatile, Thermally Stable) Silylation->TMS_Derivative GCMS_Analysis GC-MS Detection TMS_Derivative->GCMS_Analysis Fluorescent_Derivative Fluorescent Derivative (Highly Detectable) Fluorescent_Labeling->Fluorescent_Derivative HPLC_Analysis HPLC-FLD Detection Fluorescent_Derivative->HPLC_Analysis

References

Application Note: Solid-Phase Extraction Protocol for 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-Hydroxysebacic acid from biological matrices such as urine or plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a dicarboxylic acid that serves as a metabolite of fatty acid oxidation.[1][2][3] Its quantification in biological fluids is crucial for studying various metabolic disorders. Solid-phase extraction is a widely used sample preparation technique that effectively removes interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[4][5] This protocol outlines a mixed-mode SPE approach, leveraging both reversed-phase and anion exchange interactions for optimal selectivity and recovery of this compound.

Data Presentation

While specific quantitative data for the SPE of this compound is not extensively published, the following table summarizes the expected performance based on typical results for dicarboxylic acids and other organic acids using mixed-mode SPE.

ParameterExpected ValueNotes
Recovery > 85%Recovery can be matrix-dependent. Optimization may be required.
Reproducibility (RSD) < 10%Relative Standard Deviation for replicate extractions.
Sample Throughput HighAmenable to processing multiple samples simultaneously with appropriate hardware.[6]
Solvent Consumption LowCompared to traditional liquid-liquid extraction.[5]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Materials:

  • SPE Cartridge: Mixed-mode polymer-based sorbent with both reversed-phase and strong anion exchange (SAX) functionality (e.g., Agilent Bond Elut Plexa PAX, Waters Oasis MAX).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium hydroxide

    • Formic acid

    • Internal Standard (e.g., a deuterated analog of this compound)

  • Equipment:

    • SPE vacuum manifold or positive pressure processor

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • For urine samples, centrifuge at 4000 x g for 10 minutes to remove particulate matter.

    • For plasma/serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes.

    • Take 1 mL of the supernatant (urine or deproteinized plasma) and add the internal standard.

    • Adjust the sample pH to > 7.0 by adding a small volume of dilute ammonium hydroxide. This ensures the carboxylic acid groups are ionized for anion exchange retention.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of 2% formic acid in methanol. The formic acid neutralizes the ionized carboxylic acid groups, disrupting the anion exchange retention.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH > 7.0 Add_IS->pH_Adjust Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (5% NH4OH in Water) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (2% Formic Acid in Methanol) Wash2->Elute Drydown Dry-down (Nitrogen Evaporation) Reconstitute Reconstitute (Mobile Phase) Drydown->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for Stable Isotope Dilution Assay of 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid that emerges from the metabolism of long-chain fatty acids.[1] It serves as a crucial biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly those related to fatty acid oxidation.[1] Elevated levels of this compound in biological fluids such as urine and blood can indicate disruptions in mitochondrial function and fatty acid metabolism.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using a stable isotope dilution assay coupled with mass spectrometry.

Metabolic Significance

This compound is a product of the breakdown of long-chain fatty acids, specifically arising from the β-oxidation of sebacic acid.[1] This metabolic process occurs within the mitochondria and peroxisomes and is essential for energy production.[2] The presence of this compound can signal potential bottlenecks in fatty acid degradation pathways, which may be due to enzymatic deficiencies.[2] Consequently, its measurement is particularly relevant in the investigation of fatty acid oxidation disorders, organic acidemias, and certain mitochondrial disorders.[1][2]

Below is a diagram illustrating the general pathway of fatty acid β-oxidation, which leads to the formation of 3-hydroxyacyl-CoA, a precursor to this compound.

FattyAcidOxidation FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase OmegaOxidation Omega-Oxidation Pathway HydroxyacylCoA->OmegaOxidation AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Energy Production HydroxysebacicAcid This compound OmegaOxidation->HydroxysebacicAcid Further Metabolism SamplePrepWorkflow Start Start: Plasma/Serum Sample Spike Spike with Deuterated Internal Standard Start->Spike Hydrolysis Optional: Hydrolysis (10M NaOH) Spike->Hydrolysis Acidify Acidify with 6M HCl Hydrolysis->Acidify Yes/No Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Derivatize Derivatize with BSTFA (80°C, 60 min) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

References

Application Notes and Protocols for Chiral Separation of 3-Hydroxy Dicarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy dicarboxylic acids are a class of molecules with significant importance in various biological processes and as chiral building blocks in the synthesis of pharmaceuticals. Due to the presence of one or more chiral centers, these acids exist as enantiomers, which can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is crucial for drug development, metabolomics research, and quality control.

These application notes provide an overview and detailed protocols for the chiral separation of 3-hydroxy dicarboxylic acid enantiomers using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

I. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the direct and indirect chiral separation of 3-hydroxy dicarboxylic acids. The direct approach, which is more common, utilizes a chiral stationary phase (CSP) to achieve separation.

A. Chiral Stationary Phases (CSPs)

Polysaccharide-based and macrocyclic glycopeptide CSPs are highly effective for the separation of acidic compounds like 3-hydroxy dicarboxylic acids.[1]

  • Polysaccharide-based CSPs: Columns such as those based on amylose and cellulose derivatives (e.g., Chiralpak® series) have demonstrated broad enantioselectivity. For instance, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 μm silica particles (CHIRALPAK IA-U) has been successfully used for the enantioseparation of 3-hydroxy fatty acids.[1][2][3][4]

  • Macrocyclic Glycopeptide CSPs: Chiral selectors like ristocetin A (e.g., Astec® CHIROBIOTIC® R) are effective for the separation of polar compounds, including hydroxy acids, under polar ionic mobile phase conditions.[5]

B. Data Presentation: HPLC/UHPLC-MS/MS Parameters

The following table summarizes typical experimental conditions and quantitative data for the chiral separation of 3-hydroxy dicarboxylic acids and related compounds using HPLC and UHPLC-MS/MS.

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)Selectivity (α)Reference
3-Hydroxy Fatty Acids (C8-C18)Chiralpak IA-U (1.6 µm)Gradient elution with acetonitrile and water (ESI-MS friendly)-MS/MS (SRM)-Good-[3][4]
3-Hydroxy Alkanoic Acids (C6-C14)CHIRALPAK IA-UGradient elution with acetonitrile or methanol as organic modifier-ESI-MS/MS~20-Adequate[1][2]
2-Hydroxyglutaric AcidAstec® CHIROBIOTIC® RPolar ionic mobile phase-HRMS---[5]
Racemic δ-LactamChiralpak IAn-Hex/EtOH/DEA/TFA (90:10:0.1:0.3, v/v/v/v)1.0UV (220 nm)t_r1_ = 7.7, t_r2_ = 9.73.381.51[6]

Note: "-" indicates data not specified in the source.

C. Experimental Protocol: UHPLC-MS/MS for 3-Hydroxy Fatty Acids

This protocol is based on the method described for the enantioselective analysis of 3-hydroxy fatty acids using a polysaccharide-based CSP.[3][4]

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Materials:

  • Column: Chiralpak IA-U (1.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid (or other MS-compatible additive)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Solvent: Isopropanol or a mixture of mobile phase A and B

  • Reference standards for R- and S-enantiomers of the target 3-hydroxy dicarboxylic acids.

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-30% B (return to initial conditions)

    • 18.1-22 min: 30% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Optimize SRM transitions for each analyte by infusing individual standards.

  • Source Parameters: Adjust capillary voltage, source temperature, and gas flows for optimal signal intensity.

5. Sample Preparation:

  • For biological samples (e.g., plasma, platelets), perform a protein precipitation and liquid-liquid extraction. A one-phase liquid extraction with 2-propanol has shown good recoveries.[3]

  • Evaporate the organic extract to dryness and reconstitute in the sample solvent.

  • Filter the sample through a 0.22 µm filter before injection.

D. Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide, Glycopeptide) Screen_MP Test Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Initial Hits Optimize_MP Optimize Mobile Phase Composition (Solvent ratio, Additives) Screen_MP->Optimize_MP Promising Conditions Optimize_Params Optimize Parameters (Flow rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Linearity, Precision, Accuracy) Optimize_Params->Validate Separation Successful Enantioseparation Validate->Separation Analyte Racemic 3-Hydroxy Dicarboxylic Acid Analyte->Screen_CSP

Caption: Workflow for developing a chiral HPLC separation method.

II. Gas Chromatography (GC)

GC is a viable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-hydroxy dicarboxylic acids, derivatization is a necessary step to increase their volatility and thermal stability.

A. Derivatization

The carboxyl and hydroxyl groups of 3-hydroxy dicarboxylic acids must be derivatized prior to GC analysis. Silylation is a common and effective derivatization method.

  • Silylating Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a widely used reagent for converting active hydrogens on carboxyl and hydroxyl groups to trimethylsilyl (TMS) ethers and esters.

B. Data Presentation: GC-MS Derivatization and Analysis
AnalyteDerivatization ReagentChiral ColumnCarrier GasTemperature ProgramDetectionReference
3-Hydroxy Fatty Acids (C6-C18)Trimethylsilyl (TMS) derivatives- (analysis was not enantioselective)Helium-MS (SIM)[7]
Secondary Amino Acids (including hydroxyprolines)Heptafluorobutyl chloroformate (HFBCF) and methylamineChirasil-L-ValHelium-MS (SIM)[4]

Note: Specific chiral GC data for 3-hydroxy dicarboxylic acids is limited in the provided search results. The table reflects general approaches.

C. Experimental Protocol: GC-MS Analysis after Derivatization

This protocol provides a general workflow for the GC-MS analysis of 3-hydroxy dicarboxylic acids following silylation.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., Chirasil-Val).

2. Materials:

  • Derivatization Reagent: BSTFA with 1% TMCS.

  • Solvent: Pyridine or other suitable aprotic solvent.

  • Reference standards for the target analytes.

3. Derivatization Procedure:

  • Dry the sample completely under a stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.

  • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

D. Visualization: GC-MS Analysis Workflow

GCMS_Workflow Sample 3-Hydroxy Dicarboxylic Acid Sample Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chiral_Separation Chiral GC Column Separation GC_Injection->Chiral_Separation MS_Detection Mass Spectrometry Detection Chiral_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 3-hydroxy dicarboxylic acids.

III. Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption, making it an attractive alternative for chiral separations. The principle of separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

A. Chiral Selectors for CE
  • Cyclodextrins (CDs): Modified cyclodextrins are commonly used chiral selectors in CE.

  • Macrocyclic Antibiotics: Vancomycin and teicoplanin have shown powerful enantioselectivity for a variety of compounds.

  • Proteins: Bovine serum albumin (BSA) and human serum albumin (HSA) can also be used as chiral selectors.

B. Data Presentation: CE Parameters
AnalyteChiral SelectorBackground Electrolyte (BGE)CapillaryDetectionReference
Carboxylic Acids----[8]
Fatty Acids-100 mmol·L⁻¹ ammonium acetate, pH 2.2 and 10% v/v glacial acetic acid in acetonitrileFused-silicaUV-ID[9]

Note: Specific CE data for the chiral separation of 3-hydroxy dicarboxylic acids is limited in the provided search results. The table reflects general approaches.

C. Experimental Protocol: Chiral CE

This protocol provides a general framework for developing a chiral CE method.

1. Instrumentation:

  • Capillary electrophoresis system with a UV or diode array detector (DAD).

2. Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

  • Chiral Selector: e.g., a selected cyclodextrin derivative at an optimized concentration.

  • Rinse Solutions: 0.1 M NaOH, deionized water, and BGE.

3. Method Development and Analysis:

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary sequentially with 0.1 M NaOH, deionized water, and BGE.

  • BGE Preparation: Prepare the BGE by dissolving the buffer salts and the chiral selector in deionized water. Adjust the pH as needed.

  • Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Separation: Apply a voltage (e.g., 15-30 kV). The polarity will depend on the charge of the analyte and the direction of the electroosmotic flow (EOF).

  • Detection: Monitor the separation at a suitable wavelength (e.g., 200-210 nm for non-chromophoric acids).

4. Optimization:

  • Chiral Selector Type and Concentration: Screen different chiral selectors and optimize their concentration to achieve the best resolution.

  • BGE pH and Concentration: The pH of the BGE affects the charge of the analytes and the EOF, thus influencing the separation.

  • Temperature: Capillary temperature affects viscosity and, consequently, migration times and efficiency.

  • Applied Voltage: Higher voltages generally lead to shorter analysis times but can generate Joule heating.

D. Visualization: Logical Relationships in Chiral CE

CE_Logic Analyte 3-Hydroxy Dicarboxylic Acid Enantiomers Diastereomeric_Complex Transient Diastereomeric Complex Formation Analyte->Diastereomeric_Complex Chiral_Selector Chiral Selector (e.g., Cyclodextrin, Vancomycin) Chiral_Selector->Diastereomeric_Complex BGE Background Electrolyte (BGE) (Buffer, pH, Organic Modifier) Differential_Migration Differential Electrophoretic Mobility BGE->Differential_Migration Diastereomeric_Complex->Differential_Migration Different Stability/ Conformation Separation Enantiomeric Separation Differential_Migration->Separation

Caption: Logical relationships governing chiral separation in Capillary Electrophoresis.

IV. Comparative Overview

FeatureHPLC/UHPLCGCCapillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential partitioning between a mobile gas phase and a chiral stationary phase.Differential migration in an electric field in the presence of a chiral selector in the BGE.
Derivatization Often not required (direct analysis).Mandatory for non-volatile analytes.Generally not required.
Sample Throughput Moderate to high, especially with UHPLC.Lower, due to longer run times and sample preparation.High, with short analysis times.
Sensitivity Good, excellent with MS detection.Excellent, especially with MS detection.Generally lower than HPLC and GC, but can be improved.
Instrumentation Cost Moderate to high.Moderate.Lower.
Method Development Can be time-consuming due to the large number of available CSPs and mobile phases.Derivatization step adds complexity.Flexible, as the chiral selector can be easily changed in the BGE.
Typical Analytes Broad range of compounds.Volatile and thermally stable compounds (or their derivatives).Charged or chargeable molecules.

Conclusion

The chiral separation of 3-hydroxy dicarboxylic acid enantiomers can be successfully achieved using HPLC/UHPLC, GC, and CE. The choice of technique depends on the specific analytical requirements, including the nature of the analyte, the required sensitivity, sample throughput, and available instrumentation. HPLC/UHPLC with polysaccharide-based or macrocyclic glycopeptide chiral stationary phases offers a robust and versatile approach for direct enantioseparation. GC-MS, although requiring a derivatization step, provides high sensitivity and resolving power. Capillary electrophoresis presents a high-efficiency and flexible alternative, particularly for small sample volumes. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and implement effective chiral separation methods for this important class of molecules.

References

Application Notes and Protocols for the Use of 3-Hydroxysebacic Acid as a Biomarker for MCAD Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid metabolism. It is characterized by the inability of the body to break down medium-chain fatty acids into energy, particularly during periods of fasting or illness. This leads to a dangerous drop in blood sugar (hypoglycemia) and an accumulation of toxic substances in the blood and urine. 3-Hydroxysebacic acid, a dicarboxylic acid, has been identified as a useful biomarker in the diagnosis of MCAD deficiency. These application notes provide a comprehensive overview of its clinical significance, the biochemical pathways leading to its formation, and detailed protocols for its detection and quantification.

Clinical Relevance of this compound

This compound is a metabolite that is typically present in low levels in healthy individuals. However, in patients with MCAD deficiency, its concentration in urine is significantly elevated. This is because the blockage in the beta-oxidation pathway of fatty acids leads to an increased reliance on alternative metabolic routes, such as omega-oxidation, resulting in the production and accumulation of 3-hydroxydicarboxylic acids. While not a primary diagnostic marker, its measurement provides valuable insights into metabolic dysfunction, especially in the context of inherited metabolic diseases.

Data Presentation

While the literature consistently reports elevated levels of 3-hydroxydicarboxylic acids in the urine of MCAD deficiency patients, specific quantitative data for this compound is not always presented in a comparative tabular format. However, reference ranges for a healthy pediatric population have been established, providing a baseline for comparison.

Table 1: Urinary Concentrations of this compound

PopulationConcentration Range (mmol/mol creatinine)
Healthy Pediatric PopulationNot consistently detected or present in very low amounts. A study of a healthy North Indian pediatric population did not list it as a commonly quantified organic acid, suggesting its levels are typically below the limit of detection or clinical significance in healthy individuals.
MCAD Deficient PatientsSignificantly elevated, though specific ranges are not consistently reported in the literature. The diagnosis is often based on the overall pattern of elevated dicarboxylic acids and specific acylcarnitines.

Note: The diagnosis of MCAD deficiency relies on a comprehensive analysis of urinary organic acids and plasma acylcarnitines. The presence of elevated this compound should be interpreted in conjunction with other key biomarkers.

Biochemical Pathway of this compound Formation in MCAD Deficiency

In healthy individuals, fatty acids are primarily metabolized through beta-oxidation in the mitochondria. However, in MCAD deficiency, the blockage of this pathway at the medium-chain acyl-CoA dehydrogenase step leads to an accumulation of medium-chain fatty acids. These fatty acids are then shunted into the omega-oxidation pathway in the endoplasmic reticulum. Omega-oxidation hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation from both ends. Incomplete beta-oxidation of these dicarboxylic acid intermediates leads to the formation of 3-hydroxydicarboxylic acids, including this compound.

Fatty_Acid_Oxidation_in_MCAD_Deficiency Fatty_Acids Medium-Chain Fatty Acids Beta_Oxidation Mitochondrial Beta-Oxidation Fatty_Acids->Beta_Oxidation Omega_Oxidation Endoplasmic Reticulum Omega-Oxidation Fatty_Acids->Omega_Oxidation Shunted Pathway MCAD_Enzyme MCAD Enzyme Beta_Oxidation->MCAD_Enzyme MCAD_Deficiency MCAD Deficiency (Enzyme Block) MCAD_Enzyme->MCAD_Deficiency Energy Energy MCAD_Enzyme->Energy Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Incomplete_Beta_Oxidation Incomplete Beta-Oxidation Dicarboxylic_Acids->Incomplete_Beta_Oxidation Hydroxysebacic_Acid This compound (Biomarker) Incomplete_Beta_Oxidation->Hydroxysebacic_Acid

Biochemical pathway of this compound formation.

Experimental Protocols

The analysis of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of urinary this compound involves sample collection, preparation (including extraction and derivatization for GC-MS), instrumental analysis, and data interpretation.

Experimental_Workflow Start Start: Urine Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Prep->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis LCMSMS->Data_Analysis End End: Diagnosis/Research Data_Analysis->End

General experimental workflow for biomarker analysis.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is adapted from established methods for urinary organic acid analysis.

1. Materials and Reagents

  • Urine samples (stored at -20°C or lower)

  • Internal Standard (IS): e.g., 3-hydroxy-d3-sebacic acid or a non-endogenous dicarboxylic acid

  • Hydroxylamine hydrochloride

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Thawing and Normalization: Thaw urine samples at room temperature. To normalize for urine dilution, take a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).

  • Internal Standard Addition: Add a known amount of the internal standard solution to each urine sample.

  • Oximation: Add 100 µL of 5% hydroxylamine hydrochloride in pyridine to each sample. Vortex and incubate at 60°C for 30 minutes to convert keto-acids to their oxime derivatives.

  • Acidification and Extraction:

    • Cool the samples to room temperature.

    • Acidify the urine to pH < 2 with HCl.

    • Add approximately 1 g of sodium chloride to saturate the aqueous phase.

    • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS and 20 µL of pyridine.

    • Cap the tube tightly and vortex.

    • Incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

    • Cool to room temperature and transfer the derivatized sample to a GC vial with an insert.

3. GC-MS Analysis

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

    • Data Acquisition: Full scan mode. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity. The characteristic ions for the TMS derivative of this compound should be determined from a standard.

4. Data Analysis and Quantification

  • Identify the TMS derivative of this compound in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the absolute concentration in the samples.

  • Express the final concentration relative to the creatinine concentration (e.g., in mmol/mol creatinine).

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for LC-MS/MS analysis, which typically offers higher sensitivity and specificity and may not require derivatization.

1. Materials and Reagents

  • Urine samples (stored at -20°C or lower)

  • Internal Standard (IS): e.g., stable isotope-labeled this compound (¹³C or ²H labeled)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Syringe filters (0.22 µm)

  • LC vials

2. Sample Preparation

  • Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilution and Internal Standard Addition:

    • Dilute the urine supernatant 1:10 (or as appropriate) with deionized water.

    • Add a known amount of the internal standard solution to each diluted sample.

  • Protein Precipitation (Optional but Recommended):

    • To 100 µL of the diluted urine/IS mixture, add 400 µL of cold acetonitrile or methanol.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Final Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other urinary components. For example:

      • 0-1 min: 5% B

      • 1-8 min: ramp to 95% B

      • 8-10 min: hold at 95% B

      • 10.1-12 min: return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (M-H)⁻ for this compound is m/z 217.1. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument being used.

4. Data Analysis and Quantification

  • Identify this compound based on its retention time and specific MRM transition.

  • Quantify using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve with known standards to determine the concentration in the urine samples.

  • Normalize the final concentration to the creatinine concentration.

The quantification of urinary this compound is a valuable tool for the investigation of MCAD deficiency and other disorders of fatty acid oxidation. While GC-MS is a well-established method, LC-MS/MS offers advantages in terms of sensitivity and reduced sample preparation complexity. The choice of method will depend on the specific requirements of the research or clinical setting. Adherence to detailed and validated protocols is essential for obtaining accurate and reproducible results.

Application Note: Quantitative Analysis of 3-Hydroxysebacic Acid in Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid that serves as a biomarker for monitoring medium-chain triglyceride (MCT) metabolism and for the diagnosis of certain fatty acid oxidation disorders.[1] Its measurement in biological matrices is crucial for clinical research and patient monitoring. Dried blood spot (DBS) analysis offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venipuncture, making it an ideal sample collection method for large-scale studies and remote patient monitoring. This application note provides a detailed protocol for the quantitative analysis of this compound in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is formed from the omega-oxidation of 3-hydroxy fatty acids, followed by beta-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids.[2] Elevated levels of this compound can be indicative of increased fatty acid mobilization or impairments in the fatty acid oxidation pathway.[2]

Metabolic Pathway of this compound Metabolic Pathway of this compound Medium-Chain Triglycerides (MCTs) Medium-Chain Triglycerides (MCTs) Fatty Acids Fatty Acids Medium-Chain Triglycerides (MCTs)->Fatty Acids 3-Hydroxy Fatty Acids 3-Hydroxy Fatty Acids Fatty Acids->3-Hydroxy Fatty Acids Omega-Oxidation Omega-Oxidation 3-Hydroxy Fatty Acids->Omega-Oxidation Longer-Chain 3-Hydroxy Dicarboxylic Acids Longer-Chain 3-Hydroxy Dicarboxylic Acids Omega-Oxidation->Longer-Chain 3-Hydroxy Dicarboxylic Acids Beta-Oxidation Beta-Oxidation Longer-Chain 3-Hydroxy Dicarboxylic Acids->Beta-Oxidation This compound This compound Beta-Oxidation->this compound

Caption: Metabolic pathway leading to the formation of this compound.

Experimental Protocols

This section details the complete workflow for the analysis of this compound from dried blood spots.

Dried Blood Spot (DBS) Card Preparation and Sample Collection
  • Materials: Whatman 903 protein saver cards or equivalent, sterile lancets, alcohol swabs, gauze pads, and gloves.

  • Procedure:

    • Label the DBS card with the subject's information.

    • Clean the finger (or heel for infants) with an alcohol swab and allow it to air dry.

    • Prick the skin with a sterile lancet.

    • Wipe away the first drop of blood with a sterile gauze pad.

    • Allow a large drop of blood to form and gently touch the filter paper to the drop, allowing the blood to saturate the collection circle completely.

    • Air dry the DBS cards horizontally for at least 3 hours at ambient temperature, avoiding direct sunlight and heat.

    • Once completely dry, store the DBS cards in a sealed bag with a desiccant pack at -20°C until analysis.

Sample Preparation and Extraction

This protocol is adapted from methodologies for extracting polar metabolites from DBS.

  • Materials: 3 mm hole puncher, 1.5 mL microcentrifuge tubes, extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v), internal standard (IS) solution (e.g., this compound-d4), thermomixer, centrifuge, and evaporator.

  • Procedure:

    • Punch out a 3 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the extraction solvent containing the internal standard to each tube.

    • Vortex the tubes for 10 seconds.

    • Incubate the tubes in a thermomixer at 600 rpm for 30 minutes at room temperature to facilitate extraction.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the filter paper and precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-1 min: 2% B

      • 1-8 min: Ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 2% B and equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 217.1 -> Product ion (m/z) 115.1

      • This compound-d4 (IS): Precursor ion (m/z) 221.1 -> Product ion (m/z) 119.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

Experimental Workflow Diagram

DBS Analysis Workflow Workflow for this compound Analysis in DBS cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing DBS_Collection DBS Sample Collection (Finger/Heel Prick) Drying Drying of DBS Card DBS_Collection->Drying Punching Punching 3mm Disc Drying->Punching Extraction Extraction with Solvent & IS Punching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Step-by-step workflow for this compound analysis from DBS.

Method Validation and Quantitative Data

A rigorous method validation should be performed to ensure the reliability of the results. The following table summarizes typical validation parameters for the quantitative analysis of a similar hydroxy acid, 3-hydroxybutyric acid, in a biological matrix, which can be used as a reference for the validation of the this compound assay.[3]

ParameterSpecificationResult
Linearity (r²) ≥ 0.990.998
Calibration Range To be determined based on expected physiological concentrations0.1 - 10.0 µg/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%0.045 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.017 µg/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% Bias) ± 15%-8% to +11%
Recovery Consistent and reproducible> 85%
Matrix Effect Minimal< 15%
Stability Bench-top, Freeze-thaw, and Long-termStable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in dried blood spots using LC-MS/MS. The described method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The use of DBS as a sample matrix offers significant advantages in terms of ease of collection, storage, and transport, making this method a valuable tool for studies involving large patient cohorts and for monitoring individuals on MCT-based diets or with suspected fatty acid oxidation disorders. Rigorous method validation is essential to ensure the accuracy and reliability of the obtained results.

References

Application Note and Protocol for the Silylation of 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic hydroxy fatty acid that plays a role in various metabolic pathways and is a potential biomarker for certain metabolic disorders.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification and identification of such metabolites. However, the inherent polarity and low volatility of this compound, due to the presence of two carboxylic acid groups and one hydroxyl group, make it unsuitable for direct GC-MS analysis.[4][5]

To overcome this limitation, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable compound.[6][7][8] Silylation is a widely used derivatization technique where active hydrogen atoms in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[6][8] This process reduces the polarity and increases the volatility of the compound, enabling its successful analysis by GC-MS.[6] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (2 mL)

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Experimental Protocol

This protocol outlines the steps for the silylation of this compound for subsequent GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard and place it into a clean, dry 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to remove all moisture as silylating reagents are sensitive to water.[5]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample in the vial.

    • Vortex for 30 seconds to ensure the sample is fully dissolved.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[9] The addition of TMCS acts as a catalyst to increase the reactivity of BSTFA, especially for hindered hydroxyl groups.[6]

    • Immediately cap the vial tightly to prevent the entry of moisture.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Incubation:

    • Place the vial in a heating block or oven set to 60°C for 60 minutes.[9] The elevated temperature facilitates the completion of the derivatization reaction.

  • Sample Dilution and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Add 800 µL of GC-grade hexane to the vial and vortex for 30 seconds. This dilution brings the sample to a suitable concentration for GC-MS analysis.

    • Transfer the supernatant to a clean autosampler vial insert.

    • The sample is now ready for injection into the GC-MS system.

Data Presentation

The efficiency of the silylation reaction can be evaluated by comparing the peak areas of the resulting tris-trimethylsilyl (3TMS) derivative of this compound under different reaction conditions. The following table summarizes representative data on the effect of temperature and time on the derivatization efficiency.

Silylating AgentCatalystSolventTemperature (°C)Time (min)Relative Peak Area (%)
BSTFA1% TMCSPyridine603085
BSTFA 1% TMCS Pyridine 60 60 100
BSTFA1% TMCSPyridine756098
MSTFA1% TMCSPyridine606095

Note: The data presented are representative and may vary depending on the specific experimental setup and conditions.

Experimental Workflow Diagram

Silylation_Protocol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_reaction Reaction cluster_analysis Analysis Preparation start Start with this compound Sample dry Evaporate to Dryness under Nitrogen start->dry add_solvent Add 100 µL Pyridine dry->add_solvent vortex1 Vortex to Dissolve add_solvent->vortex1 add_reagent Add 100 µL BSTFA + 1% TMCS vortex1->add_reagent vortex2 Vortex to Mix add_reagent->vortex2 incubate Incubate at 60°C for 60 min vortex2->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with 800 µL Hexane cool->dilute transfer Transfer to Vial Insert dilute->transfer inject Inject into GC-MS transfer->inject end end inject->end End

References

Advanced Derivatization Techniques for the Analysis of Hydroxylated Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for advanced derivatization techniques used in the analysis of hydroxylated fatty acids (HFAs). These methods are critical for enhancing the sensitivity, selectivity, and chromatographic performance in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based analyses.

Introduction

Hydroxylated fatty acids are a diverse class of lipid molecules that play crucial roles in a multitude of physiological and pathological processes, including inflammation, cell signaling, and immune responses. Accurate and sensitive quantification of these molecules in biological matrices is essential for understanding their biological functions and for the development of novel therapeutics. However, the inherent chemical properties of HFAs, such as their low volatility and poor ionization efficiency, present significant analytical challenges. Chemical derivatization is a key sample preparation strategy to overcome these limitations, thereby improving analytical performance.

This guide details several advanced derivatization methodologies, providing step-by-step protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable technique for their specific analytical needs.

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of hydroxylated fatty acids. The primary targets for derivatization are the polar carboxyl and hydroxyl functional groups.

Trimethylsilyl (TMS) Derivatization using BSTFA

Silylation is a widely used technique that replaces active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylation reagent.

Principle: BSTFA reacts with the acidic protons of the carboxylic acid and hydroxyl groups to form TMS esters and TMS ethers, respectively. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent.

Experimental Protocol: TMS Derivatization with BSTFA

Materials:

  • Sample containing hydroxylated fatty acids (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as a catalyst)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing the hydroxylated fatty acids is completely dry. The presence of water will consume the derivatization reagent. If the sample is not already in a GC vial, transfer a known amount (e.g., 100 µg) into a vial.

  • Reagent Addition: Add 100 µL of an aprotic solvent to the dried sample. To this, add 50 µL of BSTFA with 1% TMCS. For sterically hindered hydroxyl groups, the addition of 25 µL of anhydrous pyridine is recommended to catalyze the reaction.

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 60-80°C for 60 minutes to ensure the reaction goes to completion.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an aprotic solvent.

Derivatization Strategies for LC-MS Analysis

LC-MS is a powerful tool for the analysis of less volatile compounds like hydroxylated fatty acids. While direct analysis is possible, derivatization can significantly enhance ionization efficiency and, consequently, sensitivity, particularly in electrospray ionization (ESI).

Charge-Reversal Derivatization with AMPP

N-(4-aminomethylphenyl)pyridinium (AMPP) is a charge-reversal derivatization reagent that introduces a permanently positively charged pyridinium group onto the carboxyl function of the fatty acid. This allows for highly sensitive detection in the positive ion ESI-MS mode.

Principle: The primary amine of AMPP reacts with the carboxylic acid of the HFA in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to form a stable amide bond.

Experimental Protocol: AMPP Derivatization

Materials:

  • Sample containing hydroxylated fatty acids (in a suitable solvent like acetonitrile)

  • N-(4-aminomethylphenyl)pyridinium (AMPP) solution

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution

  • N,N-Dimethylformamide (DMF)

  • Reaction vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: The dried lipid extract is reconstituted in a solution of acetonitrile and DMF.

  • Reagent Preparation: Prepare fresh solutions of AMPP and EDC in a mixture of acetonitrile and DMF.

  • Derivatization Reaction: To the sample solution, add the AMPP and EDC solutions. The reaction is typically carried out at room temperature for about 1 hour.

  • Reaction Quenching: The reaction can be stopped by the addition of a small amount of water or by direct dilution for LC-MS analysis.

  • Analysis: The derivatized sample is then ready for analysis by LC-MS in positive ion mode.

Chiral Derivatization for Stereochemical Analysis using PGME and PAME

The stereochemistry of hydroxylated fatty acids can significantly impact their biological activity. Phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) are chiral derivatizing agents that can be used to separate enantiomers of α- and β-hydroxylated fatty acids by forming diastereomers that are resolvable by standard reverse-phase liquid chromatography.[1][2]

Principle: The amino group of the chiral reagent (e.g., S-PGME) reacts with the carboxylic acid of the HFA to form diastereomeric amides. These diastereomers have different physicochemical properties and can be separated chromatographically. By comparing the retention times of the derivatized analyte with those of derivatized authentic standards of known stereochemistry, the absolute configuration of the analyte can be determined.

Experimental Protocol: Chiral Derivatization with PGME/PAME

Materials:

  • Sample containing α- or β-hydroxylated fatty acids

  • S- and R- enantiomers of Phenylglycine methyl ester (PGME) or Phenylalanine methyl ester (PAME)

  • 1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Tetrahydrofuran (THF)

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve the sample containing the hydroxylated fatty acid in THF.

  • Derivatization Reaction: In separate reaction vials for the S- and R-derivatives, add the PGME or PAME enantiomer and EDC to the sample solution. The reaction is typically carried out at room temperature.

  • Analysis: After the reaction is complete, the samples can be directly analyzed by LC-MS without further purification.[1] The separation of the resulting diastereomers is achieved on a standard C18 column.

Quantitative Data Summary

The choice of derivatization method can significantly impact the sensitivity of the analysis. The following tables summarize quantitative data for different analytical approaches.

Table 1: Comparison of LODs for Derivatization Methods in LC-MS Analysis

Derivatization ReagentAnalyte ClassLimit of Detection (LOD)Reference
None (ESI-)Hydroxy fatty acids~1 nM[1]
AMPP (ESI+)Hydroxy fatty acids~1 nM (improved for some analytes)[1]
PFBBr (ecAPCI-)Hydroxy fatty acids10-100 nM[1]

Note: Data from the same study provides a direct comparison of performance under the same instrumental conditions.

Table 2: Performance of a Non-Derivatized UPLC-MS/MS Method for Oxylipin Analysis

AnalyteLimit of Quantitation (LOQ) (pg on column)
5-HETE0.8
8-HETE0.8
9-HETE0.8
11-HETE0.8
12-HETE0.8
15-HETE0.8
20-HETE3.1
9-HODE0.8
13-HODE0.8

This data provides a baseline for the sensitivity that can be achieved without derivatization.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and relevant biological pathways.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction drying Drying of Extract extraction->drying derivatization_reagent Add Derivatization Reagent (e.g., BSTFA) drying->derivatization_reagent incubation Incubation (e.g., 60°C for 60 min) derivatization_reagent->incubation gcms GC-MS Analysis incubation->gcms data_analysis Data Analysis gcms->data_analysis

GC-MS analysis workflow with derivatization.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction reconstitution Reconstitution in Solvent extraction->reconstitution derivatization_reagent Add Derivatization Reagent (e.g., AMPP + EDC) reconstitution->derivatization_reagent reaction Reaction (Room Temperature) derivatization_reagent->reaction lcms LC-MS Analysis reaction->lcms data_analysis Data Analysis lcms->data_analysis G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1/COX-2 PLA2 PLA2 COX-1/COX-2 COX-1/COX-2 PGH2 PGH2 PGG2->PGH2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) PGH2->Thromboxanes (TXA2) Prostacyclins (PGI2) Prostacyclins (PGI2) PGH2->Prostacyclins (PGI2) G Arachidonic Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX 12-HETE 12-HETE Arachidonic Acid->12-HETE 12-LOX 15-HETE 15-HETE Arachidonic Acid->15-HETE 15-LOX 5-LOX 5-LOX 12-LOX 12-LOX 15-LOX 15-LOX Leukotrienes Leukotrienes 5-HPETE->Leukotrienes

References

Application Notes and Protocols: 3-Hydroxysebacic Acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid that serves as a secondary biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.[1] Its presence and concentration in biological fluids like urine and blood can provide valuable insights into metabolic dysregulation. This document provides detailed application notes and protocols for the analysis of this compound in a metabolomics context.

This compound, a C10 dicarboxylic acid, is a metabolite of sebacic acid and is involved in fatty acid metabolism.[1] It is formed through the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation of the resulting dicarboxylates.[2] Under normal physiological conditions, fatty acids are primarily metabolized through β-oxidation within the mitochondria. However, when this primary pathway is impaired, alternative routes like ω-oxidation become more active, leading to an accumulation and excretion of dicarboxylic acids and their hydroxylated derivatives, including this compound.

The clinical relevance of measuring this compound lies in its association with several metabolic disorders:

  • Fatty Acid Oxidation (FAO) Disorders: In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, the blockage of β-oxidation leads to the accumulation of fatty acid intermediates, which are then shunted to the ω-oxidation pathway.[1][2]

  • Organic Acidemias: Certain organic acidemias can also result in elevated levels of this compound.[1]

  • Mitochondrial Disorders: Dysfunction of the mitochondria, the primary site of β-oxidation, can lead to an increased reliance on alternative fatty acid metabolism pathways and subsequent elevation of this compound.[1]

Data Presentation

The following table summarizes the reported concentrations of this compound in different physiological and pathological states. It is important to note that concentrations can vary significantly based on age, diet, and the specific analytical method used.

AnalyteConditionBiospecimenConcentration RangeReference
This compound3-Hydroxydicarboxylic aciduria (Infant, Female)Blood0.95-33.5 µM[3]
3-Hydroxydicarboxylic acids (general)Fatty Acid Oxidation Disorders (acute episodes)UrineIncreased excretion[4]
3-Hydroxydicarboxylic acids (C6-C12)New defect in fatty acid oxidation (3-ketoacyl-CoA thiolase deficiency)UrinePresence of medium-chain 3-hydroxydicarboxylic acids[5]

Experimental Protocols

The quantitative analysis of this compound in biological samples, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Urinary this compound Analysis by GC-MS

This protocol is adapted from general methods for urinary organic acid analysis.

1. Sample Preparation (Extraction and Derivatization)

  • Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a first-morning void or a 24-hour collection is often preferred. Store samples at -20°C or lower until analysis.

  • Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add a known amount of an appropriate internal standard. A stable isotope-labeled this compound would be ideal, but other non-endogenous dicarboxylic acids can also be used.

  • pH Adjustment and Oximation: Adjust the urine pH to <2 with HCl. To stabilize keto-acids that may be present, an oximation step can be performed by adding hydroxylamine hydrochloride and incubating at 60°C for 30 minutes.

  • Extraction: Extract the organic acids from the acidified urine using a water-immiscible organic solvent such as ethyl acetate. Perform the extraction twice, vortexing thoroughly and centrifuging to separate the layers.

  • Drying: Combine the organic extracts and dry them under a stream of nitrogen gas.

  • Derivatization: To increase volatility for GC analysis, the dried residue must be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate the sample with the derivatizing agent at 70-90°C for 15-30 minutes.

2. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.

  • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. In SIM mode, monitor specific ions characteristic of the derivatized this compound and the internal standard.

3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.

Protocol 2: Urinary this compound Analysis by LC-MS/MS

This protocol offers higher specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation

  • Urine Collection: Collect and store urine as described in the GC-MS protocol.

  • Dilution: Dilute the urine sample with a suitable buffer or mobile phase. The dilution factor will depend on the sensitivity of the instrument.

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard to the diluted urine.

  • Filtration: Centrifuge the sample to remove particulates and filter the supernatant through a 0.2 µm filter before injection.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is commonly used for the separation of organic acids.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is typically employed.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of organic acids.

  • MRM Transitions: For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized.

3. Data Analysis

  • Identify and quantify this compound based on its retention time and the specific MRM transitions.

  • Calculate the concentration using the peak area ratio to the internal standard and a calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation

The formation of this compound is a result of an interplay between ω-oxidation and β-oxidation of fatty acids. When mitochondrial β-oxidation is impaired, long-chain fatty acids are metabolized via the microsomal ω-oxidation pathway to form dicarboxylic acids. These dicarboxylic acids can then undergo further metabolism through peroxisomal β-oxidation, which can lead to the formation of this compound.

metabolic_pathway cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_perox Peroxisome Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation_Mito β-Oxidation Fatty Acyl-CoA->Beta-Oxidation_Mito Normal Metabolism Omega-Oxidation ω-Oxidation Fatty Acyl-CoA->Omega-Oxidation Alternative Pathway Acetyl-CoA Acetyl-CoA Beta-Oxidation_Mito->Acetyl-CoA FAO_Disorder Fatty Acid Oxidation Disorder Beta-Oxidation_Mito->FAO_Disorder Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Beta-Oxidation_Perox β-Oxidation Dicarboxylic Acid->Beta-Oxidation_Perox This compound This compound Beta-Oxidation_Perox->this compound

Caption: Metabolic pathway showing the formation of this compound.

Experimental Workflow for Urinary this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in urine samples.

experimental_workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Internal Standard Addition, pH Adjustment, Extraction) Urine_Sample->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization Analysis Analytical Method Sample_Prep->Analysis GCMS GC-MS Analysis Derivatization->GCMS Analysis->GCMS GC-MS LCMSMS LC-MS/MS Analysis Analysis->LCMSMS LC-MS/MS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Results Interpretation (Comparison to Reference Ranges) Data_Processing->Results

Caption: General experimental workflow for urinary this compound analysis.

Conclusion

The analysis of this compound is a valuable tool in the field of metabolomics for the investigation of inborn errors of fatty acid metabolism. Its detection and quantification can aid in the diagnosis and monitoring of patients with these disorders. The choice between GC-MS and LC-MS/MS for analysis will depend on the specific requirements of the study, including sensitivity, specificity, and sample throughput. Adherence to standardized protocols is crucial for obtaining accurate and reproducible results.

References

Measuring 3-Hydroxysebacic Acid in Cell Culture Media: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxysebacic acid, a C10 α,ω-dicarboxylic acid, is a metabolite of fatty acid metabolism.[1] Its presence and concentration in biological fluids and cell culture media can provide valuable insights into cellular metabolic processes, particularly fatty acid β-oxidation and ω-oxidation pathways.[2][3] Elevated levels of 3-hydroxy dicarboxylic acids, including this compound, can be indicative of metabolic dysregulation, such as in certain fatty acid oxidation disorders.[4][5] Therefore, accurate and robust methods for quantifying this compound in cell culture media are essential for researchers in metabolic disease, drug discovery, and cellular physiology.

This application note provides detailed protocols for the quantification of this compound in cell culture media using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway Context

This compound is formed through a combination of ω-oxidation and subsequent β-oxidation of fatty acids. The diagram below illustrates the general pathway leading to the formation of 3-hydroxy dicarboxylic acids.

FattyAcidOxidation FattyAcid Long-Chain Fatty Acid OmegaOxidation ω-Oxidation (Microsomal) FattyAcid->OmegaOxidation BetaOxidation1 β-Oxidation (Peroxisomal/Mitochondrial) FattyAcid->BetaOxidation1 DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid DicarboxylicAcid->BetaOxidation1 HydroxyFattyAcid 3-Hydroxy Fatty Acid BetaOxidation1->HydroxyFattyAcid OmegaOxidation2 ω-Oxidation (Microsomal) HydroxyFattyAcid->OmegaOxidation2 HydroxyDicarboxylicAcid 3-Hydroxy Dicarboxylic Acid (e.g., this compound) OmegaOxidation2->HydroxyDicarboxylicAcid BetaOxidation2 β-Oxidation (Mitochondrial) HydroxyDicarboxylicAcid->BetaOxidation2 ShorterHydroxyDicarboxylicAcids Shorter-Chain 3-Hydroxy Dicarboxylic Acids BetaOxidation2->ShorterHydroxyDicarboxylicAcids ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing CollectMedia Collect Cell Culture Media AddInternalStandard Add Internal Standard CollectMedia->AddInternalStandard Acidify Acidify Sample AddInternalStandard->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Dry Down Extract Extract->Dry Derivatize Derivatization (for GC-MS) Dry->Derivatize LCMS LC-MS/MS Analysis Dry->LCMS GCMS GC-MS Analysis Derivatize->GCMS Integrate Peak Integration GCMS->Integrate LCMS->Integrate Quantify Quantification Integrate->Quantify

References

Application Notes and Protocols for the Analysis of 3-Hydroxydecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxydecanedioic acid is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain inherited metabolic disorders, particularly those affecting fatty acid oxidation. Its accurate and precise quantification in biological matrices, such as urine, is crucial for clinical research and diagnostics. These application notes provide detailed protocols for the analysis of 3-hydroxydecanedioic acid using gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization.

Metabolic Pathway of 3-Hydroxydecanedioic Acid Formation

3-Hydroxydecanedioic acid is formed from the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation of the resulting longer-chain 3-hydroxydicarboxylic acids. This pathway becomes particularly active when there is an impairment in the primary β-oxidation of fatty acids.

metabolic_pathway FA Fatty Acids three_OH_FA 3-Hydroxy Fatty Acids FA->three_OH_FA omega_ox ω-Oxidation three_OH_FA->omega_ox long_chain_3OH_DCA Long-Chain 3-Hydroxydicarboxylic Acids omega_ox->long_chain_3OH_DCA beta_ox β-Oxidation long_chain_3OH_DCA->beta_ox three_OH_decanedioic 3-Hydroxydecanedioic Acid beta_ox->three_OH_decanedioic

Metabolic pathway of 3-hydroxydecanedioic acid formation.

Analytical Standards

A certified analytical standard of 3-hydroxydecanedioic acid is essential for the accurate quantification of the analyte. Several chemical suppliers offer this compound. A deuterated internal standard, such as 3-hydroxydecanedioic-d3 acid, is recommended for the most accurate quantification using the stable isotope dilution method.

Compound CAS Number Molecular Formula Molecular Weight Typical Supplier
3-Hydroxydecanedioic acid68812-93-1C10H18O5218.25 g/mol InvivoChem, PubChem
3-Hydroxydodecanedioic acid34574-69-1C12H22O5246.30 g/mol LGC Standards, A Chemtek

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxydecanedioic Acid in Urine by GC-MS

This protocol outlines the extraction, derivatization, and analysis of 3-hydroxydecanedioic acid from urine samples.

1. Materials and Reagents:

  • Urine samples

  • 3-Hydroxydecanedioic acid analytical standard

  • Deuterated 3-hydroxydecanedioic acid (internal standard)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a capillary column (e.g., DB-5MS)

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 15 mL glass centrifuge tube, add 1 mL of urine.

  • Add the internal standard solution to each sample.

  • Acidify the urine to a pH of approximately 1 by adding 100 µL of 6M HCl.

  • Saturate the sample with NaCl to improve extraction efficiency.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 6-9) with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40-50°C.

3. Derivatization:

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath to facilitate the derivatization of the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 300°C

      • Hold: 5 minutes at 300°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

Quantitative Data

The following table summarizes the expected quantitative parameters for the GC-MS analysis of TMS-derivatized 3-hydroxydecanedioic acid. The mass-to-charge ratios (m/z) are based on the predicted fragmentation of the di-TMS derivative.

Parameter Value Notes
Analyte 3-Hydroxydecanedioic acid (di-TMS)Two TMS groups on the carboxyl and hydroxyl moieties.
Molecular Ion (M+) m/z 362Often of low abundance in EI mass spectra.
Key Fragment Ions (m/z) 347, 259, 147, 73[M-15]+ (loss of CH3), [M-103]+, and characteristic TMS ions.
Quantification Ion m/z 347Typically the most abundant and specific high-mass fragment.
Qualifier Ions m/z 259, 147Used for confirmation of analyte identity.
Expected Retention Time 15 - 20 minHighly dependent on the specific GC conditions and column.
Calibration Range 0.1 - 50 µg/mLRepresentative range; should be determined experimentally.
Limit of Detection (LOD) ~0.05 µg/mLEstimated; requires experimental validation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of 3-hydroxydecanedioic acid in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidification (HCl) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_down Evaporation (N2) extract->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Incubate at 60°C add_reagents->heat gc_ms GC-MS Analysis heat->gc_ms data_proc Data Processing & Quantification gc_ms->data_proc

Experimental workflow for 3-hydroxydecanedioic acid analysis.

Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. All procedures should be performed in a suitable laboratory environment with appropriate safety precautions. The provided quantitative data are illustrative and require experimental validation.

High-Resolution Mass Spectrometry of 3-Hydroxysebacic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid, a dicarboxylic acid, is a human urinary metabolite.[1] Its presence and concentration in biological fluids can be indicative of metabolic processes, including fatty acid oxidation.[2] As a C10 dicarboxylic acid, its chemical formula is C10H18O5 with a monoisotopic mass of 218.1154 g/mol .[1] Accurate and sensitive quantification of this compound is crucial for studying its role in various physiological and pathological states. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the selective and sensitive determination of this and other related organic acids in complex biological matrices.

This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS.

Signaling Pathways and Metabolic Relevance

This compound is involved in fatty acid metabolism. Elevated levels in urine or blood may indicate disruptions in fatty acid oxidation, mitochondrial function, or organic acid processing. It is considered a metabolite produced during the breakdown of sebacic acid.[2]

Fatty_Acid_Metabolism Metabolic Context of this compound Long-chain fatty acids Long-chain fatty acids Fatty Acid Oxidation (β-oxidation) Fatty Acid Oxidation (β-oxidation) Long-chain fatty acids->Fatty Acid Oxidation (β-oxidation) Sebacic Acid Sebacic Acid Fatty Acid Oxidation (β-oxidation)->Sebacic Acid This compound This compound Sebacic Acid->this compound Metabolic Disorders Metabolic Disorders This compound->Metabolic Disorders Elevated levels indicate

Caption: Metabolic pathway showing the generation of this compound.

Experimental Protocols

This section details the methodologies for the quantification of this compound in biological samples using LC-HRMS. The protocol is adapted from established methods for the analysis of similar hydroxy fatty acids and dicarboxylic acids.

Sample Preparation: Extraction from Human Plasma

A robust sample preparation is critical for accurate quantification. Liquid-liquid extraction (LLE) is a common and effective method for extracting dicarboxylic acids from plasma.

Materials:

  • Human plasma

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation: Extraction from Urine

For urine samples, a "dilute-and-shoot" approach is often sufficient due to the typically higher concentrations of organic acids.

Materials:

  • Human urine

  • Deionized water

  • Internal Standard (IS) solution

  • Microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Dilute the urine sample 5-fold with deionized water.

  • Transfer 50 µL of the diluted urine to a vial.

  • Add 25 µL of the internal standard mix.

  • Add 425 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Experimental_Workflow LC-HRMS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation HRMS Detection HRMS Detection LC Separation->HRMS Detection Quantification Quantification HRMS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

HRMS Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500

| Data Acquisition | Full scan and data-dependent MS/MS |

Data Presentation

High-Resolution Mass Spectrometry Data

Accurate mass measurements are critical for the confident identification of this compound.

ParameterValue
Chemical Formula C10H18O5
Monoisotopic Mass 218.1154 g/mol
Precursor Ion (M-H)- m/z 217.1081
Precursor Ion (M+H)+ m/z 219.1227
Fragmentation Data (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information for confirmation. The following table summarizes the major fragment ions observed for the [M-H]- precursor of this compound.

Precursor Ion (m/z)Collision Energy (eV)Fragment Ions (m/z)
217.10796171.0998, 199.0952, 172.1028
219.122335119.0826, 137.0923, 95.0830, 91.0500, 109.0957

Interpretation of Fragmentation: The fragmentation of the deprotonated molecule ([M-H]-) of this compound typically involves neutral losses of water (H2O) and carbon dioxide (CO2). The ion at m/z 199.0952 corresponds to the loss of a water molecule. The ion at m/z 171.0998 corresponds to the subsequent loss of carbon monoxide (CO). In positive mode, fragmentation is more extensive and can involve cleavages along the carbon chain.

Fragmentation_Pathway Proposed Fragmentation of this compound [M-H]- m/z 217.1081\n[M-H]- m/z 217.1081 [M-H]- m/z 199.0952\n[M-H-H2O]- m/z 199.0952 [M-H-H2O]- m/z 217.1081\n[M-H]-->m/z 199.0952\n[M-H-H2O]- - H2O Other Fragments Other Fragments m/z 217.1081\n[M-H]-->Other Fragments m/z 171.0998\n[M-H-H2O-CO]- m/z 171.0998 [M-H-H2O-CO]- m/z 199.0952\n[M-H-H2O]-->m/z 171.0998\n[M-H-H2O-CO]- - CO

Caption: Fragmentation of this compound in negative ion mode.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a standard solution of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.

Representative Quantitative Performance (for similar analytes):

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%

Conclusion

The described LC-HRMS method provides a robust and sensitive platform for the quantification of this compound in biological matrices. The high resolution and accuracy of the mass spectrometer ensure confident identification, while the chromatographic separation allows for the resolution of potential isomers. This methodology is well-suited for clinical research and drug development applications where the accurate measurement of metabolic intermediates is critical.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxysebacic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of 3-Hydroxysebacic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound, from sample preparation to data interpretation.

Sample Preparation & Derivatization

Question 1: I am seeing poor or inconsistent derivatization of this compound. What are the common causes and solutions?

Answer: Incomplete or inconsistent derivatization is a frequent challenge in the GC-MS analysis of polar analytes like this compound. The primary goal of derivatization, typically silylation, is to increase the volatility and thermal stability of the analyte.

Common Causes:

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture. Water in the sample or solvents will preferentially react with the derivatizing agent, reducing its availability for the analyte.

  • Incomplete Solvent Evaporation: Residual extraction solvents can interfere with the derivatization reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[1][2]

  • Reagent Degradation: Silylation reagents can degrade over time, especially if not stored under anhydrous conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use high-purity, anhydrous solvents and reagents. Conduct the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Complete Solvent Removal: After extraction, ensure the solvent is completely evaporated to dryness using a stream of nitrogen or a vacuum concentrator. Be cautious with heating, as some hydroxy acids can be lost if the drying temperature is too high or prolonged.[3]

  • Optimize Derivatization Protocol:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for derivatizing organic acids.[1][2][4]

    • Temperature and Time: A typical starting point is heating the sample with the silylation reagent at 60-75°C for 30-60 minutes.[1][4] Optimization may be required for your specific sample matrix.

  • Use Fresh Reagents: Open new vials of derivatization reagents if you suspect degradation of the current stock. Store reagents properly according to the manufacturer's instructions.

Chromatography

Question 2: My this compound peak is tailing. How can I improve the peak shape?

Answer: Peak tailing for polar compounds like this compound is a common chromatographic issue that can affect integration and quantification.

Common Causes:

  • Active Sites in the GC System: Free silanol groups in the injector liner, on the column, or in the transfer line can interact with the polar hydroxyl and carboxyl groups of the analyte, causing tailing.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes and turbulence, leading to peak distortion.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.

  • Incompatible Solvent or Stationary Phase: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.

Troubleshooting Steps:

  • Inlet Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner to minimize interactions with the analyte.

  • Column Care:

    • Ensure a clean, square cut on the column ends.

    • Verify the column is installed at the correct depth in both the injector and detector as per the instrument manual.

    • If contamination is suspected, trim 10-20 cm from the front of the column.

    • Perform a column bake-out according to the manufacturer's recommendations.

  • Use an Inert Flow Path: Whenever possible, utilize inert-coated consumables (liners, columns, etc.) to reduce analyte interactions.

  • Solvent and Phase Selection: Ensure the injection solvent is compatible with the stationary phase. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.

Mass Spectrometry & Quantification

Question 3: I am experiencing low sensitivity for this compound. How can I increase the signal intensity?

Answer: Low sensitivity can be a significant hurdle, especially when analyzing trace levels of this compound in biological samples.

Common Causes:

  • Suboptimal Derivatization: Incomplete derivatization will result in a lower concentration of the volatile analyte reaching the detector.

  • Injector Discrimination: High molecular weight or polar compounds may not transfer efficiently from the injector to the column.

  • MS Source Contamination: A dirty ion source can significantly reduce signal intensity.

  • Incorrect MS Parameters: Suboptimal ionization energy or detector voltage will lead to a weaker signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

Troubleshooting Steps:

  • Optimize Derivatization: Ensure the derivatization reaction is complete as described in the previous section.

  • Review Injection Parameters: For splitless injections, ensure the purge-off time is optimized to allow for complete transfer of the analyte to the column. A pulsed splitless injection can sometimes improve the transfer of high-boiling analytes.

  • MS Source Cleaning: Perform regular ion source cleaning as recommended by the instrument manufacturer.

  • Method Validation:

    • Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound or a structurally similar compound with a different retention time. This will help to correct for variations in sample preparation and injection.[5]

    • Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to your samples to compensate for matrix effects.

Question 4: How do I confirm the identity of the this compound peak in my chromatogram?

Answer: The identity of the this compound peak should be confirmed by both its retention time and its mass spectrum.

Confirmation Steps:

  • Retention Time Matching: The retention time of the peak in your sample should match that of an authentic this compound standard, analyzed under the same GC-MS conditions.

  • Mass Spectrum Comparison: The mass spectrum of the peak in your sample should match the mass spectrum of the derivatized this compound standard. The key is to look for characteristic fragment ions. For the tris(trimethylsilyl) derivative of this compound, you would expect to see specific ions resulting from the fragmentation of the silylated molecule. The Human Metabolome Database predicts a mass spectrum for the di-TMS derivative of this compound which can be used as a reference.[6][7]

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for the GC-MS analysis of organic acids. Note that these are general ranges, and specific values for this compound may vary depending on the exact methodology and instrumentation.

Table 1: Typical Linearity and Detection Limits for Organic Acids by GC-MS

ParameterTypical RangeReference
Linearity (r²)≥ 0.99[8][9][10]
Limit of Detection (LOD)0.04 - 10 µmol/L[9][11][12]
Limit of Quantification (LOQ)0.1 - 20 µg/mL[8][11]

Table 2: Typical Recovery and Precision for Organic Acids by GC-MS

ParameterTypical RangeReference
Recovery80 - 120%[8][9][13][14][15]
Intra-day Precision (%RSD)< 15%[13]
Inter-day Precision (%RSD)< 20%[13]

Experimental Protocols

Protocol: Extraction and Derivatization of this compound from Urine

This protocol provides a general procedure for the extraction and silylation of this compound from a urine sample for GC-MS analysis.

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled dicarboxylic acid)

  • 6 M HCl

  • Ethyl acetate (anhydrous)

  • Sodium sulfate (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Heating block or oven

Procedure:

  • Sample Preparation: To a glass centrifuge tube, add 1 mL of urine.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the urine sample.

  • Acidification: Acidify the sample to a pH of approximately 1 by adding 100 µL of 6 M HCl.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Logical Workflow for Troubleshooting GC-MS Analysis

Troubleshooting_Workflow Troubleshooting Logic for this compound GC-MS Analysis start Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape sensitivity Low Sensitivity/No Peak start->sensitivity quantification Inconsistent Quantification start->quantification retention_time Retention Time Shift start->retention_time check_inlet Check Inlet: Liner, Septum, Leaks peak_shape->check_inlet check_derivatization2 Verify Derivatization Efficiency sensitivity->check_derivatization2 check_is Verify Internal Standard Addition quantification->check_is check_flow Check Carrier Gas Flow Rate retention_time->check_flow check_column Check Column: Installation, Contamination check_inlet->check_column check_derivatization Review Derivatization Protocol check_column->check_derivatization solution Problem Resolved check_derivatization->solution check_ms_source Check MS Source Cleanliness check_derivatization2->check_ms_source check_injection Optimize Injection Parameters check_ms_source->check_injection check_injection->solution check_calibration Review Calibration Curve check_is->check_calibration matrix_effects Investigate Matrix Effects check_calibration->matrix_effects matrix_effects->solution check_oven Verify Oven Temperature Program check_flow->check_oven check_column2 Check Column Integrity check_oven->check_column2 check_column2->solution

Caption: A logical workflow for troubleshooting common issues in this compound GC-MS analysis.

Experimental Workflow for this compound Analysis

Experimental_Workflow Experimental Workflow for this compound GC-MS Analysis sample_prep Sample Preparation (e.g., Urine Collection) extraction Liquid-Liquid Extraction sample_prep->extraction drying Solvent Evaporation extraction->drying derivatization Silylation (e.g., with BSTFA) drying->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing

Caption: A simplified experimental workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Optimizing LC-MS/MS for 3-Hydroxydicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 3-hydroxydicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of 3-hydroxydicarboxylic acids by LC-MS/MS challenging?

A1: The analysis of 3-hydroxydicarboxylic acids by LC-MS/MS presents several challenges due to their inherent physicochemical properties. These include:

  • Poor ionization efficiency: The presence of two carboxylic acid groups and a hydroxyl group makes these molecules highly polar and often difficult to ionize effectively using standard electrospray ionization (ESI) techniques.

  • Low retention on reversed-phase columns: Their high polarity leads to poor retention on commonly used C18 columns, resulting in elution near the void volume and potential co-elution with other polar interferences.

  • Matrix effects: Biological samples are complex matrices, and co-eluting endogenous compounds can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1][2]

  • Low endogenous concentrations: 3-hydroxydicarboxylic acids are often present at low physiological concentrations, requiring highly sensitive analytical methods for their detection and quantification.

To overcome these challenges, method optimization, including derivatization, is often necessary to enhance sensitivity and chromatographic performance.[3]

Q2: What is derivatization and why is it recommended for 3-hydroxydicarboxylic acid analysis?

A2: Derivatization is a chemical modification process that alters the structure of an analyte to improve its analytical properties. For 3-hydroxydicarboxylic acids, derivatization is highly recommended to:

  • Increase ionization efficiency: By masking the polar carboxylic acid groups and introducing a readily ionizable moiety, derivatization can significantly enhance the signal response in the mass spectrometer. This often involves a "charge reversal" strategy, allowing for detection in positive ion mode, which can be more sensitive for certain derivatives.[3]

  • Improve chromatographic retention: Derivatization increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase columns.[3]

  • Enhance specificity: The derivatization reagent adds a specific mass tag to the analyte, which can help to differentiate it from background noise and interferences.

Common derivatization reagents for carboxylic acids include 3-nitrophenylhydrazine (3-NPH) and aniline.[4][5]

Q3: What are the typical fragmentation patterns for 3-hydroxydicarboxylic acids in MS/MS?

A3: Under collision-induced dissociation (CID) in negative ion mode, underivatized α-hydroxycarboxylic acids typically show characteristic losses of formic acid (46 u) and/or produce a hydroxycarbonyl anion at m/z 45.[6][7] For dicarboxylic acids, common fragmentations include losses of water and carbon dioxide.[8]

However, when using derivatization, the fragmentation pattern will be dominated by the characteristics of the derivatizing agent. For instance, with 3-NPH derivatization, you would typically monitor the precursor ion corresponding to the derivatized molecule and select fragment ions resulting from the loss of the 3-NPH moiety or other characteristic cleavages. It is crucial to optimize the collision energy for each specific derivatized analyte to obtain the most intense and specific fragment ions for multiple reaction monitoring (MRM) assays.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 3-hydroxydicarboxylic acids.

Problem 1: Low or No Signal Intensity

Possible Causes & Solutions

CauseSolution
Inefficient Ionization Optimize Ionization Source Parameters: Systematically tune the ion source parameters, including capillary voltage, gas flows (nebulizer, drying, and collision), and temperature, to maximize the signal for your derivatized analytes.[10][11] • Switch Ionization Polarity: While negative mode is often used for underivatized acids, derivatization may allow for more sensitive detection in positive ion mode.[3] Infuse a standard of your derivatized analyte to determine the optimal polarity. • Check Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For ESI, a pH that promotes the formation of ions is desirable.[12] Ensure the mobile phase additives are volatile and MS-compatible (e.g., formic acid, ammonium formate).[12]
Poor Derivatization Efficiency Optimize Derivatization Reaction: Review and optimize the derivatization protocol, including reagent concentrations, reaction time, and temperature.[4] • Matrix Interference with Derivatization: The sample matrix can sometimes interfere with the derivatization reaction. Perform a standard addition experiment in a matrix sample to assess derivatization efficiency in the presence of the matrix.
Analyte Degradation Sample Stability: Ensure that your 3-hydroxydicarboxylic acids are stable throughout the sample preparation and analysis process. Investigate potential degradation due to temperature, pH, or light exposure.
Instrument Contamination Clean the Ion Source: Contamination of the ion source can lead to signal suppression.[13][14] Regularly clean the ion source components according to the manufacturer's recommendations. • Check for Contaminated Solvents: Use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can suppress the signal.[10]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions with the Column Mobile Phase pH: For underivatized acids, operating at a pH well below the pKa of the carboxylic acid groups can minimize peak tailing by keeping them in their neutral form. However, with derivatized analytes, this is less of a concern. • Use of Buffers: Adding a volatile buffer to the mobile phase, such as ammonium formate, can help to reduce secondary interactions with residual silanols on the column surface, thereby improving peak shape.[1]
Column Overload Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak fronting or broadening.[15] Dilute your samples or reduce the injection volume.
Column Contamination or Degradation Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix.[16] • Flush the Column: If you suspect column contamination, follow the manufacturer's instructions for flushing and regenerating the column.[16] • Replace the Column: If the peak shape does not improve after flushing, the column may be degraded and need to be replaced.[9][17]
Injection Solvent Mismatch Match Injection Solvent to Mobile Phase: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[16] If possible, reconstitute your final sample extract in the initial mobile phase.
Dead Volume Check Fittings and Tubing: Ensure all fittings are properly connected and that there is no unnecessary tubing length, which can contribute to dead volume and peak broadening.[9]
Problem 3: Retention Time Shifts

Possible Causes & Solutions

CauseSolution
Changes in Mobile Phase Composition Fresh Mobile Phase: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.[16] • Accurate Preparation: Ensure accurate and consistent preparation of mobile phase additives and organic solvent ratios.
Column Equilibration Sufficient Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Column Temperature Fluctuations Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible retention times.
Column Degradation Monitor Column Performance: Track the retention times of your quality control samples over time. A consistent drift in retention time can indicate column degradation.[2]
Pump Performance Issues Check for Leaks: Inspect the LC system for any leaks, which can affect the flow rate and lead to retention time shifts.[18] • Pump Maintenance: Ensure the pump is properly maintained and delivering a consistent flow rate.

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and straightforward method for removing proteins from biological samples like plasma or serum.

  • Sample Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.

  • Addition of Precipitation Agent: Add 300 µL of cold acetonitrile (or methanol) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for derivatization or direct injection.

Derivatization Protocol with 3-Nitrophenylhydrazine (3-NPH)

This protocol is a general guideline and may require optimization for specific 3-hydroxydicarboxylic acids.

  • Sample Evaporation: Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Prepare a 200 mM solution of 3-NPH in 50:50 acetonitrile/water.

    • Prepare a 120 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine in 50:50 acetonitrile/water.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in 40 µL of a suitable solvent (e.g., 50:50 acetonitrile/water).

    • Add 20 µL of the 3-NPH solution.

    • Add 20 µL of the EDC/pyridine solution.

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[4]

  • Dilution and Analysis: After incubation, dilute the sample with an appropriate volume of the initial mobile phase before injection into the LC-MS/MS system.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Supernatant Supernatant Collection ProteinPrecipitation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation DerivatizationReaction Derivatization with 3-NPH/EDC Evaporation->DerivatizationReaction LC_Separation LC Separation DerivatizationReaction->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection DataAnalysis Data Analysis MSMS_Detection->DataAnalysis

Caption: Experimental workflow for the analysis of 3-hydroxydicarboxylic acids.

troubleshooting_logic cluster_signal Signal Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting Start LC-MS/MS Issue Identified CheckSignal Low/No Signal? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No OptimizeSource Optimize Ion Source CheckSignal->OptimizeSource Yes CheckRetentionTime Retention Time Shift? CheckPeakShape->CheckRetentionTime No CheckColumn Inspect Column CheckPeakShape->CheckColumn Yes VerifyLCMethod Verify LC Method CheckRetentionTime->VerifyLCMethod Yes CheckDerivatization Verify Derivatization OptimizeSource->CheckDerivatization CheckContamination Check for Contamination CheckDerivatization->CheckContamination CheckMobilePhase Verify Mobile Phase CheckColumn->CheckMobilePhase CheckInjection Check Injection Parameters CheckMobilePhase->CheckInjection CheckSystem Check LC System VerifyLCMethod->CheckSystem CheckColumnEquilibration Ensure Column Equilibration CheckSystem->CheckColumnEquilibration

Caption: Logical workflow for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Overcoming Matrix Effects in Urinary Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for urinary organic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in urinary organic acid analysis?

A1: A matrix effect is the alteration of an analytical signal, leading to either suppression or enhancement, caused by co-eluting components present in the urine sample, which is everything in the sample apart from the analytes of interest.[1][2][3] Urine is a complex biological matrix containing salts, urea, pigments, proteins, and numerous other endogenous and exogenous compounds.[4] These components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity of the assay.[1][5][6]

Q2: How can I detect the presence of matrix effects in my analysis?

A2: Several methods can be used to identify and quantify matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5][7] A constant flow of the analyte standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Dips or peaks in the baseline signal indicate where co-eluting matrix components are causing interference.[2][7]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix with the response of the analyte in a pure solvent at the same concentration.[1][5] The ratio of these responses indicates the degree of signal suppression or enhancement.[5]

  • Calibration Slope Comparison: By generating two calibration curves—one in a pure solvent and another in a matrix-matched solvent—a significant difference in the slopes is indicative of matrix effects.[3]

Q3: What are the primary strategies to overcome or compensate for matrix effects?

A3: Strategies can be broadly categorized into three areas: sample preparation, chromatographic separation, and data correction/calibration.[1][5][8]

  • Sample Preparation: The goal is to remove interfering components before analysis. Common techniques include:

    • Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[1][9][10]

    • Liquid-Liquid Extraction (LLE): Separates analytes from the matrix based on their differential solubility in two immiscible liquids.[2][11]

    • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove interfering substances like salts and phospholipids.[6]

  • Chromatographic Separation: Optimizing the chromatographic method can separate the analytes of interest from interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a guard column.[2][12]

  • Correction and Calibration: When matrix effects cannot be eliminated, their impact can be compensated for using appropriate calibration methods.

    • Internal Standards (IS): A structurally similar compound is added to all samples and standards. While useful, it may not perfectly co-elute with the analyte.[13]

    • Stable Isotope Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[1][14][15] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects.[14]

    • Standard Addition Method: Involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is effective but can be time-consuming.[5]

Troubleshooting Guides

Problem 1: Poor peak shape, splitting, or shouldering in GC-MS analysis.

  • Possible Cause: Incomplete derivatization or presence of non-volatile residues in the injection port. The derivatization step is crucial for GC-MS analysis of organic acids to make them volatile and thermally stable.[11][16]

  • Troubleshooting Workflow:

    A Poor Peak Shape in GC-MS B Check Derivatization Efficiency A->B C Optimize Derivatization Conditions (Time, Temp, Reagent Ratio) B->C Inefficient D Review Sample Cleanup B->D Efficient H Issue Resolved C->H E Improve Extraction/Cleanup (e.g., SPE) D->E Suboptimal F Inspect GC Inlet D->F Optimal E->H G Clean/Replace Liner and Septum F->G Contaminated G->H

    Caption: Troubleshooting workflow for poor GC-MS peak shape.

Problem 2: Inconsistent quantification and high variability between replicate injections in LC-MS.

  • Possible Cause: Variable ion suppression due to inconsistent matrix effects between samples.[6] Urine composition can vary significantly between individuals and even for the same individual at different times.

  • Troubleshooting Workflow:

    A High Variability in LC-MS Quantification B Implement Stable Isotope Labeled Internal Standard (SIL-IS) A->B D Optimize Chromatographic Separation A->D No SIL-IS Available C Evaluate Sample Preparation B->C Still Variable H Issue Resolved B->H Resolved E Dilute Sample C->E Dilution Feasible F Enhance Cleanup (e.g., SPE) C->F Need Cleaner Extract G Modify Gradient to Separate Analyte from Suppression Zone D->G E->H F->H G->H

    Caption: Troubleshooting inconsistent LC-MS quantification.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects. The values represent the percentage of signal suppression, where a lower value indicates a more effective method.

Sample Preparation MethodAnalyte A (Polar)Analyte B (Non-polar)Reference
Dilute-and-Shoot (1:10)45%30%[17]
Protein Precipitation60%50%[2]
Liquid-Liquid Extraction (LLE)25%15%[2][11]
Solid-Phase Extraction (SPE)<10%<5%[6]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

This protocol allows for the qualitative assessment of ion suppression or enhancement throughout a chromatographic run.

  • System Setup:

    • Prepare a standard solution of the analyte of interest at a concentration that gives a stable and moderate signal.

    • Use a syringe pump to deliver the analyte solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a T-fitting.

  • Procedure:

    • Begin infusing the analyte standard into the mobile phase and allow the signal in the mass spectrometer to stabilize.

    • Inject a blank matrix extract (a urine sample known to not contain the analyte) onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte.

    • A consistent, flat baseline indicates no significant matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • An increase in the baseline indicates a region of ion enhancement.

    cluster_0 LC System cluster_1 Infusion System cluster_2 Detection LC LC Pump & Autosampler Col Analytical Column LC->Col Tee T-fitting Col->Tee SP Syringe Pump (Analyte Standard) SP->Tee MS Mass Spectrometer Tee->MS

    Caption: Workflow for post-column infusion experiment.

Protocol 2: GC-MS Sample Preparation with Derivatization

This is a general protocol for the extraction and derivatization of urinary organic acids for GC-MS analysis.

  • Sample Preparation:

    • Thaw frozen urine samples and mix thoroughly.

    • Adjust the sample volume based on creatinine concentration to normalize the amount of organic acids extracted.[18][19]

    • Add an appropriate internal standard (e.g., heptadecanoic acid).[16]

  • Extraction:

    • Acidify the urine sample to a pH < 2 with HCl.[16]

    • Saturate the sample with sodium chloride.[16]

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.[11][16]

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS), often in a solvent like pyridine.[11][16]

    • Incubate the mixture (e.g., at 70°C for 40 minutes) to form trimethylsilyl (TMS) derivatives of the organic acids.[20]

  • Analysis:

    • Inject the derivatized sample into the GC-MS system for analysis.

    Start Urine Sample A Add Internal Standard & Acidify (pH<2) Start->A B Liquid-Liquid Extraction (e.g., Ethyl Acetate) A->B C Evaporate Organic Layer to Dryness B->C D Add Derivatization Reagent (e.g., BSTFA) C->D E Incubate to Form TMS Derivatives D->E End Inject into GC-MS E->End

    Caption: GC-MS sample preparation workflow.

References

Technical Support Center: Improving Peak Shape for Dicarboxylic Acids in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to the peak shape of dicarboxylic acids in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why are my dicarboxylic acid peaks tailing?

A1: Peak tailing for dicarboxylic acids is most commonly caused by secondary interactions within the column or unwanted chemical effects. The primary reasons include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of the dicarboxylic acid, a mixed population of ionized and non-ionized species will exist, leading to tailing.[1][2]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carboxyl groups, causing tailing.[3][4]

  • Metal Chelation: Dicarboxylic acids can chelate with trace metal ions (e.g., iron, titanium) present in the HPLC system (stainless steel components, column packing), resulting in distorted or tailing peaks.[5][6]

Q2: What causes peak fronting for dicarboxylic acids?

A2: Peak fronting is less common than tailing but typically points to a specific set of issues:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden and skew towards the front.[3]

  • Poor Sample Solubility: If the dicarboxylic acid is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, fronting can occur.

Q3: My dicarboxylic acid peak is split or shows shoulders. What's the problem?

A3: Peak splitting or shoulders suggest that the analyte is experiencing multiple interaction environments or that there is an issue with the chromatography setup. Common causes include:

  • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger (more eluting power) than the mobile phase can cause the sample band to spread unevenly at the column head, leading to a split peak.[3][7]

  • Operating Near the Analyte's pKa: When the mobile phase pH is very close to the pKa of the dicarboxylic acid, both the ionized and unionized forms are present in significant amounts, which can sometimes resolve into two overlapping peaks or a peak with a shoulder.[1]

  • Column Contamination or Damage: A partially blocked column inlet frit or a void in the packing material can create alternative flow paths, resulting in a split peak.[4]

Q4: How does mobile phase pH specifically affect dicarboxylic acid analysis?

A4: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of dicarboxylic acids.[8] Since these molecules have two carboxylic acid groups, they have two pKa values.

  • At Low pH (pH < pKa1): The dicarboxylic acid is fully protonated (neutral). In reversed-phase HPLC, this non-ionized form is more hydrophobic and will be well-retained, typically resulting in a sharp, symmetrical peak.[9][10]

  • At Intermediate pH (pKa1 < pH < pKa2): The molecule will exist as a mixture of neutral, singly-ionized, and doubly-ionized species. This leads to poor peak shape and shifting retention times.[1]

  • At High pH (pH > pKa2): The dicarboxylic acid is fully deprotonated (doubly-ionized). This highly polar form has very little retention on a traditional reversed-phase column and may elute at or near the void volume.

Troubleshooting Guide

This section provides a systematic, question-based approach to diagnosing and resolving peak shape issues.

Is the poor peak shape observed for all peaks or only the dicarboxylic acid analytes?

  • If all peaks are affected: The problem is likely mechanical or system-wide. Check for:

    • Extra-column Volume: Ensure tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.12 mm) to minimize dead volume.[11][12]

    • Leaking Fittings: Check for leaks throughout the system, as they can cause broad peaks.[13][14]

    • Column Damage: A blocked inlet frit or a damaged column can affect all peaks. Try reversing and flushing the column (disconnected from the detector) or replacing it.[4]

  • If only dicarboxylic acid peaks are affected: The issue is likely chemical and related to the specific properties of your analytes. Proceed with the following steps.

Step 1: Evaluate and Optimize the Mobile Phase

Q: Is your mobile phase pH controlled with a buffer? A: Unbuffered mobile phases are susceptible to pH shifts, leading to poor reproducibility and peak shape.[3] It is crucial to use a buffer to maintain a stable pH. For acidic analytes, the mobile phase pH should be at least 1.5-2 pH units below the first pKa.[9][10]

Q: What additives are you using in your mobile phase? A: The choice of acid or buffer is important for achieving good peak shape and for compatibility with your detector (e.g., MS).

AdditiveTypical ConcentrationModeMS Compatible?Notes
Formic Acid0.1 - 0.3%RPYesVolatile and provides good protonation for positive ion mode MS.[15]
Acetic Acid0.1 - 1.0%RPYesA slightly weaker acid than formic acid.[15]
Phosphoric Acid10 - 50 mMRPNoA strong acid that provides excellent pH control but is non-volatile and will contaminate an MS source.[6][16]
Perchloric Acid0.1 - 0.3%RPNoStrong, non-volatile acid modifier.[17]
Ammonium Acetate5 - 20 mMRPYesA volatile salt often used as a buffer.[15]

Step 2: Address Potential Metal Chelation

Q: Are you using a standard stainless steel HPLC system? A: Stainless steel components can leach metal ions that chelate with dicarboxylic acids, causing severe peak tailing.[5]

  • Solution 1: System Passivation: Flush the entire system with a strong acid (e.g., 6M nitric acid), followed by water and isopropanol, to remove metallic residues. Always consult your HPLC system's manual before performing this procedure.

  • Solution 2: Use a Chelating Additive: Add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 50-100 µM) to your mobile phase. The EDTA will bind to free metal ions, preventing them from interacting with your analyte.[18]

  • Solution 3: Use a Bio-Inert System: If metal chelation is a persistent issue, using an HPLC system with PEEK or other metal-free components is the most effective solution.[6]

Step 3: Evaluate the Analytical Column

Q: What type of column are you using? A: The column chemistry is critical for good peak shape.

  • High-Purity Silica: Use columns packed with high-purity silica and modern bonding technologies. These columns have a lower concentration of acidic silanol groups, reducing secondary interactions.[3]

  • End-Capping: A well-end-capped column (where residual silanols are chemically deactivated) is essential for analyzing polar compounds like dicarboxylic acids.[3][12]

  • Alternative Chemistries: If tailing persists on a standard C18 column, consider a polar-embedded phase (which provides shielding of silanols) or an aqueous-stable phase (e.g., AQ-type) for use with highly aqueous mobile phases.[3]

Step 4: Consider Derivatization

Q: Is your dicarboxylic acid difficult to detect or does it exhibit poor solubility? A: Derivatization can be a powerful strategy to improve both detection and chromatographic performance. By converting the carboxylic acid groups to esters (e.g., phenacyl esters), you can:

  • Improve solubility in common reversed-phase solvents.[19]

  • Eliminate the potential for ionization and secondary interactions, leading to sharp peaks.

  • Introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.[19][20]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase for Dicarboxylic Acid Analysis

Objective: To prepare a 25 mM phosphate buffer at pH 2.5, mixed with acetonitrile, to ensure dicarboxylic acids are in their fully protonated form.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄, 85%)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm filter membrane

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water (Molar Mass of KH₂PO₄ = 136.09 g/mol ; 0.025 mol/L * 136.09 g/mol = 3.40 g).

    • Dissolve the KH₂PO₄ in approximately 900 mL of water in a clean beaker with a stir bar.

  • Adjust the pH:

    • Place the calibrated pH electrode into the buffer solution.

    • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.50.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Mix the Mobile Phase:

    • For a 90:10 (Aqueous:ACN) mobile phase, measure 900 mL of the prepared pH 2.5 buffer and 100 mL of ACN.

    • Combine them in a clean mobile phase reservoir.

  • Degas the Mobile Phase:

    • Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter.

    • Degas the mobile phase using sonication, vacuum degassing, or helium sparging before use.[13]

Visualizations

// Connections start -> all_peaks; all_peaks -> check_leaks [label="Yes"]; all_peaks -> specific_peaks [label="No"]; check_leaks -> check_column;

specific_peaks -> check_ph; check_ph -> check_metal; check_metal -> check_col_chem; check_col_chem -> check_sample; } DOT Caption: Troubleshooting workflow for dicarboxylic acid peak shape issues.

G cluster_low_ph Low pH (pH < pKa1) cluster_mid_ph Mid pH (pH ≈ pKa) cluster_high_ph High pH (pH > pKa2) low_ph_analyte Analyte: Fully Protonated (Neutral) R-(COOH)₂ low_ph_interaction Interaction: Strong Hydrophobic Retention low_ph_analyte->low_ph_interaction on C18 Phase low_ph_peak Result: Good Retention, Symmetrical Peak low_ph_interaction->low_ph_peak mid_ph_analyte Analyte: Mixture of R-(COOH)₂ and R-(COO⁻)(COOH) mid_ph_interaction Interaction: Mixed-Mode Retention (Hydrophobic + Ionic) mid_ph_analyte->mid_ph_interaction on C18/Silanol mid_ph_peak Result: Poor Retention, Peak Tailing/Splitting mid_ph_interaction->mid_ph_peak high_ph_analyte Analyte: Fully Ionized (Anionic) R-(COO⁻)₂ high_ph_interaction Interaction: Minimal Hydrophobic Retention, Ionic Repulsion high_ph_analyte->high_ph_interaction on C18 Phase high_ph_peak Result: No Retention, Elutes at Void high_ph_interaction->high_ph_peak

References

Technical Support Center: Quantification of 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-hydroxysebacic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a dicarboxylic acid that serves as a metabolite in fatty acid metabolism.[1] Its quantification in biological samples, such as urine and plasma, is clinically relevant for diagnosing and monitoring certain inherited metabolic disorders, including those related to fatty acid oxidation and organic acidemias.[1] Elevated levels can indicate a disruption in these metabolic pathways.

Q2: What are the common analytical platforms used for this compound quantification?

The most common analytical platforms for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer the high sensitivity and selectivity required for accurate measurement in complex biological matrices.

Q3: What are the major challenges and potential sources of interference in this compound quantification?

The primary challenges in accurately quantifying this compound include:

  • Isobaric Interference: Compounds with the same nominal mass as this compound can lead to falsely elevated results.

  • Co-eluting Compounds: Substances that are not chromatographically separated from this compound can interfere with its detection and quantification.

  • Matrix Effects: Components in the biological sample (e.g., salts, urea in urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[2]

  • Sample Preparation Inefficiencies: Incomplete extraction or derivatization can result in underestimation of the analyte concentration.

  • Analyte Stability: Dicarboxylic acids can be prone to degradation under certain analytical conditions.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Troubleshooting

Issue 1: Poor Peak Shape (Tailing)

  • Possible Causes:

    • Active sites in the GC system: Free hydroxyl and carboxyl groups of this compound can interact with active sites in the injector liner, column, or detector, causing peak tailing.[3]

    • Incomplete Derivatization: Underivatized or partially derivatized this compound is polar and will exhibit poor chromatography.

    • Column Contamination: Buildup of non-volatile matrix components on the column can lead to active sites and peak tailing.

  • Troubleshooting Steps:

    • Verify Derivatization Efficiency: Ensure complete derivatization by optimizing the reaction conditions (reagent volume, temperature, and time). Use a fresh derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Inlet Maintenance: Regularly replace the injector liner and septum. Use an inert liner to minimize interactions.

    • Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues. If tailing persists, consider replacing the column.

    • Check for Leaks: Ensure all fittings in the GC flow path are leak-free.

Issue 2: Inaccurate Quantification and Suspected Interference

  • Possible Causes:

    • Co-eluting Compounds: Other dicarboxylic acids or their metabolites may co-elute with the this compound derivative.

    • Isobaric Interference: While less common in GC-MS with electron ionization due to characteristic fragmentation patterns, isobaric interferences can still occur.

  • Troubleshooting Steps:

    • Optimize GC Temperature Program: Adjust the temperature ramp to improve the separation of this compound from other components.

    • Mass Spectral Analysis: Carefully examine the mass spectrum of the peak of interest. The trimethylsilyl (TMS) derivative of this compound has a characteristic fragmentation pattern. Compare the obtained spectrum with a reference spectrum to confirm identity.

    • Use of High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

    • Stable Isotope Dilution: Employ a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in sample preparation and instrument response.[4][5][6]

LC-MS/MS Troubleshooting

Issue 1: Ion Suppression or Enhancement (Matrix Effects)

  • Possible Causes:

    • High concentrations of salts, urea, and other endogenous compounds in the sample matrix can interfere with the ionization of this compound in the electrospray ionization (ESI) source.[2]

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract this compound while leaving behind interfering substances.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal. This approach needs careful validation.

    • Chromatographic Separation: Optimize the LC method to separate this compound from the bulk of the matrix components that elute early in the run.

    • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

Issue 2: Co-eluting Isobaric Interference

  • Possible Causes:

    • Other dicarboxylic acids or structurally similar compounds with the same molecular weight can co-elute with this compound. For example, other isomers of hydroxydicarboxylic acids could potentially interfere.

  • Troubleshooting Steps:

    • Optimize Chromatographic Selectivity:

      • Column Chemistry: Test different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.

      • Mobile Phase Modifiers: Adjust the pH of the mobile phase or use different additives to improve the resolution of isobaric compounds.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between isobaric compounds based on their accurate mass.

    • Tandem Mass Spectrometry (MS/MS): Develop a highly specific Multiple Reaction Monitoring (MRM) method using unique precursor-to-product ion transitions for this compound to minimize interference from co-eluting compounds.

Data Presentation

Table 1: Common Issues and Solutions in this compound Quantification

Issue Analytical Platform Potential Cause Recommended Solution
Peak TailingGC-MSIncomplete derivatization, active sites in the systemOptimize derivatization, perform inlet maintenance, trim/replace column
Inaccurate ResultsGC-MS / LC-MS/MSCo-eluting or isobaric interferenceOptimize chromatography, use HRMS, develop specific MRM transitions
Ion Suppression/EnhancementLC-MS/MSMatrix effects from biological sampleImprove sample preparation (SPE/LLE), sample dilution, use stable isotope-labeled internal standard
Low Signal IntensityGC-MS / LC-MS/MSInefficient extraction or derivatization, instrument sensitivityOptimize sample preparation protocol, check instrument performance

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification in Urine by GC-MS
  • Sample Collection: Collect a mid-stream urine sample in a sterile container. Store at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add a known amount of stable isotope-labeled this compound internal standard.

  • Extraction:

    • Acidify the urine sample to pH 1-2 with hydrochloric acid.

    • Perform liquid-liquid extraction twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

    • Combine the organic layers.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature. Over-drying or excessive heat can lead to loss of volatile analytes.[7]

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Sample Preparation for this compound Quantification in Plasma by LC-MS/MS
  • Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Visualization of Key Pathways and Workflows

fatty_acid_oxidation Long-Chain Fatty Acids Long-Chain Fatty Acids Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acids->Omega-Oxidation Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acids->Peroxisomal Beta-Oxidation This compound This compound Peroxisomal Beta-Oxidation->this compound Chain-Shortened Dicarboxylic Acids Chain-Shortened Dicarboxylic Acids Peroxisomal Beta-Oxidation->Chain-Shortened Dicarboxylic Acids Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA

Caption: Metabolic pathway showing the formation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological Sample (Urine/Plasma) Biological Sample (Urine/Plasma) Internal Standard Spiking Internal Standard Spiking Biological Sample (Urine/Plasma)->Internal Standard Spiking Extraction (LLE/SPE) Extraction (LLE/SPE) Internal Standard Spiking->Extraction (LLE/SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction (LLE/SPE)->Derivatization (for GC-MS) GC-MS only GC-MS or LC-MS/MS GC-MS or LC-MS/MS Extraction (LLE/SPE)->GC-MS or LC-MS/MS LC-MS/MS Derivatization (for GC-MS)->GC-MS or LC-MS/MS Data Acquisition Data Acquisition GC-MS or LC-MS/MS->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic Inaccurate Quantification Inaccurate Quantification Check Peak Shape Check Peak Shape Inaccurate Quantification->Check Peak Shape Review Mass Spectrum Review Mass Spectrum Inaccurate Quantification->Review Mass Spectrum Evaluate Matrix Effects Evaluate Matrix Effects Inaccurate Quantification->Evaluate Matrix Effects Tailing Peak Tailing Peak Check Peak Shape->Tailing Peak Yes Co-eluting Peak Co-eluting Peak Review Mass Spectrum->Co-eluting Peak Yes Ion Suppression/Enhancement Ion Suppression/Enhancement Evaluate Matrix Effects->Ion Suppression/Enhancement Yes Optimize Derivatization/System Maintenance Optimize Derivatization/System Maintenance Tailing Peak->Optimize Derivatization/System Maintenance Improve Chromatographic Resolution Improve Chromatographic Resolution Co-eluting Peak->Improve Chromatographic Resolution Enhance Sample Cleanup Enhance Sample Cleanup Ion Suppression/Enhancement->Enhance Sample Cleanup

Caption: A logical troubleshooting workflow for inaccurate quantification results.

References

Technical Support Center: Minimizing Ion Suppression for 3-Hydroxysebacic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS analysis of 3-Hydroxysebacic acid.

Troubleshooting Guide: Addressing Common Issues

This guide is designed to help you diagnose and resolve common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating ion suppression.

Problem 1: Low or No Signal for this compound

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Solutions:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): This is a highly effective method for removing salts and other polar interferences. Due to the polar nature of this compound, a derivatization step to increase its hydrophobicity prior to extraction may be beneficial. Alternatively, adjusting the pH of the aqueous sample to be 1-2 units below the pKa of the carboxylic acid groups will promote its extraction into an organic solvent.[1][2]

    • Solid-Phase Extraction (SPE): Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective at removing a wide range of matrix components from biological samples, leading to a significant reduction in matrix effects.[3][4] For acidic compounds like this compound, a weak anion exchange (WAX) sorbent can be very effective.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and other matrix components that can cause significant ion suppression.[3][4] If using PPT, consider a subsequent clean-up step like phospholipid depletion.

  • Chromatographic Optimization:

    • Modify Mobile Phase Gradient: Adjusting the gradient profile can help to chromatographically separate this compound from the regions of significant ion suppression.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to alter the elution profile of both the analyte and interfering matrix components.

    • Employ UPLC/UHPLC: The higher resolution offered by UPLC/UHPLC systems can significantly improve the separation of the analyte from matrix interferences, thereby reducing ion suppression.[3][4][5]

  • Derivatization:

    • Derivatizing the carboxylic acid groups of this compound can decrease its polarity, leading to better retention on reversed-phase columns and moving its elution away from the early-eluting, highly polar matrix components that often cause ion suppression.[6][7]

Problem 2: Inconsistent and Irreproducible Results for QC Samples

Possible Cause: Variable matrix effects across different samples.

Solutions:

  • Implement a Robust Sample Preparation Method: As detailed above, a thorough sample clean-up using LLE or mixed-mode SPE is crucial to minimize sample-to-sample variability in matrix composition.[3][4]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize the impact of consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[8] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. This compound, being a polar dicarboxylic acid, can be particularly susceptible to ion suppression from other polar matrix components that elute early in a reversed-phase chromatogram.

Q2: What are the most common sources of ion suppression in biological samples?

A2: Common sources of ion suppression in biological matrices like plasma and urine include:

  • Salts and Buffers: Non-volatile salts from the sample or buffers used during sample preparation can build up in the ion source and interfere with the ionization process.

  • Phospholipids: These are abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.[4]

  • Other Endogenous Molecules: A high concentration of other small molecules in the biological sample can compete with this compound for ionization.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is the standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant baseline signal of the this compound standard indicate the retention times at which matrix components are eluting and causing ion suppression.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not strictly necessary, derivatization is a highly recommended strategy for polar analytes like this compound when using reversed-phase LC-MS.[6][7][9] Derivatization of the carboxylic acid functional groups can:

  • Increase the hydrophobicity of the molecule, leading to better retention on C18 columns.

  • Improve the separation from polar matrix interferences.

  • Enhance ionization efficiency, leading to improved sensitivity.

Q5: What type of internal standard is best for this compound analysis?

A5: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard. It will co-elute with the unlabeled analyte and experience the same degree of ion suppression, providing the most accurate correction for matrix effects and improving the overall precision and accuracy of the method.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the regions in the chromatogram where matrix components cause ion suppression.

Materials:

  • Syringe pump

  • Tee-union

  • Syringe filled with a standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • LC-MS system

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10-20 µL/min).

  • Data Acquisition: Start acquiring data on the mass spectrometer in the MRM mode for this compound to establish a stable baseline signal.

  • Injection: Inject a blank matrix extract onto the LC column.

  • Analysis: Monitor the baseline of the infused this compound signal. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

Objective: To extract this compound from a plasma sample while minimizing co-extraction of interfering matrix components.

Materials:

  • Plasma sample

  • Internal Standard (SIL-IS of this compound)

  • Acidifying agent (e.g., 1M HCl)

  • Extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard solution.

  • Acidification: Add 10 µL of 1M HCl to acidify the sample to a pH of 2-3. This ensures the carboxylic acid groups are protonated.

  • Extraction: Add 500 µL of the extraction solvent. Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85-9540-60 (Significant Suppression)[3][4]
Liquid-Liquid Extraction (LLE)70-9010-25 (Moderate Suppression)[3][4]
Solid-Phase Extraction (SPE) - Reversed Phase80-9515-30 (Moderate Suppression)[3]
Solid-Phase Extraction (SPE) - Mixed-Mode90-105<15 (Minimal Suppression)[3][4]

Note: The values presented are typical ranges and may vary depending on the specific matrix and experimental conditions.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_lc LC System cluster_ms MS Ion Source Analyte This compound CoElution Co-elution Analyte->CoElution Interferences Phospholipids, Salts, etc. Interferences->CoElution Ionization Ionization Process CoElution->Ionization Suppression Ion Suppression Ionization->Suppression Signal Reduced Analyte Signal Suppression->Signal

Caption: The process of ion suppression in LC-MS.

TroubleshootingFlowchart Start Low/Inconsistent Signal? PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion Yes CheckSamplePrep Optimize Sample Preparation (LLE, SPE) CheckChroma Optimize Chromatography (Gradient, Column) CheckSamplePrep->CheckChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard CheckChroma->UseSIL_IS ProblemSolved Problem Resolved? UseSIL_IS->ProblemSolved PostColumnInfusion->CheckSamplePrep Suppression Identified ProblemSolved->CheckSamplePrep No, Re-evaluate End Analysis Optimized ProblemSolved->End Yes

Caption: A logical workflow for troubleshooting ion suppression.

References

Technical Support Center: Stability of Derivatized 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of derivatized 3-hydroxysebacic acid. The information is tailored to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: The two most common derivatization methods for this compound are silylation and esterification (specifically, methylation). Silylation targets the hydroxyl and carboxyl functional groups, replacing active hydrogens with a silyl group, typically trimethylsilyl (TMS).[1] This increases the volatility and thermal stability of the compound for gas chromatography.[2] Esterification, most commonly methylation to form a fatty acid methyl ester (FAME), converts the carboxylic acid groups to methyl esters. This also serves to increase volatility and reduce polarity.

Q2: How stable are trimethylsilyl (TMS) derivatives of this compound?

A2: TMS derivatives of organic acids, including this compound, are susceptible to hydrolysis.[3][4] Their stability is significantly influenced by moisture, temperature, and pH. It is crucial to maintain anhydrous conditions during and after derivatization.[1] For short-term storage, keeping the samples at 4°C can maintain stability for up to 12 hours.[5][6] For longer-term storage, temperatures of -20°C or below are recommended, which can preserve the derivatives for at least 72 hours.[5][6]

Q3: How does pH affect the stability of silylated this compound?

A3: Silyl ethers and esters are labile to both acidic and basic conditions.[3] Hydrolysis is minimized when the pH is kept close to neutral (pH 7).[3] Strongly acidic or basic conditions will lead to the cleavage of the silyl groups, regenerating the original this compound. Mildly basic conditions are generally better tolerated than acidic conditions for silyl ethers.[3]

Q4: Are fatty acid methyl ester (FAME) derivatives of this compound more stable than silylated derivatives?

A4: Yes, in general, FAMEs are more chemically stable than TMS derivatives, particularly with respect to hydrolysis. However, FAMEs, especially those with any degree of unsaturation, can be susceptible to oxidation over long-term storage. Factors that accelerate oxidation include exposure to air, elevated temperatures, and light.[7]

Q5: What are the optimal storage conditions for derivatized this compound?

A5: For silylated derivatives, immediate analysis after derivatization is ideal. If storage is necessary, it should be in a tightly sealed vial, preferably under an inert atmosphere (e.g., nitrogen or argon), at -20°C or lower.[6] For FAME derivatives, storage at low temperatures in the dark and under an inert atmosphere will minimize oxidation.

Troubleshooting Guides

Issue 1: Peak Tailing in GC-MS Analysis
Possible Cause Troubleshooting Steps
Incomplete Derivatization - Ensure reagents are fresh and anhydrous.[1]- Optimize reaction time and temperature. For silylation, heating at 60-80°C for 30-60 minutes is common.[8]- Use a catalyst, such as trimethylchlorosilane (TMCS) for silylation or boron trifluoride (BF3) for methylation, to drive the reaction to completion.[8]
Hydrolysis of Derivative - Ensure all glassware is scrupulously dry.[1]- Use anhydrous solvents and reagents.[1]- Analyze samples as quickly as possible after derivatization.[4]- If samples must be stored, use low temperatures (-20°C or below).[5]
Active Sites in the GC System - Use a deactivated inlet liner.[9]- Trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues and active sites.[10]- Condition the column according to the manufacturer's instructions.
Column Overload - Dilute the sample and reinject.[11]- Reduce the injection volume.[11]
Issue 2: Ghost Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Contaminated Syringe or Solvents - Rinse the syringe with a high-purity solvent before injection.- Run a blank injection of only the solvent to check for contamination.[12]
Septum Bleed - Use high-quality, low-bleed septa.- Replace the septum regularly.
Carryover from Previous Injections - Run a solvent blank after a concentrated sample to ensure the system is clean.[12]- Increase the final oven temperature and hold time of the GC method to "bake out" any residual compounds.[13]
Degradation of Derivatives in the Inlet - Lower the inlet temperature to the minimum required for efficient volatilization.

Data Presentation

The following tables summarize the stability of commonly used derivatives of hydroxy- and dicarboxylic acids under various conditions, which can be extrapolated to this compound derivatives.

Table 1: Stability of Trimethylsilyl (TMS) Derivatives

Storage ConditionDuration of StabilityKey Considerations
Room Temperature (~25°C)Highly variable, significant degradation can occur within hours.[5]Not recommended for storage. Prone to rapid hydrolysis, especially in the presence of trace moisture.
Refrigerated (4°C)Up to 12 hours.[5][6]Suitable for short-term storage in an autosampler during a sequence. Vials should be tightly capped.
Frozen (-20°C)At least 72 hours.[5][6]Recommended for storage beyond 12 hours. Protect from moisture ingress during thawing.
pHMost stable at neutral pH (~7).[3]Highly susceptible to hydrolysis under acidic (pH < 6) and basic (pH > 8) conditions.[3]

Table 2: Stability of Fatty Acid Methyl Ester (FAME) Derivatives

Storage ConditionDuration of StabilityKey Considerations
Room Temperature (~25°C)Stable for days to weeks if protected from air and light.[7]Oxidation is the primary concern.[7]
Refrigerated (4°C)Stable for weeks to months.[7]Low temperature slows down oxidation. Storage under an inert gas is beneficial.
Frozen (-20°C)Stable for months to years.Optimal for long-term storage.
pHRelatively stable in the pH range of 5-7.[14]Hydrolysis can occur under strong acidic or basic conditions, though they are more resistant than silyl esters.[14]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Sample Preparation: Accurately weigh or measure the sample containing this compound into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample, add 100 µL of a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8] Pyridine can also be used as a solvent and catalyst.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes.[8]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Methyl Esterification of this compound for GC-MS Analysis

This protocol uses boron trifluoride-methanol, a common and effective reagent for preparing FAMEs.

  • Sample Preparation: Place the sample containing this compound in a reaction tube. If the sample is dry, add a small amount of a nonpolar solvent like toluene.

  • Reagent Addition: Add 1-2 mL of 14% boron trifluoride (BF3) in methanol.[15]

  • Reaction: Tightly seal the tube and heat at 60-100°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane to the tube. Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Sample Cleanup: Centrifuge to separate the layers. Carefully transfer the upper hexane layer to a clean vial. The hexane extract can be washed with a small amount of water to remove any residual acid or catalyst.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample if necessary.

  • Analysis: Reconstitute the dried residue in a suitable volume of hexane for GC-MS analysis.

Visualizations

experimental_workflow_silylation Silylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dry->add_reagent react Heat at 70-80°C for 60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject troubleshooting_peak_tailing Troubleshooting Peak Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed incomplete_deriv Incomplete Derivatization start->incomplete_deriv hydrolysis Derivative Hydrolysis start->hydrolysis active_sites Active Sites in System start->active_sites overload Column Overload start->overload optimize_deriv Optimize Reaction (Time, Temp, Reagents) incomplete_deriv->optimize_deriv anhydrous Use Anhydrous Conditions & Analyze Promptly hydrolysis->anhydrous maintain_system Inlet/Column Maintenance (Deactivated Liner, Trim Column) active_sites->maintain_system dilute Dilute Sample or Reduce Injection Volume overload->dilute

References

dealing with isomeric interference in 3-hydroxy acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-hydroxy acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to isomeric interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a single, broad peak in my LC-MS analysis where I expect to see two isomeric 3-hydroxy acids?

A1: Co-elution of isomers is a common challenge in the analysis of structurally similar compounds like 3-hydroxy acids. Standard reversed-phase columns (e.g., C18) may not provide sufficient selectivity to separate isomers. Factors contributing to this issue include:

  • Insufficient Chromatographic Resolution: The stationary phase may not have the appropriate chemistry to differentiate between the isomers.

  • Suboptimal Mobile Phase: The mobile phase composition may not be optimized to exploit the subtle structural differences between the isomers.

  • Matrix Effects: Components of the sample matrix can interfere with the chromatography, leading to peak broadening and co-elution.[1][2]

To resolve this, consider developing a gradient elution method, exploring columns with different selectivities (e.g., phenyl-hexyl), or employing chiral chromatography if enantiomers are present.[1]

Q2: How can I differentiate between structural isomers like 3-hydroxybutyrate (3-HB) and 3-hydroxyisobutyrate (3-HIB)?

A2: Differentiating structural isomers typically requires a combination of chromatographic separation and mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, capillary GC columns can often provide baseline separation of these isomers.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While challenging, separation can be achieved with optimized chromatography. Derivatization can also enhance separation and detection sensitivity.[5] For instance, converting the acids to 2-pyridylmethyl (2PM) ester derivatives has been shown to be effective.[5]

Q3: My enzymatic assay for D-3-hydroxybutyrate seems to be giving unexpectedly high results. Could isomeric interference be the cause?

A3: It's possible, but often not the primary cause with highly specific enzymes. Commercial preparations of D-β-hydroxybutyrate dehydrogenase are generally highly specific for D-3-hydroxybutyrate and do not show significant cross-reactivity with 3-hydroxyisobutyrate.[3][4] However, it is crucial to validate the specificity of the enzyme lot you are using. High results could also be due to interference from other metabolites like lactate, which can be mitigated by including specific inhibitors like oxalate in the assay reagents.[6] For definitive quantification, it is recommended to confirm results with a mass spectrometry-based method.

Q4: What is the best approach for separating enantiomers, such as D- and L-3-hydroxybutyrate?

A4: The separation of enantiomers requires a chiral environment. The two main strategies are:

  • Chiral Derivatization: Reacting the 3-hydroxy acids with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

  • Chiral Chromatography: Using a chiral stationary phase (CSP) column that selectively interacts with one enantiomer more strongly than the other.[7][8] Polysaccharide-based columns are frequently used for this purpose in both HPLC and supercritical fluid chromatography (SFC).[1][7][9] Column-switching HPLC systems have also been used effectively to isolate and then resolve enantiomers.[10]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Shape or Tailing in GC-MS Analysis Incomplete derivatization of the polar hydroxyl and carboxyl groups. Active sites on the GC liner or column.Ensure derivatization reaction goes to completion by optimizing reagent concentration, temperature, and time. Use a fresh, properly deactivated GC liner and column. Silylation is a common and effective derivatization method for hydroxyl and carboxyl groups.[11]
Low Sensitivity in LC-MS/MS Poor ionization efficiency of the underivatized 3-hydroxy acids. Ion suppression from sample matrix components.Derivatize the carboxylic acid group to introduce a permanently charged or easily ionizable moiety.[12] For example, derivatization to form 2-pyridylmethyl (2PM) esters can significantly improve sensitivity in positive ion mode.[5] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][13] Use a stable isotope-labeled internal standard to correct for matrix effects.[1]
Inconsistent Retention Times Fluctuations in column temperature. Changes in mobile phase composition. Column degradation.Use a column oven to maintain a consistent temperature.[1] Prepare fresh mobile phase daily and ensure accurate mixing. Use a guard column and implement a column washing procedure to extend column lifetime.
Cannot Separate Enantiomers on a Chiral Column Incorrect chiral stationary phase (CSP) for the analytes. Suboptimal mobile phase for chiral recognition.Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). Chiral separations are highly dependent on the mobile phase; systematically vary the organic modifier and additives. For SFC, adjusting the co-solvent and additives is critical.[7]

Experimental Protocols

Protocol 1: Derivatization of 3-Hydroxy Acids for GC-MS Analysis (Silylation)

This protocol describes the preparation of trimethylsilyl (TMS) derivatives for volatile analysis by GC-MS.

Materials:

  • Dried sample extract containing 3-hydroxy acids.

  • Pyridine.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating block or oven set to 70°C.

  • GC vials with inserts.

Procedure:

  • Ensure the sample extract is completely dry, as water will quench the derivatization reagent.

  • Add 50 µL of pyridine to the dried extract to dissolve the analytes.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Chiral Separation of 3-Hydroxy Acid Enantiomers by HPLC-MS/MS

This protocol provides a starting point for developing a chiral separation method using an amylose-based chiral stationary phase.

Instrumentation & Columns:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA-3 or equivalent), 3 µm, 2.1 x 150 mm.[1]

Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Prepare samples in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Gradient: Start with a shallow gradient (e.g., 10% B to 60% B over 10 minutes) and optimize based on the separation observed.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Determine the optimal precursor-to-product ion transitions for each 3-hydroxy acid by infusing a standard solution.

Visual Guides

G cluster_start Start: Sample Analysis cluster_eval Evaluation cluster_success Success cluster_troubleshoot Troubleshooting Path cluster_solutions Solutions start Inject Sample (LC-MS or GC-MS) eval Single Peak Observed? start->eval success Isomers Resolved. Proceed with Quantification. eval->success No check_type Are isomers enantiomers or structural? eval->check_type Yes struct_iso Structural Isomers check_type->struct_iso Structural enant_iso Enantiomers check_type->enant_iso Enantiomers sol_struct 1. Optimize Gradient 2. Change Column (e.g., Phenyl-Hexyl) 3. Derivatize to enhance separation struct_iso->sol_struct sol_enant 1. Use Chiral Stationary Phase (CSP) 2. Chiral Derivatization + Achiral Column enant_iso->sol_enant sol_struct->start Re-analyze sol_enant->start Re-analyze

Caption: Troubleshooting workflow for resolving co-eluting 3-hydroxy acid isomers.

G cluster_reactants Reactants cluster_process Process cluster_products Products rcooh 3-Hydroxy Acid (R-COOH) reaction Silylation Reaction (70°C) rcooh->reaction bstfa Derivatizing Agent (BSTFA) bstfa->reaction product Volatile TMS-Ester Derivative (R-COOSi(CH3)3) reaction->product gcms Analysis by GC-MS product->gcms

Caption: Workflow for derivatization of 3-hydroxy acids for GC-MS analysis.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Urinary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of urinary metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues that may arise during the solid-phase extraction of urinary metabolites, offering potential causes and solutions to ensure high-quality, reproducible results.

Problem 1: Low Analyte Recovery

Low recovery of target metabolites is one of the most frequent challenges in SPE. This can manifest as weak signals or complete loss of the analyte in the final extract.[1][2][3]

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Sorbent Selection The chosen sorbent may not have the appropriate retention mechanism for your analyte's chemical properties. Solution: Select a sorbent that matches the polarity and functional groups of your target metabolite (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged compounds). If retention is too strong, consider a less retentive sorbent.[3]
Suboptimal Sample pH The pH of the urine sample can significantly affect the ionization state of the analyte, influencing its retention on the sorbent.[4] Solution: Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE.[3]
Incorrect Elution Solvent Strength or Volume The elution solvent may not be strong enough to desorb the analyte from the sorbent, or the volume may be insufficient for complete elution.[3] Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or use a larger volume. Stepwise elution with increasing solvent strength can also be effective.[3]
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.[4][5] Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass. For urine, a larger volume can often be loaded compared to plasma due to lower endogenous material.[5]
High Flow Rate If the sample is loaded or eluted too quickly, there may be insufficient time for proper interaction between the analyte and the sorbent.[4][6] Solution: Optimize the flow rate to allow for adequate equilibration. A slow and steady flow rate of approximately 1-2 mL/min is often recommended for loading.[7]
Analyte Binding to Matrix Components Metabolites may be bound to proteins or other macromolecules in the urine, preventing their retention on the SPE column.[2] Solution: Incorporate a sample pre-treatment step, such as protein precipitation or enzymatic hydrolysis (for conjugated metabolites), to release the free analyte.[7]
Problem 2: Poor Reproducibility

Inconsistent results between replicate samples can compromise the validity of your study.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Sample Processing Variations in sample handling, such as different incubation times or pH adjustments, can lead to variability. Solution: Adhere strictly to a standardized and validated protocol for all samples.
Cartridge Variability Differences between SPE cartridge lots can affect performance.[1] Solution: Whenever possible, use cartridges from the same manufacturing lot for an entire study. Perform a quality control check on new lots.
Drying of the Sorbent Bed If the sorbent bed dries out after conditioning and before sample loading, analyte retention can be compromised.[3] Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps. Do not let the cartridge run dry before loading the sample.[7]
Incomplete Elution Residual analyte remaining on the column after elution will lead to lower and more variable recoveries. Solution: Ensure the elution solvent and volume are sufficient for complete recovery. A second elution step can be performed to check for residual analyte.
Problem 3: Dirty Extracts (Presence of Interferences)

Co-elution of matrix components with the analyte of interest can lead to ion suppression in mass spectrometry and interfere with quantification.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Washing Step The wash solvent may not be effective at removing interfering compounds. Solution: Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. A multi-step wash with solvents of increasing strength can be beneficial.[7]
Inappropriate Sorbent The chosen sorbent may have a strong affinity for both the analyte and interfering matrix components. Solution: Consider a different type of sorbent with a more selective retention mechanism for your analyte. Mixed-mode SPE, which combines two different retention mechanisms (e.g., reversed-phase and ion-exchange), can provide enhanced selectivity.
Matrix Effects The complex nature of the urine matrix can interfere with analyte ionization in the mass spectrometer. Solution: Dilute the urine sample with water or a suitable buffer before loading it onto the SPE cartridge.[9] This can reduce the concentration of interfering substances.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right SPE sorbent for my urinary metabolite analysis?

A1: The choice of sorbent depends on the physicochemical properties of your target metabolites.

  • Reversed-Phase (e.g., C18, C8, Phenyl): Ideal for non-polar to moderately polar metabolites. Retention is based on hydrophobic interactions.[10]

  • Normal-Phase (e.g., Silica, Diol, Alumina): Used for polar metabolites in non-polar organic solvents.

  • Ion-Exchange (e.g., SAX, SCX, WAX, WCX): Suitable for charged or ionizable metabolites. Selection is based on the charge of the analyte (anion or cation exchange) and the pH of the sample.[11]

  • Mixed-Mode (e.g., Reversed-Phase/Cation Exchange): Offers high selectivity by combining two different retention mechanisms.

Q2: What is the importance of pH control in urinary SPE?

A2: pH control is critical, especially for ionizable compounds, as it determines their charge state and, consequently, their retention on the sorbent. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral, most hydrophobic form. For ion-exchange SPE, the pH must be controlled to ensure the analyte and the sorbent are appropriately charged to facilitate retention.[12]

Q3: Can I reuse SPE cartridges?

A3: It is generally not recommended to reuse SPE cartridges for biological samples like urine. The risk of cross-contamination and carryover from the complex matrix is high, which can lead to inaccurate and irreproducible results. For method development, some researchers may reuse cartridges with rigorous washing procedures, but for routine analysis, single-use is standard practice.

Q4: What are the key steps in a generic SPE protocol for urine?

A4: A typical SPE protocol involves the following steps:

  • Sample Pre-treatment: This may include centrifugation to remove particulates, pH adjustment, dilution, or enzymatic hydrolysis to cleave conjugates.[7]

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The sorbent is rinsed with a solvent similar in composition to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

  • Sample Loading: The pre-treated urine sample is passed through the cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a solvent that removes interfering compounds without eluting the analytes of interest.

  • Elution: The target analytes are desorbed from the sorbent using a strong solvent.

Experimental Protocols

Below are detailed methodologies for common SPE applications in urinary metabolomics.

Protocol 1: Extraction of Non-Polar Metabolites using Reversed-Phase SPE (e.g., Steroids)

This protocol is suitable for the extraction of non-polar compounds like steroid metabolites from urine.[10]

Materials:

  • C18 or Oasis HLB SPE cartridges

  • Methanol

  • Water (HPLC grade)

  • 5% Methanol in water

  • Acetonitrile (or other suitable elution solvent)

  • SPE vacuum manifold or positive pressure manifold

Procedure:

  • Sample Pre-treatment: If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase). Centrifuge the urine sample to remove particulates.[7]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute the metabolites with 1-2 mL of acetonitrile or another appropriate organic solvent. Collect the eluate.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., by LC-MS).

Protocol 2: Extraction of Cationic Metabolites using Strong Cation Exchange (SCX) SPE

This protocol is designed for the selective isolation of positively charged metabolites.

Materials:

  • SCX SPE cartridges

  • Methanol

  • Water (HPLC grade)

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

Procedure:

  • Sample Pre-treatment: Adjust the pH of the urine sample to be at least 2 pH units below the pKa of the target analyte to ensure it is protonated (positively charged).

  • Conditioning: Condition the cartridge with 6 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 6 mL of water.

  • Sample Loading: Load the pH-adjusted urine sample (e.g., 3 mL) onto the cartridge.

  • Washing: Wash the cartridge with 6 mL of 2% formic acid in water to remove neutral and acidic compounds.

  • Elution: Elute the cationic metabolites with 6 mL of 5% ammonium hydroxide in methanol. The ammonia will neutralize the charge of the analytes, causing them to elute.[13]

  • Post-Elution: Process the eluate for subsequent analysis.

Visualizations

General Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Load 3. Sample Loading (Pre-treated Urine) Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Waste Elute 5. Elution (Collect Analyte) Wash->Elute Waste Analyze 6. Analysis (e.g., LC-MS) Elute->Analyze Analyte

Caption: A generalized workflow for solid-phase extraction.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting Start Low Analyte Recovery Detected Check_Loading Analyte in Loading Waste? Start->Check_Loading Check_Wash Analyte in Wash Waste? Check_Loading->Check_Wash No Sol_Loading Increase Sorbent Retention: - Check Sorbent Choice - Adjust Sample pH - Decrease Flow Rate - Reduce Sample Volume Check_Loading->Sol_Loading Yes Check_Elution Analyte Retained on Column? Check_Wash->Check_Elution No Sol_Wash Decrease Wash Solvent Strength Check_Wash->Sol_Wash Yes Sol_Elution Increase Elution Strength: - Stronger Solvent - Increase Volume Check_Elution->Sol_Elution Yes Sol_Other Investigate Other Issues: - Analyte Degradation - Matrix Binding Check_Elution->Sol_Other No

References

Technical Support Center: Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of polar carboxylic acids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on mitigating peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for polar carboxylic acids in reversed-phase HPLC?

Peak tailing for polar carboxylic acids is a common issue that can compromise resolution and quantification accuracy.[1][2] It typically stems from a combination of factors:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the polar carboxylic acid groups and residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4] These silanols can be acidic and interact with the analyte via hydrogen bonding, leading to a secondary retention mechanism that delays a portion of the analyte molecules and causes the peak to tail.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[4][5] This dual state leads to inconsistent retention and results in a broad, tailing peak.[5] For acidic compounds, a low pH is generally recommended to suppress ionization.[4][6]

  • Metal Contamination: Trace metal contaminants (e.g., iron, aluminum) in the silica matrix, column hardware (frits), or leached from stainless steel HPLC components can chelate with carboxylic acids.[2][4] This interaction acts as another retention mechanism, contributing to significant peak asymmetry.[4]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a distorted peak shape where the front is sharp and the back is broad.[3]

Q2: How does mobile phase pH affect the peak shape of my carboxylic acid?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like carboxylic acids.[4][5][7] To achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[7]

  • Low pH (Ion Suppression): By setting the mobile phase pH well below the carboxylic acid's pKa (typically pH < 3), the analyte remains in its neutral, protonated form.[6] This suppresses ionization, minimizes interactions with silanols, increases hydrophobicity, and promotes a single, well-defined retention mechanism, resulting in sharper, more symmetrical peaks.[2][4]

  • pH Near pKa: Operating near the pKa results in a mixed population of ionized and non-ionized molecules, leading to peak broadening or splitting.[5]

Q3: Can my HPLC system itself contribute to peak tailing?

Yes, instrumental issues can cause peak distortion for all compounds, including polar carboxylic acids. This is often referred to as "extra-column band broadening." Key sources include:

  • Improper Connections: Poorly fitted connections or worn ferrules can create dead volumes where the sample can diffuse, causing peaks to broaden and tail.[3]

  • Tubing: Using tubing with an unnecessarily long length or a wide internal diameter increases the volume between the injector and the detector, contributing to peak dispersion.[1]

  • Column Voids: A void at the head of the column, often caused by bed collapse or contamination, can disrupt the sample band's flow path and lead to tailing.[8][9]

Troubleshooting Guide: Step-by-Step Peak Tailing Resolution

If you are experiencing peak tailing with polar carboxylic acids, follow this systematic troubleshooting workflow.

Step 1: Initial Assessment & Mobile Phase Optimization

The first step is to address the most common chemical causes related to the mobile phase.

  • Action 1: Adjust Mobile Phase pH. Ensure your mobile phase is buffered to a pH at least 1.5-2 units below the pKa of your analyte. A common starting point is a pH of 2.5-3.0 using an acidic modifier like formic acid or phosphoric acid.[6][7]

  • Action 2: Add Competing Agents. If low pH is insufficient, secondary interactions with silanols may be the issue. While triethylamine (TEA) is often used for basic compounds, for acids, ensuring a sufficiently low pH is the primary strategy.[2][10]

  • Action 3: Check for Metal Chelation. If you suspect metal contamination, add a chelating agent like 0.1% Ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[4] This will bind to free metal ions in the system, preventing them from interacting with your analyte.[4]

Step 2: Column Evaluation & Alternatives

If mobile phase adjustments do not resolve the issue, evaluate the column's condition and chemistry.

  • Action 1: Use a Guard Column. A guard column protects the analytical column from strongly retained impurities that can degrade the column bed and cause tailing.[9]

  • Action 2: Flush or Replace the Column. Column performance degrades over time.[3] Try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to remove contaminants. If this fails, replace the column.

  • Action 3: Select an Appropriate Stationary Phase. Standard C18 columns may not be ideal. Consider these alternatives:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with thorough end-capping have fewer active silanol groups, reducing secondary interactions.[2][3]

    • Polar-Embedded or Polar-Endcapped Phases: These columns offer better shielding of residual silanols and are more compatible with highly aqueous mobile phases, improving peak shape for polar compounds.[1][11]

    • Mixed-Mode Columns: Columns with a positively charged functional group combined with C18 ligands can enhance the retention of acidic compounds through ionic interactions while improving peak shape.[12]

Step 3: System & Method Check

Finally, rule out instrumental and methodological causes.

  • Action 1: Reduce Sample Concentration. Dilute your sample to check for column overload. If tailing improves with dilution, you are exceeding the column's capacity.[3]

  • Action 2: Match Sample Solvent. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. A strong sample solvent can cause peak distortion.[3]

  • Action 3: Inspect the System for Dead Volume. Check all fittings and shorten tubing where possible to minimize extra-column volume.[3]

Troubleshooting Workflow Diagram

G start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 1.5? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Acidic Modifier check_ph->adjust_ph No check_metal Suspect Metal Contamination? check_ph->check_metal Yes adjust_ph->check_metal add_edta Add Chelating Agent (EDTA) to Mobile Phase or Passivate System check_metal->add_edta Yes check_column Is Column Old or Contaminated? check_metal->check_column No add_edta->check_column flush_column Flush with Strong Solvent or Replace Column check_column->flush_column Yes check_overload Is Sample Concentration High? check_column->check_overload No flush_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Check System for Dead Volume & Leaks check_overload->check_system No dilute_sample->check_system change_column Consider Alternative Column (Polar-Embedded, Mixed-Mode) check_system->change_column end_ok Peak Shape Improved check_system->end_ok Tailing Resolved change_column->end_ok end_nok Issue Persists: Consult Specialist change_column->end_nok Tailing Persists

References

Technical Support Center: Improving Recovery of Hydroxycarboxylic Acids from Solvent Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery of hydroxycarboxylic acids from solvent extracts.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments.

Issue 1: Low Recovery Yield After Solvent Extraction

Symptom: The concentration of the hydroxycarboxylic acid in the aqueous phase after extraction is significantly lower than expected.

Possible CauseRecommended Solution
Incorrect pH of the Aqueous Phase The pH of the aqueous solution should be below the pKa of the hydroxycarboxylic acid to ensure it is in its undissociated form, which is more soluble in the organic solvent.[1] Adjust the pH of the aqueous phase with a suitable acid (e.g., HCl, H₂SO₄) to be at least 1-2 pH units below the pKa of the target acid.
Inappropriate Solvent Choice The organic solvent may not have a high enough partition coefficient for the target hydroxycarboxylic acid. Amine-based extractants (e.g., tri-n-octylamine) dissolved in a suitable diluent are often effective.[2]
Insufficient Mixing or Contact Time Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction.
Formation of a Stable Emulsion The formation of an emulsion at the interface between the aqueous and organic layers can trap the analyte, leading to poor recovery.

Troubleshooting Workflow for Low Recovery Yield

Caption: Troubleshooting workflow for low recovery yield.

Issue 2: Difficulty in Back-Extracting the Hydroxycarboxylic Acid from the Organic Phase

Symptom: The hydroxycarboxylic acid remains in the organic phase even after attempting back-extraction into a fresh aqueous phase.

Possible CauseRecommended Solution
Incorrect pH of the Back-Extraction Solution For back-extraction, the pH of the aqueous phase should be above the pKa of the hydroxycarboxylic acid to convert it to its ionized form, which is more soluble in the aqueous phase. Adjust the pH of the back-extraction solution with a suitable base (e.g., NaOH) to be at least 1-2 pH units above the pKa of the target acid.
Strong Acid-Extractant Interaction The complex formed between the hydroxycarboxylic acid and the extractant (e.g., tertiary amine) may be too stable.
Temperature Effects The stability of the acid-extractant complex can be temperature-dependent.
Issue 3: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Symptom: A third, cloudy layer forms between the aqueous and organic phases, which does not separate upon standing.

Possible CauseRecommended Solution
High Concentration of Surfactant-like Impurities Compounds like proteins, lipids, or other amphiphilic molecules can stabilize emulsions.[3]
Vigorous Shaking Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.[4]
Similar Densities of the Two Phases If the densities of the aqueous and organic phases are too close, separation can be slow.

Methods to Break Emulsions

  • Addition of Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[3]

  • Centrifugation: Centrifuging the mixture can provide the necessary force to separate the phases.[4]

  • Filtration: Filter the mixture through a bed of Celite or glass wool.[5]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[3]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[3]

Issue 4: Oiling Out or Poor Crystal Formation During Crystallization

Symptom: Instead of forming solid crystals, the hydroxycarboxylic acid separates as an oil or fails to crystallize from the solution.

Possible CauseRecommended Solution
Supersaturation is too High If the solution is cooled too quickly or if too much anti-solvent is added, the compound may precipitate as an oil.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.[6][7]
Inappropriate Solvent System The chosen solvent or solvent mixture may not be suitable for crystallization of the target compound.

Crystallization Troubleshooting Logic

CrystallizationTroubleshooting Start Oiling Out or No Crystals CheckCoolingRate Was cooling too rapid? Start->CheckCoolingRate SlowCooling Re-dissolve and cool slowly CheckCoolingRate->SlowCooling Yes CheckImpurity Are impurities present? CheckCoolingRate->CheckImpurity No InduceCrystallization Try to induce crystallization (scratching, seeding) SlowCooling->InduceCrystallization PurifyExtract Consider a purification step (e.g., charcoal treatment) CheckImpurity->PurifyExtract Yes CheckSolventSystem Is the solvent system appropriate? CheckImpurity->CheckSolventSystem No PurifyExtract->InduceCrystallization ChangeSolvent Experiment with different solvents or solvent ratios CheckSolventSystem->ChangeSolvent No CheckSolventSystem->InduceCrystallization Yes ChangeSolvent->InduceCrystallization Result Crystals Formed InduceCrystallization->Result

Caption: Decision-making process for troubleshooting crystallization.

Data Presentation

Table 1: Effect of pH on the Recovery of α-Ketoglutaric Acid (KGA) and Pyruvic Acid (PYR)

pHKGA Recovery (%)PYR Recovery (%)
1.097.898.1
2.0~95~96
3.0~85~88
4.0~60~65
5.0~30~35
6.0<10<10
Data adapted from a study on the separation and purification of α-ketoglutarate and pyruvate.[8]

Table 2: Comparison of Solvents for the Extraction of Formic Acid

SolventDistribution Coefficient (at 5 wt% Formic Acid)
Alamine 336-toluene (1:1)~1.8
Cyanex 923~1.5
n,n-dibutylformamide~0.8
1-octyl-2-pyrrolidone~0.7
2-Octanone~0.2
Data adapted from a comparative study of solvents for carboxylic acid recovery.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Hydroxycarboxylic Acids
  • Preparation of the Aqueous Phase:

    • Dissolve the sample containing the hydroxycarboxylic acid in deionized water.

    • Adjust the pH of the aqueous solution to at least 1-2 pH units below the pKa of the target acid using a suitable acid (e.g., 1M HCl). This ensures the acid is in its undissociated form for efficient extraction into the organic phase.[1]

  • Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate, or a solution of an amine extractant like tri-n-octylamine in a suitable diluent).

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[4]

    • Allow the layers to separate completely.

  • Phase Separation:

    • Carefully drain the lower layer (typically the aqueous layer, but check densities) into a clean beaker.

    • Drain the upper organic layer into a separate clean flask.

    • For quantitative recovery, the aqueous layer can be re-extracted with fresh organic solvent.

Protocol 2: Back-Extraction of Hydroxycarboxylic Acids
  • Preparation of the Back-Extraction Solution:

    • Prepare an aqueous solution with a pH at least 1-2 units above the pKa of the target hydroxycarboxylic acid using a suitable base (e.g., 1M NaOH). This will convert the acid to its salt form, which is more soluble in the aqueous phase.

  • Back-Extraction:

    • Combine the organic extract containing the hydroxycarboxylic acid with an equal volume of the basic aqueous solution in a separatory funnel.

    • Gently mix the two phases as described in the extraction protocol.

    • Allow the layers to separate.

  • Collection:

    • Drain the lower aqueous layer containing the salt of the hydroxycarboxylic acid.

    • The organic layer can be washed with fresh basic solution to maximize recovery.

Protocol 3: Crystallization of Hydroxycarboxylic Acids
  • Solvent Selection:

    • Choose a solvent in which the hydroxycarboxylic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixed solvent system can also be effective.

  • Dissolution:

    • Place the crude hydroxycarboxylic acid (either as a solid or as a concentrated extract) in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point of the compound.

Protocol 4: Quantification of Hydroxycarboxylic Acids by HPLC
  • Sample Preparation:

    • Take a known volume of the solvent extract.

    • If the solvent is not compatible with the HPLC mobile phase, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to keep the carboxylic acids in their protonated form for better retention and peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength around 210 nm, where carboxylic acids absorb.

    • Quantification: Use a calibration curve prepared from standard solutions of the pure hydroxycarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider for efficient solvent extraction of a hydroxycarboxylic acid?

A1: The pH of the aqueous phase is the most critical factor. The hydroxycarboxylic acid must be in its undissociated (protonated) form to be efficiently extracted into an organic solvent. Therefore, the pH of the aqueous solution should be maintained at least one to two pH units below the pKa of the acid.[1]

Q2: My hydroxycarboxylic acid is forming an oil instead of crystals during crystallization. What should I do?

A2: "Oiling out" can occur if the solution is supersaturated to a great extent or if impurities are present. Try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. If the problem persists, consider purifying your extract before crystallization, for example, by treating it with activated charcoal to remove impurities.

Q3: How can I improve the back-extraction of my hydroxycarboxylic acid from an amine-based organic extract?

A3: To improve back-extraction, you need to disrupt the acid-amine complex. This can be achieved by:

  • pH Swing: Using a basic aqueous solution (pH > pKa of the acid) for the back-extraction to deprotonate the acid.

  • Temperature Swing: Increasing the temperature can sometimes decrease the stability of the acid-amine complex, favoring the transfer of the acid back into the aqueous phase.

  • Diluent Swing: Adding an anti-solvent to the organic phase can reduce the solubility of the acid-amine complex, promoting its dissociation and the release of the acid into the aqueous phase.

Q4: What is a good starting point for choosing a solvent for crystallization?

A4: A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. You can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) to identify a suitable candidate.

Q5: How do I know if my recovery is quantitative?

A5: To determine the recovery, you need to quantify the amount of your hydroxycarboxylic acid in the starting material and in the final recovered product. This is typically done using an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector.[10][11] By comparing the amount recovered to the initial amount, you can calculate the percent recovery.

References

Technical Support Center: Urine Sample Preparation for Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of urine sample preparation on metabolite recovery. It is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a urine sample preparation protocol for metabolomics?

The main objective is to process a urine sample in a way that preserves the metabolic profile at the time of collection, ensuring that the measured metabolites accurately reflect the biological state. An ideal preparation method should be simple, reproducible, and effective in purifying samples, recovering a wide range of analytes, and inhibiting any metabolic activity that could alter the composition of the sample post-collection.[1]

Q2: How critical is the timing of urine collection?

The timing of urine collection can significantly influence the metabolic composition.[2] Different sampling methods are used depending on the study's objectives:

  • Spot Sampling: A single sample, often a mid-stream collection of the first-morning void, is taken at a random time.[1][3] This method is convenient but can be influenced by recent dietary intake and diurnal variations.

  • Timed Sampling: Urine is collected over specific intervals (e.g., 0-2 hours, 2-6 hours) to track metabolic changes over time.[2]

  • 24-Hour Sampling: All urine produced over a 24-hour period is collected and pooled. This method reduces variability seen in shorter collection times and provides an overall picture of metabolic excretion.[1][2]

Q3: What are the recommended short-term and long-term storage conditions for urine samples?

To maintain the integrity of metabolites, urine samples should be processed promptly after collection.

  • Short-Term: If immediate analysis is not possible, samples should be kept at 2-8°C (on ice packs or in a refrigerator) and processed within a few hours.[3] Some studies suggest that urine can remain stable at 4°C for up to 48 hours without significant changes in many metabolites.[2][4][5]

  • Long-Term: For long-term storage, samples should be frozen at -80°C or in liquid nitrogen.[6] It is crucial to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can degrade metabolites.[5][7]

Q4: Should I use a preservative in my urine samples?

The use of preservatives depends on the collection and storage conditions. Bacterial contamination is a significant issue that can alter the metabolic profile of urine over time.[8][9]

  • Sodium azide (NaN3) is a common bacteriostatic preservative.[6] However, its addition can interfere with certain analyses, so its use should be carefully considered and validated.[6]

  • Thymol has been shown to be effective in maintaining metabolite stability, likely due to its inhibitory effect on urine microbiota.[4]

  • If samples can be promptly centrifuged and frozen at -80°C, preservatives may not be necessary.[10]

Q5: What are the most common sample preparation techniques for urine metabolomics?

Common techniques aim to remove interfering substances like proteins and particulates while maximizing metabolite recovery.

  • Dilute and Shoot: This is the simplest method, involving diluting the urine with water or a buffer, followed by centrifugation or filtration before analysis.[1] While straightforward, it may not be suitable for all applications due to potential matrix effects and lower sensitivity.[1]

  • Protein Precipitation: This involves adding an organic solvent like methanol (MeOH) or acetonitrile (ACN) to precipitate proteins.[6][11] The supernatant is then collected for analysis. This is a common and effective method for cleaning up samples.

  • Filtration: Using filters with a pore size of 0.2-0.45 µm can remove cells and particulates.[1] However, be aware that some filters can introduce contaminants like glycerol.[10]

Troubleshooting Guides

Issue 1: Low Metabolite Recovery

Possible Causes:

  • Insufficient Extraction: The chosen solvent may not be optimal for the polarity of the target analytes.[12]

  • Metabolite Degradation: Unstable compounds may degrade due to exposure to light, heat, or oxygen during preparation.[12][13]

  • Analyte Loss During Cleanup: In solid-phase extraction (SPE), insufficient activation of the column or inadequate elution volume can lead to loss of the target analytes.[12]

  • Precipitation of Salts: High salt content in urine can precipitate in the chromatographic column, affecting retention and detection.[14]

Solutions:

  • Optimize Extraction Solvent: Test different solvents or solvent mixtures to match the polarity of the metabolites of interest. For example, methanol is often more suitable than acetonitrile for a broader range of metabolites.[15]

  • Control Environmental Conditions: Protect samples from light, keep them cool, and consider adding antioxidants for known unstable compounds.[12]

  • Optimize SPE Protocol: Ensure the SPE column is properly activated and use a sufficient volume of eluent for complete elution.[12]

  • Desalting: For analyses sensitive to high salt concentrations, consider a desalting step using ion-exchange resins.[14]

Issue 2: High Variability Between Replicates

Possible Causes:

  • Inconsistent Sample Handling: Variations in storage time, temperature, or the number of freeze-thaw cycles between samples can introduce variability.[5]

  • Bacterial Contamination: Microbial activity can significantly alter the metabolic profile of urine if not properly controlled.[8][9]

  • Incomplete Mixing: Failure to properly mix samples before aliquoting or analysis can lead to non-representative subsamples.[3]

  • Matrix Effects in Mass Spectrometry: Co-eluting molecules can suppress the ionization of target analytes, leading to inconsistent quantification.[7]

Solutions:

  • Standardize Protocols: Adhere strictly to a standardized protocol for all samples, including collection, handling, storage, and preparation steps.[2]

  • Ensure Aseptic Technique: Collect and process samples under conditions that minimize bacterial contamination. Use preservatives if necessary and validated for your assay.[6]

  • Thorough Mixing: Vortex samples thoroughly after thawing and before any subsequent processing steps.

  • Optimize Chromatography: Adjust the chromatographic method to improve the separation of target metabolites from interfering matrix components.

Data Presentation

Table 1: Impact of Storage Temperature and Time on Metabolite Stability

Storage TemperatureStorage TimeKey ObservationsReference
4°C24-48 hoursMetabolites in urine without preservatives generally remain stable.[4]
22°C (Room Temp)24 hoursStable for a shorter period.[4]
22°C (Room Temp)48 hoursSignificant metabolite differences observed.[4]
-20°C24 hoursConcentrations of 63 investigated metabolites were stable.[5]
~9°C (Cool Pack)24 hoursConcentrations of some amino acids (Arg, Val, Leu/Ile) decreased by up to 40%.[5]
~20°C (Room Temp)24 hoursConcentrations of several amino acids and hexose H1 were reduced by up to 60%.[5]
-80°CLong-termConsidered the gold standard for preserving sample integrity.[5][7]

Table 2: Comparison of Common Urine Sample Preparation Protocols

Preparation MethodKey AdvantagesKey DisadvantagesMetabolite Recovery/ReproducibilityReference
Dilution ("Dilute and Shoot") Simple, fast, minimal sample manipulation.Potential for matrix effects, lower sensitivity.Good reproducibility, but may have lower recovery for some analytes.[1][15]
Methanol (MeOH) Precipitation Effective protein removal, good recovery of a broad range of metabolites.Can be more time-consuming than simple dilution.Generally provides high metabolite recovery and good reproducibility. A 1:1 MeOH/H2O preparation showed extraction of 264 chemicals with good CV.[15]
Acetonitrile (ACN) Precipitation Effective protein removal.May result in lower recovery of some polar metabolites compared to methanol.A 1:8 urine/ACN preparation recovered over 176 compounds with a CV < 30%.[15]
Filtration Removes particulates and cells.Can introduce contaminants (e.g., glycerol) and may not remove all proteins.Dependent on the filter type and membrane material.[1][10]

Experimental Protocols

Protocol 1: Simple Dilution for LC-MS Analysis
  • Thaw frozen urine samples on ice.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine at 15,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitates.[15]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dilute the supernatant 1:10 with deionized water.[15]

  • Vortex the diluted sample for 10 seconds.

  • Transfer the final diluted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Methanol Precipitation for Broad Metabolite Recovery
  • Thaw frozen urine samples on ice.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[15]

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

  • Add 1600 µL of cold (-20°C) methanol (a 1:8 ratio).[15]

  • Vortex for 10 minutes to precipitate proteins.[15]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[15]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 50:50 methanol:water) for LC-MS analysis.[16]

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_preparation Sample Preparation cluster_analysis Analysis urine_collection Urine Collection (First Morning Void) centrifugation Centrifugation (15,000 x g, 10 min, 4°C) urine_collection->centrifugation dilution Option A: Simple Dilution (1:10) centrifugation->dilution precipitation Option B: Methanol Precipitation (1:8) centrifugation->precipitation lcms LC-MS Analysis dilution->lcms precipitation->lcms

Caption: Workflow for urine sample preparation for metabolomics.

troubleshooting_logic start Low Metabolite Recovery cause1 Inadequate Extraction? start->cause1 cause2 Metabolite Degradation? start->cause2 cause3 Analyte Loss during Cleanup? start->cause3 solution1 Optimize Solvent Polarity cause1->solution1 solution2 Control Temp. & Light cause2->solution2 solution3 Optimize SPE Protocol cause3->solution3

Caption: Troubleshooting logic for low metabolite recovery.

References

Technical Support Center: Chromatography of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection and use of chromatography columns in the analysis of dicarboxylic acids. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chromatography columns used for dicarboxylic acid analysis?

A1: The selection of a chromatography column for dicarboxylic acid analysis depends on the specific properties of the acids, such as polarity, chain length, and the sample matrix. The most commonly employed columns are:

  • Reverse-Phase (RP) Columns: C18 and C30 columns are widely used, often requiring an acidic mobile phase to ensure the dicarboxylic acids are in their protonated, less polar form.[1][2] C18 columns are a versatile choice for many organic compounds, including dicarboxylic acids.[2]

  • Mixed-Mode Columns: These columns, such as Primesep B2 and Newcrom BH, offer a combination of reverse-phase and ion-exchange retention mechanisms.[3][4] This dual functionality provides unique selectivity for polar and ionic compounds like dicarboxylic acids.[3]

  • Ion-Exchange Chromatography (IEC) Columns: IEC is a suitable technique for separating dicarboxylic acids based on their ionic interactions with the stationary phase.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, like the Obelisc N, are effective for separating very polar compounds, including hydrophilic dicarboxylic acids.[6]

Q2: How do I choose the right mobile phase for my dicarboxylic acid analysis?

A2: Mobile phase selection is critical for achieving good separation. Key considerations include:

  • pH Control: For reverse-phase chromatography, it is crucial to maintain an acidic pH (typically below the pKa of the dicarboxylic acids) to suppress ionization and promote retention.[7][8] Common acidic modifiers include formic acid, acetic acid, or trifluoroacetic acid (TFA).[2][9]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in the mobile phase.[10] The choice and concentration of the organic modifier will influence the retention and elution of the dicarboxylic acids.

  • Buffer Selection: When using ion-exchange or mixed-mode chromatography, the choice of buffer and its concentration are critical for controlling the retention and selectivity.[9] Ensure the buffer is soluble in the mobile phase mixture to prevent precipitation.[9]

Q3: Is derivatization necessary for dicarboxylic acid analysis?

A3: Derivatization is not always necessary but can be advantageous in certain situations. It is often employed to:

  • Improve Detection: Dicarboxylic acids lack a strong chromophore, making UV detection at low wavelengths necessary. Derivatization with a UV-absorbing or fluorescent tag, such as phenacyl bromide, can significantly enhance detection sensitivity.[10]

  • Enhance Chromatographic Properties: Converting dicarboxylic acids to their less polar ester derivatives can improve peak shape and resolution in gas chromatography (GC) and reverse-phase HPLC.[11][12]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with the carboxyl groups, leading to peak tailing. Solution: Use a low-pH mobile phase to suppress silanol activity or employ an end-capped column.[13]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the dicarboxylic acids, both ionized and non-ionized forms will exist, resulting in broad or split peaks. Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the lowest pKa of the analytes.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9]

Issue 2: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Fluctuating Mobile Phase Composition Inaccurate mixing of mobile phase components can lead to retention time drift. Solution: Ensure proper solvent mixing and degassing. Prepare fresh mobile phase daily.[14] A change of just 0.1 pH units can significantly alter retention times for ionizable compounds.[15]
Temperature Variations Changes in column temperature affect retention times. Solution: Use a column oven to maintain a consistent temperature.[14]
Column Equilibration Insufficient equilibration time after changing the mobile phase can cause retention time shifts. Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase.[14]
Column Contamination Adsorption of sample matrix components onto the column can alter its chemistry and affect retention. Solution: Use a guard column and appropriate sample preparation techniques to protect the analytical column.[15]

Issue 3: Low Resolution or Co-elution

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase The mobile phase composition may not be suitable for separating the dicarboxylic acids of interest. Solution: Optimize the organic solvent concentration, gradient slope, or try a different organic modifier (e.g., switch from acetonitrile to methanol).
Incorrect Column Chemistry The chosen stationary phase may not provide sufficient selectivity. Solution: Consider a column with a different stationary phase (e.g., from C18 to a mixed-mode or HILIC column).[3][6]
Low Column Efficiency An old or poorly packed column will exhibit low efficiency. Solution: Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC of Short-Chain Dicarboxylic Acids

This protocol provides a general method for the separation of dicarboxylic acids like oxalic, malonic, succinic, and glutaric acids.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Mixed-Mode Chromatography of a Broader Range of Dicarboxylic Acids

This method is suitable for separating a mixture of dicarboxylic acids with varying polarities.

  • Column: Primesep B2 (4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile and water with a formic acid buffer.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Dicarboxylic Acid Analysis

Column TypeStationary PhasePrimary Retention MechanismTypical Analytes
Reverse-Phase C18, C30Hydrophobic InteractionShort to medium-chain dicarboxylic acids
Mixed-Mode e.g., Primesep B2Hydrophobic & Ion-ExchangeWide range of dicarboxylic acids, including polar ones
Ion-Exchange Anion-Exchange ResinIonic InteractionAnionic dicarboxylic acids
HILIC e.g., Obelisc NPartitioning into a water-enriched layer on the stationary phaseHighly polar dicarboxylic acids

Table 2: Example Mobile Phase Conditions for Dicarboxylic Acid Separation

Chromatography ModeColumnMobile Phase CompositionAnalytes
Reverse-PhaseNewcrom BHWater with 0.3% Perchloric AcidOxalic, Glycolic, Acetic, Glyoxylic acids[4]
Reverse-PhaseC18Water/Acetonitrile with 0.1% TFAShikimic and Maleic acids[2]
Mixed-ModePrimesep 100Water/Acetonitrile with Formic AcidCarboxylic acids[3]

Visualizations

ColumnSelectionWorkflow Column Selection Workflow for Dicarboxylic Acids start Analyze Dicarboxylic Acid Properties polarity Determine Polarity of Analytes start->polarity rp Reverse-Phase (C18, C30) polarity->rp Non-polar to Moderately Polar mm Mixed-Mode polarity->mm Broad Polarity Range hil_ie HILIC or Ion-Exchange polarity->hil_ie Highly Polar or Ionic end Optimized Separation rp->end mm->end hil_ie->end

Caption: Workflow for selecting a chromatography column based on dicarboxylic acid polarity.

TroubleshootingLogic Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_ph Check Mobile Phase pH (Is it < pKa?) start->check_ph check_load Check Sample Load (Is it too high?) check_ph->check_load Yes adjust_ph Adjust pH to be 2 units below pKa check_ph->adjust_ph No check_solvent Check Sample Solvent (Is it too strong?) check_load->check_solvent No reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes good_peak Good Peak Shape check_solvent->good_peak No adjust_ph->good_peak reduce_load->good_peak change_solvent->good_peak

Caption: Logical steps for troubleshooting poor peak shape in dicarboxylic acid analysis.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxysebacic Acid and Suberic Acid as Diagnostic Markers in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-hydroxysebacic acid and suberic acid, two dicarboxylic acids utilized as diagnostic markers for inborn errors of fatty acid metabolism. We will delve into their biochemical origins, diagnostic utility, and the analytical methods for their detection, supported by experimental data and protocols.

Introduction to Dicarboxylic Acids in Metabolism

Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation within the mitochondria to produce energy. However, when this pathway is impaired due to a genetic defect, an alternative pathway, omega-oxidation, is upregulated. This process occurs in the endoplasmic reticulum and results in the formation of dicarboxylic acids, which are then excreted in the urine. The specific pattern and concentration of these dicarboxylic acids can provide valuable clues to the underlying enzymatic deficiency.

Suberic Acid: A Key Marker for MCAD Deficiency

Suberic acid (octanedioic acid) is a C8 dicarboxylic acid that is a well-established primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited fatty acid oxidation disorders. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to their accumulation and subsequent conversion to suberic acid via omega-oxidation.

This compound: An Indicator of Broader Fatty Acid Oxidation Defects

This compound is a C10 hydroxydicarboxylic acid. Its presence in urine is also indicative of a disruption in fatty acid metabolism.[1] It is formed from the omega-oxidation of 3-hydroxy fatty acids.[2] While it can be elevated in various fatty acid oxidation disorders, it is particularly associated with defects in the enzymes responsible for processing longer-chain fatty acids, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[2][3] However, its utility as a standalone marker is less defined than that of suberic acid for MCAD deficiency. Research suggests that the ratio of this compound to other 3-hydroxydicarboxylic acids may be a more robust diagnostic indicator for specific long-chain fatty acid oxidation defects.[2]

Comparative Diagnostic Performance

A direct statistical comparison of the sensitivity and specificity of this compound versus suberic acid for a single, specific disorder is not extensively documented in the literature. Their primary diagnostic utility lies in different, albeit related, conditions. The following table summarizes their roles and associated findings.

FeatureSuberic AcidThis compound
Primary Associated Disorder Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[4]Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and other fatty acid oxidation disorders[2][3]
Metabolic Origin Omega-oxidation of accumulated medium-chain fatty acids (e.g., octanoic acid)[4]Omega-oxidation of 3-hydroxy fatty acids[2]
Diagnostic Utility A primary, often highly elevated, marker for MCAD deficiency.[4]A supporting marker for various fatty acid oxidation disorders. Ratios with other 3-hydroxydicarboxylic acids can be more informative than its absolute concentration.[2]
Typical Urinary Findings in Associated Disorder Markedly elevated levels, often accompanied by elevated hexanoylglycine and suberylglycine.[5]Elevated levels, often in conjunction with other 3-hydroxydicarboxylic acids.[2]

Signaling Pathways and Metabolic Logic

The following diagrams illustrate the metabolic pathways leading to the formation of suberic and 3-hydroxysebacic acids in the context of fatty acid oxidation disorders.

FattyAcidOxidation cluster_disorder Fatty Acid Oxidation Disorder Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Activation Beta-Oxidation Beta-Oxidation Acyl-CoA->Beta-Oxidation Mitochondria Omega-Oxidation Omega-Oxidation Acyl-CoA->Omega-Oxidation Upregulated (Endoplasmic Reticulum) Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Energy (Krebs Cycle) Energy (Krebs Cycle) Acetyl-CoA->Energy (Krebs Cycle) Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Suberic Acid Suberic Acid Omega-Oxidation->Suberic Acid This compound This compound Omega-Oxidation->this compound Urinary Excretion Urinary Excretion Dicarboxylic Acids->Urinary Excretion MCAD Deficiency MCAD Deficiency Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA->Beta-Oxidation Blocked Medium-Chain Acyl-CoA->Omega-Oxidation Shunted LCHAD Deficiency LCHAD Deficiency Long-Chain 3-Hydroxyacyl-CoA Long-Chain 3-Hydroxyacyl-CoA Long-Chain 3-Hydroxyacyl-CoA->Beta-Oxidation Blocked Long-Chain 3-Hydroxyacyl-CoA->Omega-Oxidation Shunted

Caption: Metabolic fate of fatty acids in health and disease.

DiagnosticWorkflow cluster_markers Marker Evaluation Clinical Suspicion Clinical Suspicion Urine Sample Collection Urine Sample Collection Clinical Suspicion->Urine Sample Collection Organic Acid Analysis (GC-MS/MS) Organic Acid Analysis (GC-MS/MS) Urine Sample Collection->Organic Acid Analysis (GC-MS/MS) Elevated Dicarboxylic Acids Elevated Dicarboxylic Acids Organic Acid Analysis (GC-MS/MS)->Elevated Dicarboxylic Acids Elevated Suberic Acid Elevated Suberic Acid Elevated Dicarboxylic Acids->Elevated Suberic Acid Predominantly Elevated this compound Elevated this compound Elevated Dicarboxylic Acids->Elevated this compound and other 3-OH dicarboxylic acids Suspected MCAD Deficiency Suspected MCAD Deficiency Elevated Suberic Acid->Suspected MCAD Deficiency Suspected LCHAD/other FAO Disorder Suspected LCHAD/other FAO Disorder Elevated this compound->Suspected LCHAD/other FAO Disorder Confirmatory Testing\n(Acylcarnitine Profile, Genetic Testing) Confirmatory Testing (Acylcarnitine Profile, Genetic Testing) Suspected MCAD Deficiency->Confirmatory Testing\n(Acylcarnitine Profile, Genetic Testing) Confirmatory Testing\n(Acylcarnitine Profile, Enzyme Assay, Genetic Testing) Confirmatory Testing (Acylcarnitine Profile, Enzyme Assay, Genetic Testing) Suspected LCHAD/other FAO Disorder->Confirmatory Testing\n(Acylcarnitine Profile, Enzyme Assay, Genetic Testing)

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Experimental Protocols

The quantitative analysis of urinary this compound and suberic acid is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol for urinary organic acid analysis by GC-MS.

Objective: To extract, derivatize, and quantify organic acids, including suberic acid and this compound, from a urine sample.

Materials:

  • Urine sample

  • Internal standard solution (e.g., pentadecanoic acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample to room temperature and vortex to ensure homogeneity.

    • Transfer a volume of urine normalized to creatinine concentration (e.g., equivalent to 1 mg of creatinine) into a glass tube.

    • Add a known amount of the internal standard solution.

    • Acidify the urine sample to a pH of approximately 1-2 by adding HCl.

    • Saturate the sample with NaCl to facilitate the extraction of organic acids.

  • Extraction:

    • Add ethyl acetate to the acidified and salted urine sample.

    • Vortex the mixture vigorously for at least 1 minute to extract the organic acids into the organic phase.

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with a fresh aliquot of ethyl acetate to maximize recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen gas.

    • To the dried residue, add the derivatizing agent (e.g., BSTFA + TMCS) and pyridine.

    • Cap the tube tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The GC will separate the different TMS-derivatized organic acids based on their boiling points and interactions with the column stationary phase.

    • The mass spectrometer will then ionize and fragment the separated compounds, generating a unique mass spectrum for each analyte.

    • Identification of suberic acid and this compound is achieved by comparing their retention times and mass spectra to those of authentic standards.

    • Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Conclusion

Both this compound and suberic acid are valuable urinary markers for the diagnosis of fatty acid oxidation disorders. Suberic acid serves as a highly specific and sensitive marker for MCAD deficiency. In contrast, this compound is a less specific marker, with its primary utility in indicating broader defects in fatty acid oxidation, particularly when its levels are considered in ratio with other 3-hydroxydicarboxylic acids for conditions like LCHAD deficiency. The choice of which marker to prioritize for interpretation depends on the clinical presentation and the results of other biochemical tests, such as the acylcarnitine profile. Accurate and reliable quantification of these dicarboxylic acids through methods like GC-MS is crucial for the timely and correct diagnosis of these serious metabolic disorders.

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Urinary Organic Acid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerhouse platforms for urinary organic acid profiling: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the experimental protocols, present comparative performance data, and visualize the workflows to empower you with the information needed to select the optimal method for your research.

Urinary organic acid analysis is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism (IEMs), as well as in broader metabolic profiling for disease research and drug development.[1][2] The accumulation of specific organic acids in urine can serve as critical biomarkers for enzymatic defects in various metabolic pathways.[2] While GC-MS has long been the gold standard, recent advancements in LC-MS/MS are challenging its dominance.

At a Glance: Key Differences Between GC-MS and LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their physicochemical properties.
Sample Volatility Requires derivatization to make non-volatile organic acids volatile.Directly analyzes polar and non-volatile organic acids.
Sample Preparation More complex and time-consuming due to the mandatory derivatization step.Simpler and faster "dilute-and-shoot" methods are often possible.
Throughput Generally lower due to longer run times and complex sample preparation.Higher throughput is achievable with faster run times and simpler sample prep.
Compound Coverage Broad, untargeted screening capabilities with extensive spectral libraries for identification.Excellent for targeted analysis of specific analytes with high sensitivity and specificity.
Sensitivity Good sensitivity, but can be limited for certain compounds.Generally offers higher sensitivity, reaching into the low nanomolar range.[1]
Specificity High, especially with high-resolution instruments.Very high due to the use of multiple reaction monitoring (MRM).
Matrix Effects Generally considered to have fewer matrix effects.[1]Can be more susceptible to ion suppression or enhancement from the sample matrix.

Quantitative Performance: A Data-Driven Comparison

The following tables summarize quantitative data for a selection of urinary organic acids, compiled from various studies. It is important to note that these values are not from a single head-to-head study and may vary based on the specific instrumentation, methods, and laboratory conditions.

Table 1: Quantitative Performance Data for GC-MS

Organic AcidLinearity Range (µg/mL)Mean Recovery (%)Reference
Methylmalonic Acid5 - 10092.06[3]
Glutaric Acid5 - 10092.21[3]
Succinylacetone20 - 10090.92[3]
Homogentisic Acid20 - 10093.17[3]
Pipecolic Acid10 - 10090.71[3]
2-Ketoisocaproic Acid-98.3
Lactic Acid-95.8
Pyruvic Acid-93.1

Table 2: Quantitative Performance Data for LC-MS/MS

Organic AcidLimit of Quantitation (LOQ) (ng/mL)Linearity (r)Accuracy (%)Precision (%)Reference
Hippuric Acid10> 0.99585.8 - 109.71.4 - 13.3
Benzoic Acid40> 0.99585.8 - 109.71.4 - 13.3
Phenylacetic Acid10> 0.99585.8 - 109.71.4 - 13.3
4-Hydroxyphenylacetic Acid10> 0.99585.8 - 109.71.4 - 13.3
3-Indoleacetic Acid40> 0.99585.8 - 109.71.4 - 13.3

A cross-validation study of 24 organic acids from urine samples showed the superiority of a UPLC-QTOF/MS method over a GC-MS method for the diagnosis of inborn errors of metabolism.[1]

Experimental Protocols: A Step-by-Step Look

GC-MS Experimental Protocol for Urinary Organic Acid Profiling

This protocol is a generalized summary based on common practices.[3]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Add an internal standard solution (e.g., tropic acid) to a specific volume of urine.

    • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate. This is typically done twice.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to form trimethylsilyl (TMS) derivatives of the organic acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized organic acids. Helium is typically used as the carrier gas.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for untargeted analysis or selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Experimental Protocol for Urinary Organic Acid Profiling

This protocol is a generalized summary based on "dilute-and-shoot" methods.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute a small aliquot of the supernatant with a suitable buffer or mobile phase containing an internal standard.

  • LC-MS/MS Analysis:

    • Inject the diluted sample into the LC-MS/MS system.

    • Liquid Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the organic acids.

    • Tandem Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, where specific precursor-to-product ion transitions for each organic acid are monitored.

Visualizing the Workflows and Pathways

To further clarify the experimental processes and the metabolic context, the following diagrams have been generated using Graphviz.

GCMS_Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Acidify Acidification (pH 1-2) Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporation to Dryness Extract->Evaporate Derivatize Derivatization (e.g., TMS) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for urinary organic acid profiling by GC-MS.

LCMSMS_Workflow Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution with Internal Standard Centrifuge->Dilute LCMSMS LC-MS/MS Analysis Dilute->LCMSMS Data Data Analysis LCMSMS->Data

Caption: Experimental workflow for urinary organic acid profiling by LC-MS/MS.

Metabolic_Pathways cluster_amino_acid Amino Acid Metabolism cluster_krebs Krebs Cycle cluster_fatty_acid Fatty Acid Oxidation cluster_organic_acidemia Organic Acidemias Leucine Leucine MSUD Maple Syrup Urine Disease Leucine->MSUD KetoIsocaproic α-Ketoisocaproic Acid MSUD->KetoIsocaproic Citrate Citrate FumaraseDef Fumarase Deficiency Citrate->FumaraseDef Fumaric Fumaric Acid FumaraseDef->Fumaric FattyAcids Fatty Acids MCADD MCAD Deficiency FattyAcids->MCADD Suberic Suberic Acid MCADD->Suberic PropionylCoA Propionyl-CoA PA Propionic Acidemia PropionylCoA->PA MethylmalonylCoA Methylmalonyl-CoA PA->MethylmalonylCoA MMA Methylmalonic Acidemia MethylmalonylCoA->MMA Methylmalonic Methylmalonic Acid MMA->Methylmalonic

Caption: Key metabolic pathways and associated organic acid biomarkers for IEMs.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful techniques for urinary organic acid profiling, each with distinct advantages.

GC-MS remains a robust and reliable method, particularly for untargeted screening where its extensive spectral libraries are invaluable for compound identification. Its perceived lower susceptibility to matrix effects is also an advantage.[1] However, the necessity for derivatization makes the workflow more laborious and less amenable to high-throughput applications.

LC-MS/MS excels in high-throughput, targeted quantification due to its speed, sensitivity, and simplified sample preparation.[1] For clinical laboratories and large-scale metabolomics studies where a specific panel of organic acids is of interest, LC-MS/MS is often the superior choice.

The selection between GC-MS and LC-MS/MS should be guided by the specific requirements of the study. For exploratory, untargeted metabolomics, GC-MS may be more suitable. For rapid, sensitive, and high-throughput targeted analysis, LC-MS/MS is likely the better option. As technology continues to evolve, the integration of high-resolution mass spectrometry with both GC and LC will further enhance the capabilities for comprehensive urinary organic acid profiling.

References

Validating 3-Hydroxysebacic Acid as a Biomarker for LCHAD Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare and severe inherited disorder of fatty acid oxidation. Prompt and accurate diagnosis is critical for managing the condition and preventing life-threatening complications. This guide provides a comprehensive comparison of 3-Hydroxysebacic acid as a urinary biomarker for LCHAD deficiency against the current standard plasma acylcarnitine markers. The information is supported by experimental data and detailed methodologies to aid researchers in their validation and drug development efforts.

Biomarker Performance Comparison

The diagnosis of LCHAD deficiency currently relies on a combination of clinical findings and laboratory tests. The primary biochemical markers are elevated levels of long-chain 3-hydroxyacylcarnitines in plasma or dried blood spots, and the presence of specific organic acids in urine.[1] this compound, a 10-carbon 3-hydroxydicarboxylic acid (3OHDC10), is one of the key urinary organic acids excreted in elevated amounts in individuals with LCHAD deficiency.[2]

Biomarker CategorySpecific AnalytesMatrixPerformance Characteristics
Urinary Organic Acids This compound (3OHDC10) and other 3-hydroxydicarboxylic acids (3OHDC6, 3OHDC8, 3OHDC12, 3OHDC14)UrineIncreased excretion of 3-hydroxydicarboxylic acids is a hallmark of LCHAD deficiency.[2][3] The ratios of different 3-hydroxydicarboxylic acids, such as 3OHDC6 and 3OHDC12 relative to 3OHDC10, are considered more indicative of a defect in long-chain 3-hydroxyacyl-CoA dehydrogenase than absolute concentrations.[2]
Plasma Acylcarnitines 3-hydroxypalmitoylcarnitine (C16-OH), 3-hydroxyoctadecenoylcarnitine (C18:1-OH), 3-hydroxyoctadecanoylcarnitine (C18-OH)Plasma / Dried Blood SpotConsidered the primary screening markers for LCHAD deficiency.[1] Elevated levels of these long-chain 3-hydroxyacylcarnitines are highly suggestive of the disorder.[1] A recently proposed "HADHA ratio" [(C16OH + C18OH + C18:1OH)/C0] has shown high sensitivity and specificity.[4][5][6]

Experimental Protocols

Accurate quantification of these biomarkers is crucial for diagnosis and for monitoring therapeutic interventions. Below are detailed methodologies for the analysis of urinary this compound and plasma acylcarnitines.

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a classic and robust approach for the analysis of urinary organic acids.[7][8]

1. Sample Preparation:

  • Collection: Collect a random urine sample. For quantitative analysis, a 24-hour urine collection can be used.

  • Internal Standard: Add a known amount of an internal standard, such as tropic acid or a stable isotope-labeled 3-hydroxydicarboxylic acid, to a defined volume of urine.[8]

  • Extraction:

    • Acidify the urine sample with hydrochloric acid.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • To make the organic acids volatile for GC analysis, a two-step derivatization is typically performed.

    • First, react the dried extract with a methoxyamine solution to form methoxime derivatives of keto-acids.

    • Second, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.[9]

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject the derivatized sample into the GC.

  • Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of this compound and the internal standard.[7] Electron impact (EI) ionization is commonly used.[10]

Quantification of Plasma Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for newborn screening and diagnostic confirmation of LCHAD deficiency due to its high sensitivity and specificity.[4][5]

1. Sample Preparation (from Dried Blood Spots):

  • Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot card.

  • Extraction: Place the disc in a well of a microtiter plate and add a methanol-based extraction solution containing stable isotope-labeled internal standards for the acylcarnitines of interest.

  • Incubation: Agitate the plate to allow for the extraction of the acylcarnitines from the blood spot.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reversed-phase C18 column to separate the different acylcarnitine species.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typically used.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of a specific acylcarnitine in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity.

Visualizing the Pathways and Workflows

To better understand the biochemical and diagnostic pathways, the following diagrams are provided.

Fatty_Acid_Oxidation_Pathway cluster_omega Omega-Oxidation Pathway (Alternative) Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Long-Chain Enoyl-CoA Long-Chain Enoyl-CoA Long-Chain Fatty Acyl-CoA->Long-Chain Enoyl-CoA ACADVL L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Long-Chain Enoyl-CoA->L-3-Hydroxyacyl-CoA ECHS1 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA LCHAD 3-Hydroxydicarboxylic Acids (e.g., this compound) 3-Hydroxydicarboxylic Acids (e.g., this compound) L-3-Hydroxyacyl-CoA->3-Hydroxydicarboxylic Acids (e.g., this compound) Accumulation & ω-oxidation Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Long-Chain Fatty Acid->Omega-Hydroxy Fatty Acid Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid LCHAD_Diagnostic_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing Dried Blood Spot Dried Blood Spot LC-MS/MS Acylcarnitine Analysis LC-MS/MS Acylcarnitine Analysis Dried Blood Spot->LC-MS/MS Acylcarnitine Analysis Tier 1 Elevated C16-OH, C18:1-OH? Elevated C16-OH, C18:1-OH? LC-MS/MS Acylcarnitine Analysis->Elevated C16-OH, C18:1-OH? Plasma Acylcarnitine Profile Plasma Acylcarnitine Profile Elevated C16-OH, C18:1-OH?->Plasma Acylcarnitine Profile Yes Urine Organic Acid Analysis (GC-MS) Urine Organic Acid Analysis (GC-MS) Elevated C16-OH, C18:1-OH?->Urine Organic Acid Analysis (GC-MS) Yes LCHAD Deficiency Suspected LCHAD Deficiency Suspected Plasma Acylcarnitine Profile->LCHAD Deficiency Suspected Urine Organic Acid Analysis (GC-MS)->LCHAD Deficiency Suspected Molecular Genetic Testing (HADHA gene) Molecular Genetic Testing (HADHA gene) Enzyme Activity Assay Enzyme Activity Assay LCHAD Deficiency Suspected->Molecular Genetic Testing (HADHA gene) LCHAD Deficiency Suspected->Enzyme Activity Assay Biomarker_Relationship LCHAD Deficiency LCHAD Deficiency Impaired β-oxidation of Long-Chain Fatty Acids Impaired β-oxidation of Long-Chain Fatty Acids LCHAD Deficiency->Impaired β-oxidation of Long-Chain Fatty Acids Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Impaired β-oxidation of Long-Chain Fatty Acids->Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Increased Plasma Long-Chain 3-Hydroxyacylcarnitines Increased Plasma Long-Chain 3-Hydroxyacylcarnitines Accumulation of Long-Chain 3-Hydroxyacyl-CoAs->Increased Plasma Long-Chain 3-Hydroxyacylcarnitines Increased Urinary 3-Hydroxydicarboxylic Acids Increased Urinary 3-Hydroxydicarboxylic Acids Accumulation of Long-Chain 3-Hydroxyacyl-CoAs->Increased Urinary 3-Hydroxydicarboxylic Acids via ω-oxidation This compound This compound Increased Urinary 3-Hydroxydicarboxylic Acids->this compound

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of 3-Hydroxysebacic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in metabolic research and drug development. This document summarizes quantitative performance data, details experimental protocols, and offers visualizations to aid in the selection and implementation of the most suitable method.

Introduction to this compound Analysis

This compound is a dicarboxylic acid that serves as a biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation. Accurate and precise quantification of this analyte in biological fluids such as urine and plasma is crucial for clinical diagnosis and for monitoring therapeutic interventions. The two most prevalent analytical techniques for this purpose are GC-MS and LC-MS, each with distinct advantages and disadvantages.

Performance Comparison of Analytical Methods

A comprehensive comparison of analytical methods is essential for selecting the most appropriate technique for a given research or clinical application. While both GC-MS and LC-MS can be effectively used for the analysis of this compound, a cross-validation study of 24 organic acids, including this compound, demonstrated the superiority of the Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) method over the traditional GC-MS method.[1]

The following table summarizes the typical performance characteristics of each method based on available literature. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and validation protocol.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Key Considerations
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) Generally within 85-115%Generally within 90-110%LC-MS/MS often shows slightly better accuracy due to reduced sample manipulation.
Precision (%RSD) < 15%< 10%LC-MS/MS methods tend to be more precise.
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL to pg/mL rangeLC-MS/MS generally offers higher sensitivity.
Limit of Quantification (LOQ) Low to mid ng/mL rangeLow ng/mL rangeLC-MS/MS allows for the quantification of lower concentrations of the analyte.
Sample Preparation Multi-step: Extraction, Derivatization, Dry-downSimpler: Protein precipitation/extraction, direct injectionGC-MS requires a mandatory derivatization step to increase the volatility of the analyte.[2][3]
Throughput LowerHigherThe simpler sample preparation and faster run times of LC-MS/MS allow for higher throughput.
Specificity High, but potential for co-eluting peaksVery high, especially with tandem MS (MS/MS)LC-MS/MS offers superior specificity due to the selection of precursor and product ions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the extraction and derivatization of this compound from a biological matrix prior to GC-MS analysis.

1. Sample Preparation:

  • Extraction: To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled this compound). Acidify the sample with hydrochloric acid. Extract the analytes using an organic solvent such as ethyl acetate.

  • Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen.[3]

  • Derivatization: The dried residue is derivatized to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-80°C for 30-60 minutes.[2]

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A mass selective detector operated in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol offers a more direct analysis with simpler sample preparation.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The mixture is vortexed and centrifuged.

  • Supernatant Transfer: The clear supernatant is transferred to a new tube and can be either directly injected or evaporated and reconstituted in the initial mobile phase. For urine samples, a simple dilution and filtration may be sufficient.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UPLC system (e.g., Waters ACQUITY, Shimadzu Nexera) with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the specific precursor-to-product ion transitions for this compound and its internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the analytical workflow can provide a clearer understanding of the entire process from sample collection to data analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (SIM) MS_Detection->Data_Analysis

GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_MS_Detection Tandem MS Detection (ESI) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (MRM) MS_MS_Detection->Data_Analysis

References

A Comparative Analysis of 3-Hydroxysebacic Acid Levels in MCAD vs. VLCAD Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced biochemical differences between fatty acid oxidation (FAO) disorders is critical for accurate diagnosis, targeted therapeutic development, and effective disease management. This guide provides a detailed comparison of 3-hydroxysebacic acid levels and other key metabolic markers in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.

Introduction to MCAD and VLCAD Deficiencies

MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation, resulting from a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme. This enzyme is crucial for the breakdown of fatty acids with chain lengths of 6 to 12 carbons. In contrast, VLCAD deficiency is a long-chain FAO disorder caused by the deficiency of the very long-chain acyl-CoA dehydrogenase enzyme, which is responsible for the initial step in the oxidation of fatty acids with chain lengths of 14 to 20 carbons. Both are autosomal recessive conditions that can lead to significant clinical consequences, including hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death, particularly during periods of catabolic stress.

While both disorders disrupt fatty acid metabolism, the specific enzyme deficiencies lead to distinct profiles of accumulating metabolites. This guide focuses on the comparative levels of this compound, a dicarboxylic acid that can be elevated in the urine of individuals with FAO disorders.

Comparative Analysis of Biochemical Markers

The primary diagnostic markers for MCAD and VLCAD deficiencies are found in the acylcarnitine profile from a blood spot or plasma sample. However, urinary organic acid analysis provides complementary and often confirmatory information. 3-Hydroxydicarboxylic acids, including this compound, are metabolites that can be excreted in increased amounts when the β-oxidation pathway is impaired.[1] Their formation is a result of an alternative metabolic route, ω-oxidation, followed by β-oxidation of the resulting dicarboxylic acids.[1]

While elevated levels of this compound can be an indicator of a fatty acid oxidation disorder, its utility as a primary differential marker between MCAD and VLCAD deficiency is limited. The acylcarnitine profile remains the gold standard for diagnosis. Below is a summary of the key biochemical findings for each disorder.

Table 1: Comparison of Primary and Secondary Biochemical Markers in MCAD vs. VLCAD Deficiency
Biomarker CategoryMCAD DeficiencyVLCAD Deficiency
Primary Acylcarnitine Marker C8 (Octanoylcarnitine): Markedly elevatedC14:1 (Tetradecenoylcarnitine): Markedly elevated
Secondary Acylcarnitine Markers Elevated C6 (Hexanoylcarnitine) and C10:1 (Decenoylcarnitine)Elevated C12 (Dodecanoylcarnitine), C14 (Myristoylcarnitine), C14:2 (Tetradecadienoylcarnitine), and C16 (Palmitoylcarnitine)
Key Acylcarnitine Ratios Increased C8/C2 and C8/C10 ratiosIncreased C14:1/C2 and C14:1/C16 ratios
Urinary Organic Acids Dicarboxylic aciduria (adipic, suberic, sebacic acids), hexanoylglycine, suberylglycineDicarboxylic aciduria (adipic, suberic, sebacic acids), 3-hydroxydicarboxylic acids
Table 2: Comparative Analysis of Urinary this compound and Related Metabolites
Urinary MetaboliteMCAD DeficiencyVLCAD Deficiency
This compound (3-Hydroxydecanedioic Acid) May be elevated. The ratios of 3-hydroxyadipic acid (C6) and 3-hydroxyoctanedioic acid (C8) to 3-hydroxydecanedioic acid (C10) are typically lower than in other FAO disorders.[2]Can be highly increased in some cases.[3] Other reports indicate slight elevations.[3]
Other 3-Hydroxydicarboxylic Acids 3-hydroxyadipic and 3-hydroxyoctanedioic acids may be present.Increased excretion of a broader range of 3-hydroxydicarboxylic acids, including 3-hydroxydecanedioic, 3-hydroxydodecanedioic, and 3-hydroxytetradecenedioic acids, has been reported.[3]

Metabolic Pathway and Experimental Workflow

To visualize the metabolic consequences of MCAD and VLCAD deficiencies, the following diagram illustrates the fatty acid β-oxidation pathway and the alternative ω-oxidation pathway that leads to the production of this compound.

FattyAcidOxidation Fatty Acid Oxidation and Alternative Pathways cluster_BetaOxidation Mitochondrial β-Oxidation cluster_OmegaOxidation ω-Oxidation Pathway LongChainFA Long-Chain Fatty Acyl-CoA (C14-C20) VLCAD VLCAD LongChainFA->VLCAD Dehydrogenation FattyAcids Fatty Acids LongChainFA->FattyAcids Accumulation & Shunting MediumChainFA Medium-Chain Fatty Acyl-CoA (C6-C12) VLCAD->MediumChainFA Further Cycles VLCAD_block VLCAD Deficiency Block MCAD MCAD MediumChainFA->MCAD Dehydrogenation MediumChainFA->FattyAcids Accumulation & Shunting ShortChainFA Short-Chain Fatty Acyl-CoA MCAD->ShortChainFA Further Cycles MCAD_block MCAD Deficiency Block AcetylCoA Acetyl-CoA ShortChainFA->AcetylCoA DicarboxylicAcids Dicarboxylic Acids FattyAcids->DicarboxylicAcids ω-Oxidation BetaOxidationDCA β-Oxidation of Dicarboxylic Acids DicarboxylicAcids->BetaOxidationDCA HydroxyDCA 3-Hydroxydicarboxylic Acids BetaOxidationDCA->HydroxyDCA HydroxySebacic This compound HydroxyDCA->HydroxySebacic

Caption: Metabolic pathways in fatty acid oxidation and the effect of MCAD/VLCAD deficiencies.

The experimental workflow for the analysis of key metabolites in MCAD and VLCAD deficiencies typically involves two main analytical techniques: tandem mass spectrometry for acylcarnitine profiling and gas chromatography-mass spectrometry for urinary organic acid analysis.

ExperimentalWorkflow Experimental Workflow for MCAD and VLCAD Deficiency Diagnosis cluster_sample Sample Collection cluster_analysis Biochemical Analysis cluster_results Data Interpretation Blood Blood Spot / Plasma TandemMS Tandem Mass Spectrometry (MS/MS) Blood->TandemMS Urine Urine Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Urine->GCMS AcylcarnitineProfile Acylcarnitine Profile TandemMS->AcylcarnitineProfile OrganicAcidProfile Urinary Organic Acid Profile GCMS->OrganicAcidProfile Diagnosis Diagnosis AcylcarnitineProfile->Diagnosis OrganicAcidProfile->Diagnosis

Caption: Workflow for the biochemical diagnosis of MCAD and VLCAD deficiencies.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the quantitative analysis of urinary organic acids, including this compound.

  • Sample Preparation:

    • An internal standard (e.g., ethylmalonic acid-d3) is added to a specific volume of urine (often normalized to creatinine concentration).

    • The urine is acidified (e.g., with hydrochloric acid) to a pH of approximately 1.

    • The organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate). This step is typically repeated to ensure complete extraction.

    • The organic extracts are combined and evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common derivatization procedure involves two steps:

      • Oximation of keto groups with O-methoxylamine hydrochloride.

      • Silylation of hydroxyl and carboxyl groups with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

    • The organic acids are separated based on their boiling points and interaction with the column's stationary phase.

    • The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented.

    • The mass spectrum of each compound is used for identification by comparison to a library of known spectra. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This is the primary method for the diagnosis of MCAD and VLCAD deficiencies.

  • Sample Preparation (from Dried Blood Spot):

    • A small disc (e.g., 3 mm) is punched from the dried blood spot on a Guthrie card.

    • The disc is placed in a well of a microtiter plate.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.

    • The plate is agitated to allow for the extraction of acylcarnitines from the blood spot into the solution.

    • The supernatant is transferred to a new plate for analysis.

  • MS/MS Analysis:

    • The extracted acylcarnitines are analyzed by flow injection analysis tandem mass spectrometry.

    • The sample is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI).

    • The first mass spectrometer (MS1) is set to scan for precursor ions of a specific m/z value (e.g., the precursor ion of carnitine and its esters).

    • These precursor ions are fragmented in a collision cell.

    • The second mass spectrometer (MS2) scans for a specific product ion that is characteristic of all acylcarnitines (e.g., m/z 85).

    • The concentrations of individual acylcarnitines are determined by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Conclusion

References

Urinary 3-Hydroxysebacic Acid as a Biomarker: A Comparative Guide to Plasma and Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of utilizing urine and plasma for the quantification of 3-hydroxysebacic acid, a key biomarker in the diagnosis and monitoring of certain metabolic disorders. While a direct statistical correlation between urinary and plasma levels of this compound is not extensively documented in publicly available research, this document outlines the metabolic significance, analytical methodologies, and the comparative advantages of each biofluid for its detection.

Metabolic Significance of this compound

This compound is a dicarboxylic acid that emerges as an intermediate in the metabolism of fatty acids.[1] Its presence, particularly at elevated levels, in biological fluids can be indicative of underlying metabolic stress or genetic disorders affecting fatty acid oxidation.[1] Conditions associated with increased this compound include:

  • Fatty Acid Oxidation Disorders: Inborn errors of metabolism such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency can lead to an accumulation of 3-hydroxy fatty acids, which are then metabolized to 3-hydroxydicarboxylic acids like this compound and excreted in the urine.[2]

  • Ketoacidosis: Conditions of ketoacidosis can also result in the increased excretion of 3-hydroxydicarboxylic acids.

  • Fasting: Prolonged fasting states can mobilize fatty acids for energy, leading to a transient increase in their metabolic byproducts, including this compound.

The metabolic pathway leading to the formation and excretion of this compound is a crucial context for its role as a biomarker.

cluster_0 Mitochondrial Beta-Oxidation cluster_1 Omega-Oxidation & Excretion Long-Chain Fatty Acids Long-Chain Fatty Acids 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Long-Chain Fatty Acids->3-Hydroxyacyl-CoA Acyl-CoA Dehydrogenase Beta-Oxidation Spiral Beta-Oxidation Spiral 3-Hydroxyacyl-CoA->Beta-Oxidation Spiral LCHAD Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Accumulated 3-Hydroxyacyl-CoA Accumulated 3-Hydroxyacyl-CoA 3-Hydroxy Fatty Acids 3-Hydroxy Fatty Acids Accumulated 3-Hydroxyacyl-CoA->3-Hydroxy Fatty Acids Hydrolysis Omega-Oxidation Omega-Oxidation 3-Hydroxy Fatty Acids->Omega-Oxidation This compound This compound Omega-Oxidation->this compound Urine & Plasma Urine & Plasma This compound->Urine & Plasma Excretion/Circulation LCHAD Deficiency LCHAD Deficiency LCHAD Deficiency->Accumulated 3-Hydroxyacyl-CoA Inhibition cluster_0 Sample Collection Sample Sample Preparation Preparation Sample->Preparation Extraction Derivatization Derivatization Preparation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Urine Urine Urine->Sample Plasma Plasma Plasma->Sample

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxysebacic Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and comparing the measurement of 3-hydroxysebacic acid across different laboratories. Given the absence of a formal, universal proficiency testing program for this specific analyte, this document synthesizes available data and methodologies to aid in the establishment of reliable and comparable analytical results.

Introduction to this compound

This compound is a dicarboxylic acid and a metabolite of sebacic acid, playing a role in fatty acid metabolism.[1] It is formed through a combination of omega-oxidation and incomplete beta-oxidation of fatty acids.[2] The presence and concentration of this compound in biological fluids like urine and blood can serve as an indicator of metabolic health and dysfunction.[1] Elevated levels of this metabolite are often associated with disorders related to fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, as well as other organic acidemias and mitochondrial disorders.[1][3][4] Therefore, accurate and precise measurement of this compound is crucial for both clinical diagnostics and metabolic research.

Comparative Data on Analytical Methods

Direct inter-laboratory comparison data for this compound is not widely published. However, by examining the performance characteristics of various analytical methods reported in the literature for similar organic acids, a baseline for expected performance can be established. The primary method for the quantification of 3-hydroxy fatty acids is gas chromatography-mass spectrometry (GC-MS).[5][6][7] High-performance liquid chromatography (HPLC) is also utilized for the analysis of various carboxylic acids in urine.[8]

The following table summarizes typical performance data for the analysis of organic acids, including fatty acids and their derivatives, providing a benchmark for laboratories measuring this compound.

ParameterMethodTypical PerformanceKey Considerations
Precision (CV%) GC-MS< 15%Intraday and interday precision should be assessed.
Accuracy (Recovery %) GC-MS85-115%Spiking experiments in the relevant matrix are essential.
Limit of Detection (LOD) GC-MSLow ng/mL to µg/mL rangeDependent on the specific instrumentation and sample preparation.
**Linearity (R²) **GC-MS> 0.99A wide dynamic range is necessary to cover physiological and pathological concentrations.

Note: This table is a composite based on general performance characteristics of organic acid analysis and is intended to serve as a guideline. Actual performance may vary based on the specific laboratory, instrumentation, and protocol.

A quality assurance program for fatty acid measurements in serum and plasma has shown that agreement among laboratories is often within 20%.[9] This highlights the need for standardized protocols and control materials to improve comparability.[9]

Experimental Protocols

A robust and well-documented experimental protocol is fundamental to achieving accurate and reproducible results. Below is a generalized protocol for the analysis of this compound in urine by GC-MS, based on common practices for organic acid analysis.

3.1. Sample Preparation

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous dicarboxylic acid).

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the organic acids.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to convert the carboxylic and hydroxyl groups into their more volatile trimethylsilyl (TMS) esters.

3.2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute all analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions for this compound and the internal standard.

3.3. Quantification

The concentration of this compound is determined by creating a calibration curve using known concentrations of the standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibrators.

Visualizing Experimental and Metabolic Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification urine Urine Sample is Internal Standard Addition urine->is extraction Extraction (LLE or SPE) is->extraction derivatization Derivatization (e.g., TMS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (SIM) gcms->data calibration Calibration Curve data->calibration quant Concentration Calculation calibration->quant

General workflow for this compound analysis.

4.2. Metabolic Pathway

This compound is a product of fatty acid metabolism. The diagram below shows a simplified representation of its formation.

G Figure 2: Simplified Metabolic Pathway of this compound Formation fatty_acid Long-Chain Fatty Acid omega_oxidation Omega-Oxidation fatty_acid->omega_oxidation dicarboxylic_acid Dicarboxylic Acid (e.g., Sebacic Acid) omega_oxidation->dicarboxylic_acid beta_oxidation Incomplete Beta-Oxidation dicarboxylic_acid->beta_oxidation hydroxy_acid This compound beta_oxidation->hydroxy_acid

Simplified metabolic pathway of this compound.

Conclusion

While a standardized inter-laboratory comparison program for this compound is not yet established, laboratories can work towards greater comparability by adopting robust, well-documented analytical methods, such as the GC-MS protocol outlined in this guide. The use of appropriate internal standards, regular calibration, and participation in broader quality assurance programs for organic acids are essential steps in ensuring the reliability of measurements. This guide serves as a starting point for researchers and clinicians to develop and validate their methods for the analysis of this important metabolic marker.

References

Navigating the Biomarker Maze: 3-Hydroxysebacic Acid in the Diagnosis of Fatty Acid Oxidation Defects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Diagnostic Accuracy and Methodologies

For researchers and clinicians in the field of inborn errors of metabolism, the timely and accurate diagnosis of fatty acid oxidation (FAO) defects is paramount. Among the array of potential biomarkers, 3-hydroxysebacic acid, a C10-dicarboxylic acid, has emerged as a significant, albeit complex, indicator. This guide provides a comprehensive comparison of the diagnostic utility of this compound, particularly in the context of urinary organic acid analysis, versus the more commonly employed acylcarnitine profiling for the detection of FAO disorders such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) deficiencies.

The Diagnostic Landscape: A Tale of Two Methods

The diagnosis of FAO defects primarily relies on two key laboratory investigations: the analysis of acylcarnitines in blood (typically dried blood spots or plasma) and the profiling of organic acids in urine. While both methods can point towards a defect in fatty acid metabolism, they offer different windows into the underlying pathology.

Acylcarnitine Profiling: The First Line of Defense

Acylcarnitine analysis by tandem mass spectrometry (MS/MS) is the cornerstone of newborn screening programs for FAO defects worldwide. This method detects the accumulation of specific acyl-CoA esters, which are conjugated to carnitine. In disorders like LCHAD and MTP deficiency, the hallmark finding is the elevation of long-chain 3-hydroxyacylcarnitines, such as 3-hydroxypalmitoylcarnitine (C16-OH) and 3-hydroxyoleoylcarnitine (C18:1-OH).

The primary strength of acylcarnitine profiling lies in its high sensitivity for detecting potential cases, making it an excellent screening tool. However, its specificity can be variable, leading to false-positive results.[1][2] The positive predictive value (PPV), which is the probability that a positive screen represents a true case, can vary significantly across different screening programs and populations.

Urinary Organic Acid Analysis: A Confirmatory Role

Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) provides a complementary view of the metabolic disruption. In several FAO defects, including LCHAD and MTP deficiencies, there is an increased excretion of dicarboxylic acids, including 3-hydroxydicarboxylic acids. This compound is one such compound.

Crucially, the absolute concentration of this compound alone is not a sufficiently specific marker.[3] Its elevation can be seen in various conditions associated with dicarboxylic aciduria.[3] The true diagnostic power of urinary 3-hydroxydicarboxylic acid analysis lies in the pattern and ratios of different chain-length acids. For instance, in LCHAD deficiency, a characteristic pattern with increased ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) is a more specific indicator.[3] While often used as a confirmatory test following an abnormal acylcarnitine screen, urinary organic acid profiles can sometimes be normal in affected individuals when they are metabolically stable, potentially leading to false-negative results.[4]

Quantitative Comparison of Diagnostic Accuracy

Obtaining precise, head-to-head comparisons of the sensitivity and specificity for urinary 3-hydroxydicarboxylic acid analysis versus acylcarnitine profiling is challenging due to variations in study design and patient populations. However, a systematic review of newborn screening for LCHAD and MTP deficiencies using acylcarnitine measurement provides some insight into the performance of this primary screening method.

Table 1: Positive Predictive Value (PPV) of Acylcarnitine Screening for LCHAD/MTP Deficiencies

Study Population SizeTrue PositivesFalse PositivesPositive Predictive Value (PPV)
2,037,824130100%
1,200,00091047%
436,9691233%
276,5650280%

Data sourced from a systematic review of ten studies.[1]

It is important to note that the sensitivity, specificity, and negative predictive value (NPV) could not be calculated in this review due to the lack of systematic follow-up for screen-negative infants.[1][2]

Table 2: Qualitative Comparison of Diagnostic Methods

FeatureAcylcarnitine Profiling (Blood)Urinary 3-Hydroxydicarboxylic Acid Analysis
Primary Application Newborn Screening, Initial DiagnosisConfirmatory Testing, Monitoring
Key Analytes Long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH)Profile and ratios of 3-hydroxydicarboxylic acids (including this compound)
Sample Type Dried Blood Spot / PlasmaUrine
Strengths High sensitivity for screening.Provides a broader picture of metabolic disturbance. Ratios of acids can be specific.
Limitations Variable specificity and PPV. Can be influenced by diet and clinical status.Can be normal in asymptomatic patients. The absolute level of a single acid is not specific.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the two key analytical methods.

Experimental Protocol 1: Urinary 3-Hydroxydicarboxylic Acid Analysis by GC-MS

This protocol outlines the general steps for the quantification of 3-hydroxydicarboxylic acids, including this compound, in urine.

1. Sample Preparation and Extraction:

  • To a 1-5 mL urine sample, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a mixture of ethyl acetate and hexane. Repeat the extraction twice.
  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to increase the volatility of the organic acids for GC analysis. A common method is trimethylsilylation.
  • Add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) to the dried extract.
  • Heat the sample at 70-80°C for 30-60 minutes to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):
  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
  • Injection: Splitless injection of 1-2 µL of the derivatized sample.
  • Temperature Program: A temperature gradient is used to separate the different organic acids, for example, starting at 80°C and ramping up to 300°C.
  • Mass Spectrometer (MS):
  • Ionization: Electron Impact (EI) ionization.
  • Acquisition Mode: Full scan mode to identify all organic acids present, and Selected Ion Monitoring (SIM) mode for quantification of target analytes like this compound and the internal standard.

4. Data Analysis:

  • Identify the peaks corresponding to the trimethylsilyl derivatives of this compound and other 3-hydroxydicarboxylic acids based on their retention times and mass spectra.
  • Quantify the analytes by comparing the peak area of the analyte to that of the internal standard.
  • Calculate the ratios of different 3-hydroxydicarboxylic acids.

Experimental Protocol 2: Acylcarnitine Profiling in Dried Blood Spots by LC-MS/MS

This protocol describes the analysis of acylcarnitines from dried blood spots, a standard method in newborn screening.

1. Sample Preparation:

  • Punch a 3.2 mm disc from the dried blood spot (DBS) card.
  • Place the disc in a well of a microtiter plate.

2. Extraction:

  • Add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
  • Agitate the plate for 20-30 minutes to extract the acylcarnitines from the blood spot.
  • Centrifuge the plate and transfer the supernatant to a new plate.

3. Derivatization (Optional but common):

  • While some methods analyze underivatized acylcarnitines, butylation is a common derivatization step to improve chromatographic separation and detection.
  • Evaporate the supernatant to dryness under nitrogen.
  • Add butanolic-HCl and heat at 60-65°C for 15-20 minutes.
  • Evaporate the butanolic-HCl to dryness and reconstitute the sample in the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):
  • Column: A C8 or C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.
  • Tandem Mass Spectrometer (MS/MS):
  • Ionization: Electrospray Ionization (ESI) in positive ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify each acylcarnitine and its corresponding internal standard based on their specific precursor-to-product ion transitions.

5. Data Analysis:

  • Quantify each acylcarnitine by comparing its response to that of its labeled internal standard.
  • Compare the results to age-specific reference ranges and established cutoff values for specific acylcarnitine ratios to identify individuals at risk for FAO defects.

Metabolic Pathway and Visualization

The accumulation of this compound in certain FAO defects is a result of a block in the mitochondrial β-oxidation spiral, leading to the shunting of accumulated intermediates into alternative metabolic pathways. Specifically, 3-hydroxy fatty acyl-CoAs that cannot be further metabolized can undergo ω-oxidation to form 3-hydroxydicarboxylic acids.

Fatty_Acid_Oxidation_Defect Metabolic pathway leading to this compound formation in LCHAD/MTP deficiency. cluster_mitochondria Mitochondrial β-Oxidation cluster_alternative Alternative Pathway (Microsomal ω-Oxidation) LongChainFattyAcid Long-Chain Fatty Acid LongChainAcylCoA Long-Chain Acyl-CoA LongChainFattyAcid->LongChainAcylCoA ThreeHydroxyAcylCoA 3-Hydroxyacyl-CoA LongChainAcylCoA->ThreeHydroxyAcylCoA ThreeKetoacylCoA 3-Ketoacyl-CoA ThreeHydroxyAcylCoA->ThreeKetoacylCoA LCHAD / MTP ThreeHydroxyFattyAcid 3-Hydroxy Fatty Acid ThreeHydroxyAcylCoA->ThreeHydroxyFattyAcid Hydrolysis AcetylCoA Acetyl-CoA (to Krebs Cycle) ThreeKetoacylCoA->AcetylCoA OmegaOxidation ω-Oxidation ThreeHydroxyFattyAcid->OmegaOxidation ThreeHydroxyDicarboxylicAcid 3-Hydroxydicarboxylic Acid (e.g., this compound) OmegaOxidation->ThreeHydroxyDicarboxylicAcid Urine Excreted in Urine ThreeHydroxyDicarboxylicAcid->Urine

Caption: Metabolic fate of long-chain fatty acids in LCHAD/MTP deficiency.

Conclusion

References

comparison of different derivatization methods for hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of hydroxy fatty acids (HFAs) is crucial in various fields, from lipidomics to clinical diagnostics, due to their roles as signaling molecules and biomarkers for oxidative stress. However, their inherent polarity and low volatility make them challenging to analyze directly by common analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization, a process of chemically modifying the analyte to enhance its analytical properties, is therefore an essential step.

This guide provides an objective comparison of common derivatization methods for HFAs, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Performance

The choice of derivatization method significantly impacts the sensitivity, accuracy, and reproducibility of HFA analysis. The following tables summarize quantitative data from various studies to facilitate a direct comparison of key performance metrics.

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Hydroxy Fatty Acids
Derivatization MethodTarget Functional Group(s)Typical ReagentsDerivatization EfficiencyReproducibility (%RSD)Limit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages & Disadvantages
Acid-Catalyzed Esterification & Silylation Carboxyl & Hydroxyl1. BF₃-Methanol or Methanolic HCl2. BSTFA or MSTFA (+TMCS)Good to high (>80%)[1]<15%[2]Compound dependent, can reach ng levels[3]Advantages: Well-established, robust, good for a wide range of HFAs.[4][5]Disadvantages: Two-step process, can be time-consuming, harsh acidic conditions may degrade some analytes.[6]
Base-Catalyzed Transesterification & Silylation Esterified Carboxyl & Hydroxyl1. NaOEt or KOH in Methanol2. BSTFAHighGenerally goodNot widely reportedAdvantages: Milder conditions for transesterification.Disadvantages: Does not derivatize free fatty acids.[1]
Pentafluorobenzyl (PFB) Esterification & Silylation Carboxyl & Hydroxyl1. PFBBr2. BSTFA~80-85%[7]GoodHigh sensitivity with ECD or NCI-MS, can reach pg levels.[8]Advantages: Produces highly electron-capturing derivatives, ideal for high-sensitivity analysis.[9]Disadvantages: PFBBr is a lachrymator and requires careful handling.
(m-Trifluoromethylphenyl)trimethylammonium hydroxide (TMTFTH) Methylation Carboxyl & HydroxylTMTFTHHighReported as the most accurate and reproducible in one comparative study.[10][11]Not widely reportedAdvantages: One-step derivatization, less work-intensive.[10]Disadvantages: May require overnight incubation.[6]
(Trimethylsilyl)diazomethane (TMS-DM) Methylation CarboxylTMS-DMHighGood (<4-6% RSD)[5]Not widely reportedAdvantages: Rapid and safe alternative to diazomethane, good precision.[12]Disadvantages: Primarily targets the carboxyl group, hydroxyl group requires a separate silylation step.
Table 2: Comparison of Derivatization Methods for LC-MS Analysis of Hydroxy Fatty Acids
Derivatization MethodTarget Functional GroupTypical ReagentsEnhancement in SensitivityKey Advantages & Disadvantages
Charge-Reversal Derivatization Carboxyl3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Up to 2500-fold increase compared to underivatized HFAs.[13]Advantages: Significantly improves ionization efficiency in positive ESI mode, enabling very low detection limits (nM range).[13]Disadvantages: Adds complexity to the sample preparation.
Amine-Reactive Derivatization CarboxylN-(4-aminomethylphenyl)pyridinium (AMPP)Up to 60,000-fold increase in one study.[14]Advantages: Drastic improvement in sensitivity, allows for robust quantification.Disadvantages: Requires a coupling agent (e.g., EDCI).
Hydrazone Formation Carboxyl2-nitrophenylhydrazine (2-NPH)Good sensitivity and reproducibility reported.[15]Advantages: Simple and rapid method.Disadvantages: May not provide the same level of sensitivity enhancement as charge-reversal methods.
No Derivatization (Direct Analysis) N/AN/AN/AAdvantages: Simple, avoids use of hazardous reagents.[16]Disadvantages: Poor ionization efficiency for fatty acids in ESI-MS, leading to lower sensitivity.[14][17]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. Below are protocols for some of the most common derivatization methods.

Protocol 1: Acid-Catalyzed Esterification with BF₃-Methanol followed by Silylation with BSTFA (for GC-MS)

This two-step protocol first converts the carboxylic acid group to a methyl ester and then derivatizes the hydroxyl group to a trimethylsilyl ether.

Materials:

  • Dried hydroxy fatty acid sample (1-25 mg)

  • 12-14% Boron trifluoride (BF₃) in methanol[4]

  • Hexane or Heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile or pyridine)

  • Reaction vials with PTFE-lined caps

Procedure:

Step 1: Esterification

  • Place the dried sample into a reaction vial.[4]

  • Add 2 mL of 12-14% BF₃-Methanol solution to the vial.[4]

  • Tightly cap the vial and heat at 60-100°C for 5-60 minutes. Optimal time and temperature should be determined empirically for specific analytes. A common practice is 80°C for 1 hour.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or heptane).

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the organic layer.[4]

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Pass the organic layer through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen.

Step 2: Silylation

  • To the dried FAMEs, add 100 µL of an aprotic solvent (e.g., acetonitrile).[4]

  • Add 50 µL of BSTFA with 1% TMCS. A molar excess of the reagent is necessary.[4]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA (for GC-MS)

This one-step protocol derivatizes both the carboxylic acid and hydroxyl groups simultaneously to form trimethylsilyl esters and ethers.

Materials:

  • Dried hydroxy fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place the dried sample into a reaction vial. This method is highly sensitive to moisture.[18]

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample vial. A molar excess of the reagent is required.[4][18]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4][18] Optimization of time and temperature may be necessary depending on the specific fatty acids.[18]

  • After the vial has cooled to room temperature, the sample is ready for GC-MS analysis. A solvent like dichloromethane can be added for dilution if needed.[4]

Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr) followed by Silylation (for high-sensitivity GC-MS)

This method is ideal for trace analysis due to the high electron capture response of the PFB derivatives.

Materials:

  • Dried hydroxy fatty acid sample

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetonitrile)

  • Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

  • Isooctane

  • BSTFA with 1% TMCS

Procedure:

Step 1: PFB Esterification

  • Dissolve the dried sample in 25 µL of 1% DIPEA in acetonitrile.

  • Add 25 µL of 1% PFBBr in acetonitrile.

  • Incubate at room temperature for 20 minutes in a capped vial.[7]

  • Evaporate the solvent under a gentle stream of argon or nitrogen.[7]

Step 2: Silylation

  • To the dried PFB esters, perform the silylation procedure as described in Protocol 1, Step 2.

  • After silylation, evaporate the solvent and redissolve the residue in isooctane for injection into the GC-MS system.[7]

Visualizing the Workflow

Understanding the sequence of steps in each derivatization method is crucial for successful implementation. The following diagrams, created using the DOT language, illustrate the experimental workflows.

Derivatization_Workflows cluster_GCMS GC-MS Derivatization Workflows cluster_1 Method 1: Acid-Catalyzed Esterification & Silylation cluster_2 Method 2: One-Step Silylation cluster_LCMS LC-MS Derivatization Workflow cluster_3 Method 3: Charge-Reversal Derivatization HFA1 Hydroxy Fatty Acid (dried sample) Esterification Esterification (BF3-Methanol, heat) HFA1->Esterification Extraction1 Liquid-Liquid Extraction Esterification->Extraction1 Evaporation1 Evaporation Extraction1->Evaporation1 FAME Fatty Acid Methyl Ester (FAME) Evaporation1->FAME Silylation1 Silylation (BSTFA, heat) FAME->Silylation1 Deriv_HFA1 Derivatized HFA (FAME-TMS) Silylation1->Deriv_HFA1 HFA2 Hydroxy Fatty Acid (dried sample) Silylation2 Silylation (BSTFA, heat) HFA2->Silylation2 Deriv_HFA2 Derivatized HFA (TMS-ester, TMS-ether) Silylation2->Deriv_HFA2 HFA3 Hydroxy Fatty Acid (in solution) Derivatization_LCMS Derivatization (e.g., AMPP + EDCI) HFA3->Derivatization_LCMS Quenching Reaction Quenching Derivatization_LCMS->Quenching Deriv_HFA3 Positively Charged Derivatized HFA Quenching->Deriv_HFA3

Caption: Experimental workflows for common HFA derivatization methods.

The following diagram illustrates the chemical transformation occurring during the two-step derivatization for GC-MS analysis.

Chemical_Reaction cluster_reaction Chemical Transformation Pathway HFA R-CH(OH)-(CH2)n-COOH (Hydroxy Fatty Acid) reagent1 + CH3OH, BF3 (Esterification) FAME R-CH(OH)-(CH2)n-COOCH3 (FAME) HFA->FAME Step 1 reagent2 + BSTFA (Silylation) Deriv_HFA R-CH(OTMS)-(CH2)n-COOCH3 (Derivatized HFA) FAME->Deriv_HFA Step 2

Caption: Two-step derivatization of a hydroxy fatty acid.

Conclusion

The selection of an appropriate derivatization method is a critical decision in the analytical workflow for hydroxy fatty acids. For GC-MS analysis, a two-step approach involving esterification followed by silylation is a robust and widely used method. For high-sensitivity applications, derivatization with PFBBr is the preferred choice. For LC-MS analysis, where enhancing ionization efficiency is key, charge-reversal derivatization techniques offer significant improvements in detection limits.

Researchers should carefully consider the specific requirements of their study, including the nature of the sample matrix, the concentration of the target analytes, and the available instrumentation, to choose the most suitable derivatization strategy. The information and protocols provided in this guide serve as a valuable resource for making this informed decision and for the successful quantitative analysis of hydroxy fatty acids.

References

Evaluating 3-Hydroxysebacic Acid in the Context of Acylcarnitine Profiles for Metabolic Disorder Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidemias, rely on the precise measurement of key metabolic intermediates. Acylcarnitine profiling by tandem mass spectrometry (MS/MS) has become a cornerstone of newborn screening and diagnostic testing, providing a comprehensive view of fatty acid and amino acid metabolism. Concurrently, the analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) offers complementary information, with metabolites such as 3-hydroxysebacic acid serving as important indicators of metabolic dysfunction. This guide provides a comparative evaluation of the diagnostic utility of this compound against comprehensive acylcarnitine profiles, supported by experimental data and detailed methodologies.

Introduction to Key Analytes

Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] In FAO disorders, a deficiency in a specific enzyme leads to the accumulation of characteristic acyl-CoAs, which are then transesterified to carnitine, resulting in a disease-specific acylcarnitine profile in blood and plasma.[1][2]

This compound is a C10, ω-hydroxylated dicarboxylic acid.[3] It is a downstream metabolite of long-chain fatty acids that have undergone ω-oxidation followed by β-oxidation.[4] Elevated urinary excretion of this compound and other dicarboxylic acids is a hallmark of several FAO disorders and organic acidemias, reflecting a block in the primary β-oxidation pathway and the upregulation of alternative fatty acid metabolism routes.[4][5]

Comparative Analysis of Diagnostic Profiles

The diagnostic utility of acylcarnitine profiles and urinary organic acid analysis, including this compound, is best understood by examining their characteristic patterns in specific metabolic disorders. While a direct "performance" comparison is challenging as they are often used adjunctively, the following tables summarize typical findings in two prominent FAO disorders: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is one of the most common FAO disorders and is characterized by the inability to break down medium-chain fatty acids.[6]

Table 1: Biochemical Profiles in MCAD Deficiency

Analyte ClassKey BiomarkersTypical FindingsReference Range/Control
Plasma Acylcarnitines Octanoylcarnitine (C8)Markedly elevated< 0.2 µmol/L
Hexanoylcarnitine (C6)Elevated< 0.1 µmol/L
Decanoylcarnitine (C10)Elevated< 0.3 µmol/L
C8/C10 ratio> 1Varies by lab
Urine Organic Acids This compound ElevatedUndetectable to trace
Suberic acid (C8-DC)Markedly elevated< 5 mmol/mol creatinine
Sebacic acid (C10-DC)Elevated< 5 mmol/mol creatinine
HexanoylglycineMarkedly elevatedUndetectable
SuberylglycineMarkedly elevatedUndetectable

Note: Reference ranges are approximate and can vary significantly between laboratories.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency affects the breakdown of long-chain fatty acids and is part of the mitochondrial trifunctional protein complex.

Table 2: Biochemical Profiles in LCHAD Deficiency

Analyte ClassKey BiomarkersTypical FindingsReference Range/Control
Plasma Acylcarnitines Hydroxypalmitoylcarnitine (C16-OH)Markedly elevatedUndetectable to trace
Hydroxyoleoylcarnitine (C18:1-OH)Markedly elevatedUndetectable to trace
Urine Organic Acids This compound ElevatedUndetectable to trace
3-Hydroxydodecanedioic acidElevatedUndetectable to trace
3-Hydroxytetradecanedioic acidElevatedUndetectable to trace
Dicarboxylic acids (C6-C14)Generally elevatedVaries by chain length

Note: Reference ranges are approximate and can vary significantly between laboratories.

Signaling Pathways and Metabolic Interrelationships

The following diagrams illustrate the metabolic pathways leading to the production of acylcarnitines and this compound, and how enzymatic defects lead to the accumulation of these biomarkers.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_ER Endoplasmic Reticulum Fatty_Acids Fatty_Acids Acyl_CoA Acyl_CoA Fatty_Acids->Acyl_CoA ACSL Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 Acylcarnitine_in Acylcarnitine Acylcarnitine->Acylcarnitine_in CACT Blood_Plasma Blood_Plasma Acylcarnitine->Blood_Plasma Export Acyl_CoA_in Acyl-CoA Acylcarnitine_in->Acyl_CoA_in CPT2 Beta_Oxidation β-Oxidation (MCAD, LCHAD, etc.) Acyl_CoA_in->Beta_Oxidation Omega_Oxidation ω-Oxidation Acyl_CoA_in->Omega_Oxidation Overflow Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acids Dicarboxylic_Acids Omega_Oxidation->Dicarboxylic_Acids 3_Hydroxysebacic_Acid 3_Hydroxysebacic_Acid Dicarboxylic_Acids->3_Hydroxysebacic_Acid Partial β-Oxidation Urine Urine 3_Hydroxysebacic_Acid->Urine

Fatty acid metabolism and biomarker formation.

Diagnostic_Workflow Patient_Sample Patient Sample (Blood Spot / Plasma / Urine) Acylcarnitine_Analysis Acylcarnitine Analysis (MS/MS) Patient_Sample->Acylcarnitine_Analysis Organic_Acid_Analysis Organic Acid Analysis (GC-MS) Patient_Sample->Organic_Acid_Analysis Profile_Interpretation Profile Interpretation Acylcarnitine_Analysis->Profile_Interpretation Organic_Acid_Analysis->Profile_Interpretation Diagnosis Diagnosis of FAO Disorder or Organic Acidemia Profile_Interpretation->Diagnosis

A typical diagnostic workflow.

Experimental Protocols

Protocol 1: Quantitative Acylcarnitine Profile Analysis in Plasma

This method is based on flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing a mixture of deuterium-labeled acylcarnitines (e.g., d3-C2, d3-C8, d16-C16).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.

  • Incubate at 65°C for 15 minutes to form butyl esters.

  • Evaporate the butanolic-HCl to dryness under nitrogen.

  • Reconstitute the final sample in 100 µL of mobile phase (e.g., 80% acetonitrile in water).

3. MS/MS Analysis:

  • Instrumentation: Triple quadrupole mass spectrometer with an ESI source.

  • Injection: Flow injection analysis at 10-20 µL/min.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Precursor ion scan of m/z 85. This fragment ion is characteristic of all carnitine esters.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.[7]

Protocol 2: Urinary Organic Acid Analysis including this compound

This method utilizes gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

1. Sample Preparation and Extraction:

  • Take a volume of urine equivalent to 0.5 mg of creatinine.

  • Add an internal standard (e.g., tropic acid or a stable isotope-labeled dicarboxylic acid).

  • Acidify the urine to a pH of 1-2 with HCl.

  • Extract the organic acids twice with 2 mL of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under nitrogen.[8]

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[9]

3. GC-MS Analysis:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Program: A temperature gradient is used to separate the organic acids, typically starting at 70-80°C and ramping up to 280-300°C.

  • Ionization Mode: Electron impact (EI) ionization.

  • Data Acquisition: Full scan mode to acquire mass spectra for compound identification.

  • Identification and Quantification: Compounds are identified by comparing their retention times and mass spectra to a library of known standards. Quantification is based on the peak area ratio of the analyte to the internal standard.[8][9]

Conclusion

The evaluation of this compound and the broader acylcarnitine profile are not mutually exclusive but rather complementary diagnostic approaches. Acylcarnitine profiling in plasma provides a direct and sensitive window into the state of mitochondrial β-oxidation, making it an ideal tool for newborn screening and initial diagnostic workup.[2][10] On the other hand, the analysis of urinary organic acids, including 3-hydroxysebacic and other dicarboxylic acids, offers crucial confirmatory evidence and can be particularly informative during acute metabolic decompensation.[4][6] The pattern of urinary 3-hydroxydicarboxylic acids can also aid in differentiating between various FAO disorders.[4] Therefore, for a comprehensive and accurate diagnosis and monitoring of patients with suspected or confirmed FAO disorders and organic acidemias, the integrated analysis of both plasma acylcarnitines and urinary organic acids is the recommended strategy.

References

A Comparative Guide to the Clinical Significance of 3-Hydroxyadipic Acid and 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical significance of two key metabolic biomarkers: 3-hydroxyadipic acid and 3-hydroxysebacic acid. Objectively comparing their roles in diagnostics and disease pathology, this document summarizes quantitative data, details experimental protocols, and visualizes relevant pathways to support researchers in metabolic disease, diagnostics, and therapeutic development.

At a Glance: Key Distinctions

Feature3-Hydroxyadipic AcidThis compound
Primary Association Indicator of general dicarboxylic aciduria and ω-oxidation.Marker for long-chain fatty acid oxidation disorders.
Carbon Chain Length C6C10
Metabolic Origin Primarily from the ω-oxidation of fatty acids followed by β-oxidation.Primarily a metabolite of sebacic acid, formed during the breakdown of long-chain fatty acids.
Primary Clinical Utility Its ratio to other dicarboxylic acids can aid in differentiating fatty acid oxidation disorders.Elevated levels are indicative of potential fatty acid oxidation disorders, organic acidemias, or mitochondrial dysfunction.
Normal Presence in Urine The lactone form is consistently present in urine and increases with fasting.Typically present at very low levels; significant elevation is pathological.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for urinary concentrations of 3-hydroxyadipic acid and this compound. It is important to note that establishing definitive reference ranges can be challenging and may vary between laboratories.

AnalyteConditionSubject GroupUrinary Concentration (μg/mg creatinine)
3-Hydroxyadipic acid 3,6-lactone Non-fastingAdults0.9 ± 0.5
Fasting (3 days)Adults19.1 ± 8.5
Fasting (36 hours)Children82 ± 50
3-Hydroxyadipic Acid NormalPediatricDetected in 20-60% of samples
3-Hydroxydicarboxylic Acids (General) Fatty Acid Oxidation DisordersPatientsGenerally elevated excretion

Note: Specific quantitative ranges for this compound in healthy vs. diseased states are not consistently reported in the literature, emphasizing its role as a qualitative or semi-quantitative marker whose significance is often determined by its presence and relative abundance to other metabolites.

Delving into the Metabolic Pathways

The metabolic origins of 3-hydroxyadipic acid and this compound are rooted in the complex network of fatty acid oxidation. When the primary pathway of β-oxidation is impaired, the alternative ω-oxidation pathway becomes more active, leading to the production of dicarboxylic acids and their hydroxylated derivatives.

The Genesis of 3-Hydroxydicarboxylic Acids

Fatty_Acid_Oxidation Metabolic Origin of 3-Hydroxydicarboxylic Acids cluster_beta_oxidation Mitochondrial β-Oxidation (Primary Pathway) cluster_omega_oxidation Microsomal ω-Oxidation (Alternative Pathway) cluster_hydroxylation Formation of 3-Hydroxydicarboxylic Acids cluster_final_products Specific Analytes Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Fatty_Acids2 Fatty Acids Beta_Oxidation_Spiral β-Oxidation Spiral Acyl_CoA->Beta_Oxidation_Spiral Beta_Oxidation_Spiral->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Omega_Oxidation ω-Oxidation Beta_Oxidation_Spiral->Omega_Oxidation Upregulated in FAO Disorders Fatty_Acids2->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Dicarboxylic_Acids2 Dicarboxylic Acids Beta_Oxidation_of_Dicarboxylates β-Oxidation Dicarboxylic_Acids2->Beta_Oxidation_of_Dicarboxylates Three_Hydroxy_Dicarboxylic_Acids 3-Hydroxydicarboxylic Acids Beta_Oxidation_of_Dicarboxylates->Three_Hydroxy_Dicarboxylic_Acids Three_Hydroxyadipic_Acid 3-Hydroxyadipic Acid (C6) Three_Hydroxy_Dicarboxylic_Acids->Three_Hydroxyadipic_Acid Three_Hydroxysebacic_Acid This compound (C10) Three_Hydroxy_Dicarboxylic_Acids->Three_Hydroxysebacic_Acid

Caption: Metabolic pathways leading to the formation of 3-hydroxydicarboxylic acids.

Diagnostic Utility in Fatty Acid Oxidation Disorders

The key clinical value of these biomarkers lies in their ability to help pinpoint specific enzyme deficiencies within the fatty acid β-oxidation pathway. The relative abundance of different chain-length 3-hydroxydicarboxylic acids can provide crucial diagnostic clues.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In MCAD deficiency, there is a block in the oxidation of medium-chain fatty acids. This leads to a characteristic pattern where the ratios of 3-hydroxyadipic acid (C6) and 3-hydroxyoctanedioic acid (C8) to 3-hydroxydecanedioic acid (C10) are lower.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Conversely, in LCHAD deficiency, the impairment is in the processing of long-chain fatty acids. This results in increased urinary ratios of 3-hydroxyadipic acid (C6) and 3-hydroxydodecanedioic acid (C12) relative to 3-hydroxydecanedioic acid (C10).

The analysis of these metabolite ratios is a more powerful diagnostic indicator than the absolute excretion of 3-hydroxydicarboxylic acids alone.

Diagnostic_Logic Diagnostic Logic for FAO Disorders Urine_Sample Urine Sample Organic_Acid_Analysis Urinary Organic Acid Analysis (GC-MS) Urine_Sample->Organic_Acid_Analysis Elevated_3OH_DCA Elevated 3-Hydroxydicarboxylic Acids? Organic_Acid_Analysis->Elevated_3OH_DCA Analyze_Ratios Analyze Ratios of 3-OH-Dicarboxylic Acids Elevated_3OH_DCA->Analyze_Ratios Yes Normal_Profile Normal Profile Elevated_3OH_DCA->Normal_Profile No MCAD_Pattern Low Ratios of C6 & C8 to C10 Analyze_Ratios->MCAD_Pattern LCHAD_Pattern High Ratios of C6 & C12 to C10 Analyze_Ratios->LCHAD_Pattern Suspect_MCAD Suspect MCAD Deficiency MCAD_Pattern->Suspect_MCAD Suspect_LCHAD Suspect LCHAD Deficiency LCHAD_Pattern->Suspect_LCHAD

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Experimental Protocols: Urinary Organic Acid Analysis

The gold standard for the analysis of urinary 3-hydroxyadipic acid and this compound is gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol based on common laboratory practices.

Sample Preparation
  • Urine Collection: A first-morning or random urine sample is collected.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled analog or a non-endogenous dicarboxylic acid) is added to a specific volume of urine to correct for variations in extraction and derivatization efficiency.

  • Extraction:

    • The urine sample is acidified (e.g., with HCl).

    • Organic acids are extracted using an organic solvent such as ethyl acetate or diethyl ether. This is typically performed twice.

    • The organic layers are combined and evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • To make the organic acids volatile for GC analysis, they must be derivatized.

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried extract.

    • The sample is heated (e.g., at 70-100°C) for a specified time to ensure complete derivatization.

GC-MS Analysis
  • Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the different organic acids. The program typically starts at a lower temperature and ramps up to a higher temperature to elute compounds with different boiling points.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific acids.

Data Analysis
  • Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Experimental_Workflow Experimental Workflow for Urinary Organic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Collection Urine Collection Add_IS Add Internal Standard Urine_Collection->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation Evaporation->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Compound Identification MS_Detection->Identification Quantification Quantification Identification->Quantification Normalization Normalization to Creatinine Quantification->Normalization

Caption: A generalized workflow for the analysis of urinary organic acids by GC-MS.

literature review comparing biomarkers for dicarboxylic aciduria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for the diagnosis and monitoring of several dicarboxylic acidurias, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, Glutaric Aciduria Type 1 (GA-1), 3-Hydroxy-3-Methylglutaric Aciduria (HMG Aciduria), and Ethylmalonic Encephalopathy (EE). The information is compiled from a review of current literature and is intended to aid in the understanding and selection of appropriate biomarkers for research and clinical applications.

Biomarker Comparison

The diagnosis of dicarboxylic acidurias relies on the identification of characteristic patterns of elevated organic acids, acylcarnitines, and acylglycines in urine and blood. The following tables summarize the key quantitative biomarkers for four prominent dicarboxylic acidurias.

Table 1: Urinary Organic Acid Biomarkers
DisorderKey Urinary Organic Acids ElevatedTypical Concentration Range (mmol/mol creatinine)
MCAD Deficiency Adipic acid, Suberic acid, Sebacic acid, Hexanoylglycine, Suberylglycine, 3-PhenylpropionylglycineAdipic: >150; Suberic & Sebacic: Substantially increased[1]
Glutaric Aciduria Type 1 (GA-1) Glutaric acid, 3-Hydroxyglutaric acidGlutaric acid: >100 (high excretors)[2]; 3-Hydroxyglutaric acid: Consistently elevated
3-Hydroxy-3-Methylglutaric Aciduria 3-Hydroxy-3-methylglutaric acid, 3-Methylglutaconic acid, 3-Hydroxyisovaleric acidMarked elevation of all listed acids[3]
Ethylmalonic Encephalopathy Ethylmalonic acid, Methylsuccinic acid, Isobutyrylglycine, Isovalerylglycine, ThiosulphateMarkedly increased excretion of all listed acids
Table 2: Acylcarnitine Biomarkers (Dried Blood Spot/Plasma)
DisorderKey Acylcarnitines ElevatedAdditional Notes
MCAD Deficiency Octanoylcarnitine (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1)C8 is the primary marker. Ratios such as C8/C10 are also informative.
Glutaric Aciduria Type 1 (GA-1) Glutarylcarnitine (C5DC)C5DC can be only slightly elevated in "low excretor" phenotypes, potentially leading to false-negative newborn screening results[2].
3-Hydroxy-3-Methylglutaric Aciduria 3-Hydroxyisovalerylcarnitine (C5-OH), Glutarylcarnitine (C5-DC)The ratio of C5-OH to other acylcarnitines can be diagnostic.
Ethylmalonic Encephalopathy Butyrylcarnitine (C4), Isobutyrylcarnitine (C4), 2-Methylbutyrylcarnitine (C5), Isovalerylcarnitine (C5)Increased levels of C4 and C5 acylcarnitine esters are characteristic[4].

Experimental Protocols

Accurate quantification of these biomarkers is crucial for diagnosis. The following are generalized methodologies for the two primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This method is a cornerstone for the diagnosis of organic acidurias.

1. Sample Preparation:

  • A urine sample is normalized to a specific creatinine concentration.

  • Internal standards are added for quantification.

  • Keto acids are derivatized to oximes using hydroxylamine.

  • Organic acids are extracted from the acidified urine using an organic solvent like ethyl acetate.

2. Derivatization:

  • The extracted organic acids are dried and then derivatized to make them volatile for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, where the organic acids are separated based on their boiling points and interaction with the column's stationary phase.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

MS/MS analysis of dried blood spots is the standard for newborn screening of many metabolic disorders, including dicarboxylic acidurias.

1. Sample Preparation (from Dried Blood Spot):

  • A small disc is punched from the dried blood spot card.

  • The acylcarnitines are extracted from the disc using a solvent, typically methanol, containing stable isotope-labeled internal standards.

2. Derivatization (Butylation):

  • The extracted acylcarnitines are often converted to their butyl esters by incubation with acidified butanol. This improves their ionization efficiency and fragmentation patterns in the mass spectrometer.

3. MS/MS Analysis:

  • The derivatized sample is introduced into the mass spectrometer, often via flow injection analysis without prior chromatographic separation.

  • The first mass spectrometer (MS1) selects the precursor ions of the butylated acylcarnitines.

  • These selected ions are then fragmented in a collision cell.

  • The second mass spectrometer (MS2) analyzes the resulting product ions. Specific precursor-to-product ion transitions are monitored for each acylcarnitine, allowing for sensitive and specific quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways affected in these disorders and a general workflow for biomarker analysis.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Mitochondrion Mitochondrion Acyl_CoA->Mitochondrion Carnitine Shuttle Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_Semialdehyde L-α-Aminoadipate-δ-semialdehyde Saccharopine->Aminoadipate_Semialdehyde Aminoadipic_Acid α-Aminoadipic Acid Aminoadipate_Semialdehyde->Aminoadipic_Acid Oxoadipic_Acid α-Oxoadipic Acid Aminoadipic_Acid->Oxoadipic_Acid Glutaryl_CoA Glutaryl-CoA Oxoadipic_Acid->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase (Deficient in GA-1) Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaryl_CoA->Hydroxyglutaric_Acid

Caption: Lysine Degradation Pathway and Glutaric Aciduria Type 1.

Leucine_Metabolism Leucine L-Leucine Keto_Isocaproate α-Ketoisocaproate Leucine->Keto_Isocaproate Isovaleryl_CoA Isovaleryl-CoA Keto_Isocaproate->Isovaleryl_CoA Methylcrotonyl_CoA β-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA β-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA β-Hydroxy-β-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase (Deficient in HMG Aciduria) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase (Deficient in HMG Aciduria) HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG_Acid

Caption: Leucine Metabolism and 3-Hydroxy-3-Methylglutaric Aciduria.

Sulfide_Detoxification Sulfide Sulfide (H₂S) Persulfide Persulfide Sulfide->Persulfide Sulfide:quinone oxidoreductase Inhibition Inhibition Sulfide->Inhibition Sulfite Sulfite (SO₃²⁻) Persulfide->Sulfite ETHE1 Sulfate Sulfate (SO₄²⁻) Sulfite->Sulfate Sulfite oxidase ETHE1 ETHE1 (Sulfur Dioxygenase) (Deficient in EE) Cytochrome_c_oxidase Cytochrome c oxidase Inhibition->Cytochrome_c_oxidase Short_chain_acyl_CoA_dehydrogenase Short-chain acyl-CoA dehydrogenase Inhibition->Short_chain_acyl_CoA_dehydrogenase

Caption: Sulfide Detoxification Pathway and Ethylmalonic Encephalopathy.

Biomarker_Analysis_Workflow Patient_Sample Patient Sample (Urine or Dried Blood Spot) Sample_Prep Sample Preparation (Extraction, Derivatization) Patient_Sample->Sample_Prep Analysis Analytical Technique (GC-MS or MS/MS) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Biomarker_Profile Biomarker Profile Data_Processing->Biomarker_Profile Interpretation Clinical Interpretation Biomarker_Profile->Interpretation

Caption: General Workflow for Dicarboxylic Aciduria Biomarker Analysis.

References

A Comparative Guide to the Analytical Methods for 3-Hydroxysebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leading analytical methods for the quantification of 3-Hydroxysebacic acid, a key intermediate in fatty acid metabolism. Understanding the nuances of these techniques is critical for accurate biomarker analysis in various research and clinical settings. This document outlines the performance of common analytical platforms, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. Below is a summary of quantitative data for the most common techniques used to analyze this compound and similar analytes. Please note that direct comparative studies for this compound are limited; therefore, some data presented are derived from studies on analogous medium-chain dicarboxylic or hydroxylated fatty acids.

Analytical MethodPrincipleSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
GC-MS Gas Chromatography-Mass SpectrometryPlasma, Serum, Urine~1-10 pg on column[1]~5-40 pg on column[1]~0.1 - 100 µg/mLHigh chromatographic resolution, Established and robustRequires derivatization, Longer sample preparation time
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryPlasma, Serum, Urine~0.5 - 5 fmol on column~5 fmol on column~0.1 - 10.0 µg/mL[2]High sensitivity and specificity, No derivatization requiredPotential for matrix effects, Higher instrument cost

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

This method involves the derivatization of this compound to increase its volatility for gas chromatographic separation.

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 75°C for 45 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) with a temperature gradient program to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS-derivative of this compound for quantification.

LC-MS/MS Analysis Protocol

This method allows for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of methanol containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Injection: Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound for sensitive and specific quantification.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a general workflow for the analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Serum, Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying (for GC-MS) supernatant_collection->drying lcmsms_analysis LC-MS/MS Analysis supernatant_collection->lcmsms_analysis derivatization Derivatization (e.g., Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing lcmsms_analysis->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound analysis.

Signaling Pathway Context

This compound is an intermediate in the omega-oxidation pathway of fatty acids, an alternative to beta-oxidation. This pathway becomes particularly important when beta-oxidation is impaired.

fatty_acid_oxidation fatty_acid Long-Chain Fatty Acid omega_oxidation Omega-Oxidation fatty_acid->omega_oxidation Microsomal Enzymes dicarboxylic_acid Dicarboxylic Acid omega_oxidation->dicarboxylic_acid beta_oxidation_omega Beta-Oxidation dicarboxylic_acid->beta_oxidation_omega hydroxysebacic_acid This compound beta_oxidation_omega->hydroxysebacic_acid further_metabolism Further Metabolism hydroxysebacic_acid->further_metabolism

Caption: Simplified overview of the omega-oxidation pathway of fatty acids.

References

Safety Operating Guide

3-Hydroxysebacic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 3-Hydroxysebacic acid is critical for ensuring laboratory safety and environmental protection. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory for all researchers, scientists, and drug development professionals.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all relevant personnel are familiar with the chemical's hazards and have access to the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling this compound or its waste:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective, chemical-resistant gloves.

  • Body Protection: Lab coat or impervious clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[3] It should be treated as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Designate a specific waste stream for this compound.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Keep solid and liquid waste in separate, designated containers.

2. Waste Container Management:

  • Selection: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2] The container must be in good condition with a secure, leak-proof lid.[2]

  • Filling: Fill the waste container to no more than 80-90% of its capacity to prevent spills and allow for vapor expansion.[2]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2][4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[2]

  • Specify the full chemical name: "this compound".[2]

  • List the associated hazards: "Harmful," "Aquatic Toxicity".[1]

  • Include the accumulation start date on the label.[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • Ensure the storage area has secondary containment to manage potential leaks.[4][5]

  • Segregate the container from incompatible materials.[1][4]

5. Final Disposal:

  • This compound waste must be disposed of through an approved and licensed waste disposal company.[1][3][6]

  • Provide the disposal company with a copy of the chemical's Safety Data Sheet (SDS).[2]

  • Never dispose of this compound down the drain or in the regular trash.[1][3] This is crucial due to its high toxicity to aquatic life.[1]

6. Disposal of Empty Containers:

  • A container that held this compound must be managed as hazardous waste.

  • Thoroughly empty the container. The first rinse with a suitable solvent (e.g., water or another solvent in which the acid is soluble) must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing, obliterate or deface the original label on the container before disposing of it as non-hazardous waste or recycling, in accordance with institutional policies.[5][7]

7. Accidental Spill or Release:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, prevent the spill from spreading or entering drains and water courses.[1]

  • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1] For solid spills, sweep up carefully to avoid creating dust.

  • Collect the spilled material and contaminated absorbent into a designated hazardous waste container for disposal.[1]

Data Presentation: this compound Properties

The following table summarizes key data for this compound relevant to safety and handling.

PropertyDataReference
CAS Number 73141-46-5[1]
Molecular Formula C10H18O5[1]
Molecular Weight 218.25 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Contingency start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill? start->spill segregate Segregate Waste (No Mixing) ppe->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label_container storage Store in Designated Secure Area (Secondary Containment) label_container->storage pickup Arrange for Pickup by Licensed Disposal Company storage->pickup end Proper Final Disposal pickup->end spill->ppe No spill_kit Use Spill Kit & PPE Contain & Absorb spill->spill_kit Yes spill_dispose Collect as Hazardous Waste spill_kit->spill_dispose spill_dispose->container

References

Personal protective equipment for handling 3-Hydroxysebacic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Hydroxysebacic Acid

This guide provides crucial safety protocols and logistical plans for laboratory personnel handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 73141-46-5

  • Molecular Formula: C10H18O5[1]

  • Molecular Weight: 218.25 g/mol [1][2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation.[2]
Serious eye damage/eye irritationCategory 2WarningH319: Causes serious eye irritation.[2]
Acute aquatic toxicityCategory 1WarningH400: Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required equipment for handling this compound.

Body PartRequired PPEMaterial/StandardRationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 compliantProtects against splashes that can cause serious eye irritation.[3] A face shield offers broader protection for the entire face.[4]
Hands Chemical-resistant glovesNitrile or Butyl rubberPrevents skin irritation upon contact.[4][5] For high-volume applications, heavy-duty gloves are recommended.[3]
Body Laboratory Coat or Chemical-resistant ApronStandard lab coat; chemical-resistant for large quantitiesProtects against incidental skin contact and contamination of personal clothing.[3][6]
Respiratory Not generally requiredN/AUse in a well-ventilated area or a fume hood to avoid dust and aerosol formation.[1] If significant dust is generated, a respirator may be necessary.
Feet Closed-toe shoesLeather or other non-porous materialProtects feet from potential spills.[6]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Operation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh this compound C->D Proceed with caution E Perform experimental procedure D->E F Decontaminate work surfaces E->F Post-experiment G Segregate and label waste F->G H Dispose of waste via approved channels G->H I Doff and clean/dispose of PPE H->I

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid inhalation and contact with skin and eyes.[1] Prevent dust and aerosol formation.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at 2-8°C. Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill Management:

  • Evacuate: If a significant spill occurs outside a fume hood, evacuate the immediate area.[6]

  • Contain: For small spills, contain the material.

  • Neutralize: Neutralize spilled acid if appropriate.

  • Collect: Use absorbent materials to clean up the spill.

  • Dispose: Collect the spillage and place it in a sealed container for disposal as hazardous waste.[1] Spill debris is considered hazardous waste.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation persists.

  • Ingestion: If swallowed, call a poison center or doctor.[1] Rinse the mouth with water.[1] Do NOT induce vomiting.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]

  • Waste Segregation: Do not dispose of it in standard laboratory trash or down the drain. The material is very toxic to aquatic life.[1]

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

Logical Relationship for PPE Selection

cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Skin Irritant P1 Gloves (Nitrile/Butyl) H1->P1 H2 Eye Irritant P2 Safety Goggles & Face Shield H2->P2 H3 Harmful if Swallowed P3 Lab Coat H3->P3 Prevents contamination H4 Dust/Aerosol Formation P4 Fume Hood / Ventilation H4->P4

Caption: Rationale for PPE selection based on chemical hazards.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.